2-(1H-imidazol-1-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVECTIQVQPUSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313143 | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26286-54-4 | |
| Record name | 26286-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold for Therapeutic Innovation
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. This compound belongs to this esteemed class of compounds. Its molecular architecture, which elegantly fuses an electron-rich aniline moiety with the versatile 1H-imidazole ring, establishes it as a cornerstone building block for the synthesis of novel therapeutic agents. The imidazole ring is a prominent feature in numerous biologically active molecules and approved drugs, valued for its hydrogen bonding capabilities and its role as a bioisostere for other functional groups.[1] The aniline portion, meanwhile, offers a reactive handle for a multitude of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, robust methods for its structural characterization, and a forward-looking perspective on its applications in the synthesis of next-generation pharmaceuticals, particularly in oncology and infectious diseases.
Physicochemical and Structural Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 26286-54-4 | [2] |
| Molecular Formula | C₉H₉N₃ | [2][3] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid / Powder | [4] |
| SMILES | C1=CC=C(C(=C1)N)N2C=CN=C2 | [3] |
| InChI Key | HVECTIQVQPUSEX-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence involving an N-arylation reaction followed by the reduction of a nitro group. This strategy is widely adopted for synthesizing substituted anilines as it allows for the introduction of the nitrogen-based heterocycle before the formation of the reactive aniline group, thus preventing unwanted side reactions. The Ullmann condensation is a classic and robust choice for the initial C-N bond formation between the imidazole and the aryl halide.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-imidazole via Ullmann Condensation
-
Causality: This step forges the critical bond between the imidazole ring and the phenyl ring. 2-Fluoronitrobenzene is selected as the aryl halide because the fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group in the ortho position. Potassium carbonate serves as a mild base to deprotonate the imidazole, forming the nucleophilic imidazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium ions and facilitates the nucleophilic aromatic substitution reaction.
-
Methodology:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.), 2-fluoronitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to the flask until the solids are fully suspended.
-
Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, 1-(2-nitrophenyl)-1H-imidazole, is collected by vacuum filtration, washed thoroughly with water to remove residual DMF and salts, and dried under vacuum.
-
Step 2: Reduction of 1-(2-nitrophenyl)-1H-imidazole to this compound
-
Causality: The nitro group is a versatile precursor to the amine but must be reduced to yield the final product. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile, typically yielding the desired aniline without affecting the aromatic heterocycles. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.
-
Methodology:
-
In a hydrogenation vessel, dissolve the crude 1-(2-nitrophenyl)-1H-imidazole (1.0 eq.) from Step 1 in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).
-
Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 3-4 bar) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
-
Caption: Workflow for the two-step synthesis of this compound.
Structural Elucidation via Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the protons on both the aniline and imidazole rings. The protons on the aniline ring (H-3, H-4, H-5, H-6) are expected to appear in the aromatic region (approx. 6.8-7.5 ppm). The protons of the imidazole ring (H-2', H-4', H-5') will also be in the aromatic region, typically between 7.0 and 8.0 ppm. The two protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The six carbons of the phenyl ring will resonate in the 115-150 ppm range, while the three carbons of the imidazole ring will appear in a similar region, typically between 117 and 138 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for characteristic N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹). C=C and C=N stretching vibrations from the aromatic rings will be present in the 1450-1650 cm⁻¹ fingerprint region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. For C₉H₉N₃, the expected monoisotopic mass is approximately 159.0796 Da.[3] The predicted collision cross section for the [M+H]⁺ adduct is 130.9 Ų.[3]
Caption: Relationship between molecular structure and expected spectroscopic data.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a precursor for pharmacologically active molecules. The imidazole scaffold is a key component of numerous drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1]
-
Kinase Inhibitors: Many successful kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The benzimidazole scaffold, a close structural relative, is a privileged structure in this domain, forming the core of potent anticancer agents.[5] this compound serves as an ideal starting point for synthesizing analogs that can be screened for kinase inhibition activity. The aniline group can be readily acylated, sulfonated, or used in coupling reactions to introduce diverse side chains that can probe the enzyme's active site.
-
Antimicrobial Agents: Imidazole-containing compounds have a long history as antifungal and antibacterial agents. The imidazole nucleus is a key pharmacophore in drugs that disrupt microbial cell membranes or inhibit essential enzymes. By functionalizing the aniline group of this compound, researchers can generate novel derivatives aimed at overcoming microbial resistance.
-
Central Nervous System (CNS) Agents: The structural motifs present in this compound are also found in molecules targeting CNS receptors. The ability to easily modify the structure allows for the fine-tuning of physicochemical properties like lipophilicity and polarity, which are critical for brain penetration.
The bifunctional nature of this compound makes it an exceptionally valuable building block for creating diverse chemical libraries. The aniline nitrogen can be derivatized through a vast array of well-established chemical reactions, while the nitrogen atoms on the imidazole ring can act as metal-coordinating ligands or hydrogen bond acceptors, providing multiple points for interaction with biological targets.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is straightforward and scalable, and its structure is ripe with potential for chemical modification. By providing both a versatile reactive handle and a biologically relevant heterocyclic core, it empowers medicinal chemists to design and construct novel molecules with the potential to become next-generation therapies for a host of human diseases. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically deploy this high-value chemical intermediate in their research and development programs.
References
-
LabSolutions. This compound. [Link]
-
PubChem. This compound. [Link]
-
PubChemLite. This compound (C9H9N3). [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
-
Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]
-
PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 4. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
A Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)aniline
An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(1H-imidazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra are not always aggregated in a single source, this document synthesizes foundational spectroscopic principles with data from related structures to present a predictive but robust characterization. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's structural features for identification, purity assessment, and further research.
Introduction and Scientific Context
This compound belongs to the N-arylimidazole class of compounds. This structural motif, which combines an aniline ring with an imidazole heterocycle, is a "privileged scaffold" in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules, and N-arylimidazoles have been investigated for a wide range of therapeutic applications.[1] The aniline portion provides a versatile handle for further chemical modification, making this compound a valuable building block in synthetic chemistry.
A thorough understanding of the spectroscopic signature of this compound is the first critical step in any research endeavor. It ensures the identity and purity of the material, provides insights into its electronic and structural properties, and serves as a baseline for characterizing its derivatives and metabolites.
Molecular Structure and Physicochemical Properties
The foundational step in any spectral analysis is to understand the molecule's structure. This compound consists of an aniline ring substituted at the ortho (2-position) with an N-linked imidazole ring.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [3] |
| Monoisotopic Mass | 159.079647300 Da | [3] |
| CAS Number | 26286-54-4 | [4] |
| IUPAC Name | This compound | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[6]
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (like N-H), making them observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals for the aniline ring protons, the imidazole ring protons, and the amine protons. The electron-donating amino (-NH₂) group causes a shielding effect (upfield shift) on the ortho and para protons of the aniline ring.[7]
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2' (imidazole) | ~7.8 - 8.0 | Singlet (s) | 1H | The proton at C2 of an imidazole ring is typically the most deshielded. |
| H-4', H-5' (imidazole) | ~7.2 - 7.5 | Two singlets or doublets | 2H | Protons on the imidazole ring, with slightly different chemical environments. |
| Aniline Aromatic Protons | ~6.7 - 7.6 | Multiplets (m) | 4H | Complex splitting pattern due to coupling between adjacent non-equivalent protons on the substituted benzene ring.[7][8] |
| -NH₂ | ~5.0 - 5.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Labile protons of the primary amine; signal is often broad and its position is solvent-dependent. |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2' (imidazole) | ~135 - 140 | Most deshielded imidazole carbon, adjacent to two nitrogen atoms. |
| C-4', C-5' (imidazole) | ~117 - 130 | Other imidazole carbons. |
| C-2 (aniline, N-substituted) | ~145 - 150 | Aromatic carbon bearing the amino group, significantly shielded.[8] |
| C-1 (aniline, Im-substituted) | ~130 - 135 | Aromatic carbon attached to the imidazole nitrogen. |
| Aniline Aromatic CH Carbons | ~115 - 130 | Four distinct signals for the CH carbons of the aniline ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: FT-IR Spectrum Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. A small amount of the solid compound is placed directly on the ATR crystal.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded.
-
Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Range: The spectrum is typically scanned from 4000 cm⁻¹ to 600 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by features from the primary aromatic amine and the aromatic rings.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp bands are characteristic of a primary amine.[9][10] |
| 3150 - 3050 | Aromatic C-H Stretch | Aniline & Imidazole Rings | Absorption just above 3000 cm⁻¹ indicates aromatic C-H bonds. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A sharp band in this region is also characteristic of primary amines.[9][11] |
| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic & Imidazole Rings | Multiple sharp bands indicating the aromatic nature of the rings.[12] |
| 1335 - 1250 | Aromatic C-N Stretch | Aryl-Amine & Aryl-Imidazole | Strong band associated with the stretching of the C-N bond where the carbon is part of an aromatic ring.[9] |
| 900 - 670 | C-H Out-of-Plane Bending | Substituted Benzene Ring | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern can help elucidate the structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to facilitate protonation) and infused into the mass spectrometer.[13]
-
Mass Analyzer: Data can be acquired on various mass analyzers, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap instrument can confirm the elemental formula.
-
Tandem MS (MS/MS): To study fragmentation, the precursor ion of interest (e.g., m/z 160.09) is selected and subjected to collision-induced dissociation (CID) to generate product ions.[14]
Mass Spectral Interpretation
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 160.09. High-resolution analysis would yield a value very close to the calculated exact mass of 160.0869 for the formula C₉H₁₀N₃⁺.
-
Fragmentation Pattern: The fragmentation of N-arylimidazoles is complex. Common fragmentation pathways involve cleavage of the bond between the two rings or fragmentation within the imidazole ring. Loss of neutral molecules like HCN is a characteristic fragmentation route for imidazoles.[15]
Sources
- 1. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates [organic-chemistry.org]
- 2. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 3. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)aniline
Foreword: The Strategic Importance of 2-(1H-imidazol-1-yl)aniline
In the landscape of modern medicinal chemistry and materials science, the strategic assembly of molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. This compound emerges as a molecule of significant interest, embodying a privileged structural motif. Its architecture, featuring a reactive aniline moiety juxtaposed with the versatile imidazole ring, presents a unique confluence of properties. The aniline provides a nucleophilic handle for a myriad of chemical transformations, while the imidazole ring, a cornerstone of many biological systems, offers sites for hydrogen bonding, metal coordination, and further functionalization. This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights.
I. Synthetic Pathways: A Tale of Two Couplings
The synthesis of this compound is primarily achieved through cross-coupling reactions that form the crucial C-N bond between the aniline and imidazole rings. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methodologies often hinges on factors such as substrate availability, desired reaction scale, and tolerance to specific functional groups.
A. The Ullmann Condensation: A Classic Approach to C-N Bond Formation
The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper-catalyzed reaction between an aryl halide and an amine.[1] In the context of synthesizing this compound, this typically involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-fluoroaniline) with imidazole.
Reaction Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate from the reaction of imidazole with the copper catalyst. This intermediate then undergoes a nucleophilic aromatic substitution reaction with the 2-haloaniline.
Diagram of the Ullmann Condensation Pathway:
Caption: Ullmann condensation for the synthesis of this compound.
B. The Buchwald-Hartwig Amination: A Modern and Versatile Alternative
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a palladium-catalyzed approach with a broader substrate scope and generally milder reaction conditions compared to the Ullmann condensation. This method is highly effective for the synthesis of this compound.
Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Buchwald-Hartwig amination for synthesizing this compound.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized representations based on established procedures for similar N-arylation reactions.[2][3] Optimization may be required based on the specific scale and available reagents.
A. Synthesis via Ullmann Condensation
Materials:
-
2-Bromoaniline
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents), 2-bromoaniline (1.0 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
B. Synthesis via Buchwald-Hartwig Amination
Materials:
-
2-Bromoaniline
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
To this mixture, add 2-bromoaniline (1.0 equivalent), imidazole (1.2 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
III. Comprehensive Characterization: Validating the Molecular Identity
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are indispensable for this purpose.
A. Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of the aniline and imidazole rings. The protons on the imidazole ring typically appear in the range of 7.0-8.0 ppm. The aniline protons will show characteristic splitting patterns in the aromatic region. The -NH₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for all unique carbon atoms. The carbons of the imidazole ring are expected in the range of 115-140 ppm. The aromatic carbons of the aniline ring will appear in a similar region. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-N stretching and C=C stretching vibrations in the fingerprint region (around 1600-1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₉H₉N₃, MW: 159.19 g/mol ). Fragmentation patterns may involve the loss of the imidazole or aniline moieties. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.
B. Chromatographic and Physical Analysis
| Technique | Purpose | Expected Result |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of the final product. | A single spot for the purified product with a distinct Rf value in a given eluent system. |
| Melting Point | To determine the purity and identity of the crystalline solid. | A sharp and reproducible melting point range. |
IV. Safety, Handling, and Storage
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Handling:
-
This compound and its precursors should be handled with care. Aniline derivatives are known to be toxic.
-
Use appropriate tools (spatulas, syringes) to handle the chemicals and avoid direct contact.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from oxidizing agents and strong acids.
V. Applications and Future Directions
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural features make it a valuable scaffold in drug discovery programs targeting:
-
Kinase Inhibitors: The imidazole and aniline moieties can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, making this scaffold a promising starting point for the development of novel anticancer agents.[3]
-
Receptor Antagonists: The molecule's ability to be further functionalized allows for the synthesis of compounds that can selectively bind to and modulate the activity of various cellular receptors.
-
Antimicrobial Agents: The imidazole nucleus is a common feature in many antifungal and antibacterial compounds.
The continued exploration of the chemical space around the this compound core is expected to yield novel therapeutic agents and functional materials with tailored properties.
References
-
Wikipedia. Ullmann condensation. Wikipedia. Available from: [Link].
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Khattab, M., Ragab, F. Y., & Ezzat, S. M. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 2(4).
- Ananthu, V. K., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 190-193.
- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-330.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
-
chemeurope.com. Ullmann condensation. chemeurope.com. Available from: [Link].
Sources
2-(1H-imidazol-1-yl)aniline solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(1H-imidazol-1-yl)aniline in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in a range of organic solvents. In the absence of extensive empirical data in peer-reviewed literature, this document establishes a predictive solubility profile based on a first-principles analysis of the compound's molecular structure and physicochemical properties. We delve into the influence of the constituent aniline and imidazole moieties, hydrogen bonding capabilities, and overall molecular polarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a theoretical framework for understanding solubility and detailed, actionable protocols for its experimental determination. All discussions are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Solubility in a Privileged Scaffold
This compound is a heterocyclic aromatic compound that incorporates two key pharmacophores: aniline and imidazole. The imidazole ring is a common feature in many biologically active molecules and pharmaceuticals, while the aniline moiety serves as a versatile synthetic precursor. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and materials science, as it directly impacts reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.
This guide aims to bridge the current gap in available experimental data by providing a robust theoretical assessment of the solubility of this compound and empowering researchers with the methodology to determine it empirically.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The structure of this compound presents a fascinating dichotomy of polar and non-polar characteristics.
-
The Aniline Moiety: The benzene ring of the aniline portion is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[3][4] The primary amine (-NH2) group, however, is polar and capable of acting as a hydrogen bond donor.[5] Aniline itself is miscible with many organic solvents but only slightly soluble in water, a characteristic attributed to the dominance of its hydrophobic benzene ring.[6]
-
The Imidazole Moiety: The imidazole ring is a polar heterocycle containing two nitrogen atoms. One nitrogen is pyridine-like and can act as a hydrogen bond acceptor, while the other is pyrrole-like. Imidazole is known to be highly soluble in polar solvents like water and alcohols.[7][8] Phenyl-substituted imidazoles, however, have been shown to have lower solubility than the parent imidazole, particularly in less polar solvents like chloroalkanes.[9][10]
-
Overall Molecular Polarity and Hydrogen Bonding Potential: this compound possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms of the imidazole ring). This dual capability suggests the potential for favorable interactions with both protic and aprotic polar solvents. However, the presence of the phenyl ring introduces significant non-polar character. The overall solubility will therefore be a balance between these competing factors.
Caption: Molecular structure of this compound with key functional groups influencing its solubility.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be inferred. This profile serves as a predictive tool for solvent screening in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | These solvents can engage in hydrogen bonding with both the amine group and the imidazole nitrogens. The polarity of these solvents will also favorably interact with the polar imidazole ring. Solubility is expected to be high in short-chain alcohols and moderate in water due to the non-polar aniline ring.[11] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting with the amine group. They will also have favorable dipole-dipole interactions with the overall polar nature of the molecule. DMF and DMSO are particularly good solvents for a wide range of organic compounds and are expected to be effective.[11] |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Low to Moderate | The non-polar benzene ring will have favorable interactions with these solvents. However, the polar imidazole and amine functionalities will disfavor dissolution. Toluene and DCM, having some degree of polarizability and being slightly more polar than hexane, may show moderate solubility. Solubility in highly non-polar solvents like hexane is expected to be low.[9][10] |
Experimental Determination of Solubility
To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocols outline standard methodologies for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the samples at a constant temperature.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A pre-established calibration curve is required for this step.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Protocol 2: High-Throughput Screening (HTS) Method
For rapid screening of solubility in multiple solvents, a smaller-scale HTS approach can be employed.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.
-
Solvent Plate Preparation: Dispense a range of organic solvents into the wells of a microplate.
-
Assay: Add a small aliquot of the DMSO stock solution to each well. The introduction of the compound in a co-solvent can induce precipitation in solvents where it has low solubility.
-
Detection: After a suitable incubation period, measure the turbidity or light scattering in each well using a plate reader. Higher turbidity indicates lower solubility.
-
Analysis: While this method is semi-quantitative, it allows for rapid ranking of solvents based on their ability to dissolve the compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on its molecular structure. The compound is predicted to exhibit good solubility in polar protic and polar aprotic solvents, with lower to moderate solubility in non-polar solvents. For precise and reliable data, the provided experimental protocols offer a robust framework for laboratory determination. This information is critical for the effective utilization of this versatile chemical scaffold in research and development.
References
-
Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
- Domanska, U., & Krolikowski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Aniline. (2022, November 14). ChemBK. Retrieved from [Link]
- Wang, W., et al. (2023). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery.
- Domanska, U., & Krolikowski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]
-
Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- Al-Yasari, A. Z., & Jabbar, A. H. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Journal of Computational and Theoretical Nanoscience, 12(12), 5569-5577.
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. physchemres.org [physchemres.org]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
A-In-Depth-Technical-Guide-on-the-Core-of-2-(1H-imidazol-1-yl)aniline
<_>
A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 2-(1H-imidazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and materials science. We delve into its synthesis, spectroscopic characterization, and critically, the theoretical and computational methodologies used to elucidate its electronic structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and advanced computational insights to accelerate research and development efforts.
Introduction: The Significance of the Imidazole-Aniline Scaffold
The fusion of an imidazole ring with an aniline moiety creates a unique molecular architecture with a rich potential for biological activity. Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of many pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metal ions.[1] The aniline component provides a versatile platform for further functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties.
The compound this compound, in particular, has emerged as a promising scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiprotozoal effects.[2][3][4][5] Understanding the fundamental electronic and structural properties of this core molecule is paramount to rationally designing next-generation therapeutics. This guide will bridge the gap between experimental observations and theoretical predictions, providing a robust framework for its study.
Synthesis and Spectroscopic Characterization
A reliable synthetic route and thorough characterization are the cornerstones of any chemical research. While several methods for the synthesis of imidazole derivatives exist, a common approach for this compound involves the dehydrogenation of the corresponding imidazoline.[6]
General Synthetic Protocol
A prevalent method for synthesizing 2-aryl-1H-imidazoles involves the dehydrogenation of 2-aryl-Δ2-imidazolines.[6] A comparative study has shown that dimethyl sulfoxide (DMSO) can be a more effective reagent for this transformation than the traditional 10% palladium on carbon (Pd/C), especially for certain substituted derivatives.[6]
Step-by-Step Methodology:
-
Reactant Preparation: A solution of the 2-aryl-Δ2-imidazoline is prepared in a suitable high-boiling solvent.
-
Reagent Addition: An excess of DMSO is added to the solution.
-
Reaction Condition: The mixture is heated to 120°C for 48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified, typically by column chromatography, to yield the desired 2-aryl-1H-imidazole.
dot
Caption: A generalized workflow for molecular docking studies.
Applications and Future Directions
The insights gained from theoretical and computational studies of this compound have significant implications for its application in various fields.
Drug Development
-
Antifungal Agents: The imidazole moiety is a well-established pharmacophore in antifungal drugs, targeting the enzyme lanosterol 14α-demethylase (CYP51). M[7][8]olecular docking studies can be used to design derivatives of this compound with enhanced binding affinity and selectivity for fungal CYP51. *[9][10] Anticancer Agents: Imidazole derivatives have shown promise as anticancer agents by targeting various pathways, including microtubule dynamics and kinase signaling. C[11][12]omputational studies can help in identifying potential protein targets and in designing derivatives with improved efficacy and reduced off-target effects.
-
Antiprotozoal Agents: Derivatives of this compound have demonstrated activity against protozoan parasites such as Trypanosoma cruzi. D[5]ocking studies targeting essential parasite enzymes can guide the development of new antiprotozoal drugs.
Coordination Chemistry
The nitrogen atoms in both the imidazole and aniline moieties of this compound make it an excellent ligand for coordinating with metal ions. T[1]his property can be exploited in the design of:
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. *[1] Homogeneous Catalysts: Metal complexes of this compound could serve as catalysts in various organic transformations.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. By integrating experimental data with computational insights, researchers can gain a deeper understanding of the structure-activity relationships of this versatile molecule. The methodologies outlined herein provide a robust framework for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science. The continued synergy between experimental and computational chemistry will undoubtedly unlock the full potential of the this compound scaffold.
References
- Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.
- De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 348-355.
-
De Vita, D., Pandolfi, F., Cirilli, R., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- International Journal of Innovative Research in Technology. (2021). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT, 8(3).
-
Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.
- BenchChem. (2025). (1H-Benzo[d]imidazol-2-yl)aniline and its Analogs: A Technical Guide for Drug Discovery Professionals.
- Sigma-Aldrich. (n.d.). This compound.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.
- Khattab, S. N., Hegab, M. I., & Abd El-Moneim, D. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-945.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Indian Journal of Chemistry. (2014).
- Kumar, A., & Kumar, R. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(11), 1805–1825.
- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- Indian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
- ResearchGate. (n.d.). (PDF) Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- ResearchGate. (n.d.). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on T. cruzi CYP51.
- National Institutes of Health. (2024).
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
- De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European journal of medicinal chemistry, 116, 126–134.
- Preprints.org. (2024).
- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- ResearchGate. (2019). Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions.
- Indian Academy of Sciences. (n.d.). Nickel(II)
- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
- SpectraBase. (n.d.). Aniline.
Sources
- 1. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 7. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2-(1H-imidazol-1-yl)aniline
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)aniline: Synthesis, Properties, and a Legacy as a Core Pharmaceutical Building Block
Abstract
This compound, a seemingly modest aromatic amine, represents a cornerstone in modern medicinal chemistry. Its true significance lies not in a singular, dramatic discovery but in its emergence as a pivotal structural motif and a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the historical context and evolution of its synthesis, detailing the transition from harsh classical methods to modern catalytic cross-coupling reactions. Comprehensive experimental protocols, physicochemical data, and a case study on its application in the synthesis of a blockbuster oncology drug will illustrate its enduring value in the pharmaceutical landscape.
The Synthetic Challenge: A Historical Perspective on N-Arylimidazole Synthesis
The history of this compound is intrinsically linked to the broader challenge of forming carbon-nitrogen (C-N) bonds between an aromatic ring and a nitrogen-containing heterocycle. For decades, this was a significant hurdle in organic synthesis.
Traditionally, N-arylimidazoles were synthesized via classical methods like the Ullmann condensation.[1][2] First reported by Fritz Ullmann in the early 20th century, this reaction involves the copper-promoted coupling of an aryl halide with an amine or heterocycle.[3][4] While foundational, the Ullmann reaction is notorious for its demanding conditions: high temperatures (often over 200°C), the use of stoichiometric amounts of copper, and polar, high-boiling solvents.[5] These harsh requirements limited the reaction's scope, particularly for substrates with sensitive functional groups.
A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, in the 1990s.[6][7] This transformation allowed for the formation of C-N bonds under much milder conditions, with broader substrate scope and greater functional group tolerance, revolutionizing the synthesis of aryl amines and related compounds.[8][9][10] The evolution from the demanding Ullmann-type reactions to the more versatile Buchwald-Hartwig protocol marks the key historical and technical context for the efficient and practical synthesis of this compound.
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through two major catalytic cross-coupling strategies, reflecting the historical evolution of C-N bond formation.
Method A: Copper-Catalyzed Ullmann-Type Coupling
This classical approach remains a viable, albeit often strenuous, method for the N-arylation of imidazole. The reaction typically involves coupling imidazole with an activated aryl halide, such as 2-fluoroaniline or 2-bromoaniline, using a copper(I) catalyst. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve reaction efficiency by stabilizing the copper catalyst and allowing for lower temperatures.[5]
Generalized Reaction Scheme:
Figure 1: Ullmann-Type Coupling Workflow. A copper-catalyzed approach for N-arylation of imidazole.
Experimental Protocol: Ullmann N-Arylation of Imidazole
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add imidazole (1.2 mmol) and 2-bromoaniline (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
| Parameter | Condition | Rationale & Insights |
| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) | Cu(I) is the active catalytic species. Using pre-activated copper powder was common in early procedures.[3][4] |
| Ligand | Diamines, Amino Acids (L-Proline) | Ligands solubilize and stabilize the copper catalyst, facilitating the reaction at lower temperatures and preventing catalyst deactivation.[1] |
| Base | K₂CO₃, Cs₂CO₃ | The base is required to deprotonate the imidazole N-H, making it a more potent nucleophile for the coupling reaction. |
| Solvent | DMF, Dioxane, NMP | High-boiling polar aprotic solvents are necessary to achieve the high temperatures often required for this reaction.[5] |
| Temperature | 110 - 210 °C | A significant energy input is typically needed, which is a major drawback of this method.[3] |
Table 1. Typical Reaction Parameters for Ullmann-Type N-Arylation of Imidazole.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and generally preferred method due to its milder conditions and broader applicability.[6][9] This reaction utilizes a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple the aryl halide with imidazole.
Generalized Reaction Scheme:
Figure 2: Buchwald-Hartwig Amination Workflow. A palladium-catalyzed C-N cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-activation (optional but recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%) to a Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add 2-bromoaniline (1.0 mmol), imidazole (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reaction: Seal the flask, remove from the glovebox, and heat in a preheated oil bath at 100 °C for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Perform an aqueous work-up and purification as described in the Ullmann protocol (Section 2.1, steps 6-7).
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(0) sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) | The catalytic cycle involves Pd(0)/Pd(II) intermediates. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] |
| Ligand | Bulky Phosphines (Xantphos, BINAP, BrettPhos) | The ligand is critical. Bulky, electron-rich ligands stabilize the Pd(0) state and promote the key reductive elimination step.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but milder bases like K₃PO₄ can be used with more advanced catalyst systems. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst poisoning and unwanted side reactions. |
| Temperature | 80 - 120 °C | Significantly milder than Ullmann conditions, allowing for the use of more complex and sensitive substrates. |
Table 2. Typical Reaction Parameters for Buchwald-Hartwig Amination.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for any chemical intermediate. The properties of this compound are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉N₃ | [11][12] |
| Molecular Weight | 159.19 g/mol | [13] |
| CAS Number | 92328-13-7 | [11] |
| Appearance | Typically a solid (e.g., off-white to brown powder) | |
| IUPAC Name | This compound | [11] |
| XLogP3 (Computed) | 1.0 - 1.6 | [12][14] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol. Limited aqueous solubility. | [14] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/in contact with skin/inhaled; Causes skin/eye irritation; May cause respiratory irritation) | [15] |
Table 3. Physicochemical Properties of this compound.
Spectroscopic data is critical for structural confirmation. Proton NMR (¹H NMR), Carbon NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are available through public databases like PubChem and from commercial suppliers.[11][14] Researchers should always perform their own analytical characterization to confirm the identity and purity of the material before use.
Application in Drug Development: A Gateway to Kinase Inhibitors
The true value of this compound and its derivatives is realized in their application as key precursors for complex, biologically active molecules. This scaffold is particularly prevalent in the development of kinase inhibitors, a major class of anticancer drugs.
Case Study: The Nilotinib Precursor
Nilotinib (marketed as Tasigna) is a highly potent tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[16] A critical building block in the industrial synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .[16] This compound is a close structural analog of this compound and is synthesized using the very same N-arylation strategies discussed previously (Ullmann or Buchwald-Hartwig).
The synthesis of this key intermediate highlights the industrial relevance and strategic importance of the N-arylimidazole aniline core.
Figure 3: Role of the N-Arylimidazole Aniline Core in Nilotinib Synthesis. The key intermediate is formed via C-N coupling.
This case study demonstrates the causality behind the development of efficient synthetic routes for this class of compounds. The demand for multi-kilogram quantities of such intermediates for drugs like Nilotinib drives the optimization of scalable, high-yield, and cost-effective synthetic processes, moving away from classical, inefficient methods.
Conclusion
The story of this compound is not one of a single moment of discovery, but of a gradual recognition of its strategic value. Its history is a reflection of the progress in synthetic organic chemistry itself—from the brute-force conditions of the Ullmann reaction to the nuanced and powerful catalysis of the Buchwald-Hartwig amination. For drug development professionals, this compound is more than just a chemical; it is a validated, reliable building block that provides a direct route to privileged structures in medicinal chemistry. Its continued presence in the synthetic pathways of modern therapeutics is a testament to its fundamental importance and enduring legacy in the quest for new medicines.
References
- Benchchem. 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xfau81yIN51aKzSDdIwmO63n8-C-ZY1QtXA2bDY3j5DXkmjCva58gtsOAhBQ4HwE0z8txoqV9WL2NaAjTGt5dx-DzXiTpaUplCpHwq5FYkIibIvnrPO1wTpM873Fv4__zHQO]
- The Journal of Organic Chemistry. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo051211d]
- PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/320166]
- Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [URL: https://www.connectjournals.com/toc.php?abstract=288210H_435A]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.
- National Center for Biotechnology Information. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3904588/]
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [URL: https://www.organic-chemistry.
- Sigma-Aldrich. This compound hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01035]
- MySkinRecipes. 4-(1H-Imidazol-2-yl)aniline. [URL: https://myskinrecipes.com/ingredient-checker/4-1h-imidazol-2-yl-aniline]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. [URL: https://www.acs.
- Benchchem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtH6KnSvvpO1PmSi3J8KROecl7VrWoB1EswlWx6rMWNc_qjsQ-JDEAzIZUVvzCMC_iOt2B4aCuWq8MtW5qqzGCzvty0CPNmJ-S7Bymi1IcrPz5F9wslvOCIwwnMrFSXXFew9LrLddsCYKoj5PSFeA-16jIFKgbaeym_R96xJ1nr88oHhh9FY7KKYVSKU0GJgEaW40XpVklEDpbD9LruQx03gHyAUtCMgGrxMBCsCjjEiFy8kzvN5E=]
- National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834373/]
- Google Patents. US10100017B2 - Processes for preparing olaparib. [URL: https://patents.google.
- Google Patents. WO2018038680A1 - Processes for preparing olaparib. [URL: https://patents.google.
- PubChemLite. This compound (C9H9N3). [URL: https://pubchemlite.deepchem.io/compound/2-(1h-imidazol-1-yl)aniline]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/search/92328-13-7]
- Indian Journal of Pharmaceutical and Biological Research. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [URL: http://www.ijpbr.in/sites/default/files/ijpbr_537f07e53f18b.pdf]
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [URL: https://www.ijrpc.com/files/0-938.pdf]
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [URL: https://www.researchgate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- DergiPark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [URL: https://dergipark.org.tr/en/download/article-file/1070268]
- ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [URL: https://www.researchgate.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Sigma-Aldrich. 2-(1h-benzo[d]imidazol-2-yl)aniline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000216]
- Google Patents. CN105985294B - Preparation method of olaparib. [URL: https://patents.google.
- Thermo Fisher Scientific. Ullmann Reaction. [URL: https://www.thermofisher.com/us/en/home/life-science/synthesis-modification-purification/organic-synthesis/named-reactions/ullmann-reaction.html]
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.
- Benchchem. Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAuW-gLiAL6lA197JW5BuLJLgihX3AbP8LDrOeKkgE4PMHGJ2VqRMdfcqaQEau80ukpRIwmazb0Ecf5-tcfMpa1UfbVQ547V-ey-uLwmNOiWWkDS4FncJ3lXZfrzcV_jDQ1NPTfUIsxqSImvVTbighEVCujrVl6EbhgBnJgml0D8HROfAWL3pCiUvTOwiSvPubOcS64T5GheofG885R4GztNSVJOcWH8bQ46J_Lp0k8CmykQ==]
- Organic Chemistry Portal. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. [URL: https://www.organic-chemistry.org/abstracts/lit3/089.shtm]
- Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [URL: https://www.organic-chemistry.org/abstracts/lit1/095.shtm]
- PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80123]
- Fisher Scientific. This compound, 97%, Thermo Scientific 250 mg. [URL: https://www.fishersci.com/shop/products/2-1h-imidazol-1-yl-aniline-97-thermo-scientific/AC435300250]
- ResearchGate. Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [URL: https://www.researchgate.net/publication/382998379_Regioselective_synthesis_of_2-1H-benzimidazol-1-yl-5-nitro-N-phenylpyridin-3-amines_and_their_transformation_into_benzo4'5'imidazo1'2'aquinoxalines]
- PubChem. 4-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/320165]
- Heterocycles. Synthesis and Characterization of Some New Aminoimidazoles. [URL: https://www.heterocycles.com/newlibrary/downloads/PDF/2056/10/4]
- Cenmed Enterprises. 3-(2-Methyl-1H-imidazol-1-yl)aniline (C007B-506432). [URL: https://www.cenmed.com/3-2-methyl-1h-imidazol-1-yl-aniline-item-506432.html]
- LabSolutions. This compound. [URL: https://www.labsolutions.ca/2-1h-imidazol-1-yl-aniline-cas-92328-13-7-c-2838]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. [URL: https://patents.google.
- RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01047g]
- Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [URL: https://www.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 13. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. labsolu.ca [labsolu.ca]
- 16. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
chemical reactivity of the aniline group in 2-(1H-imidazol-1-yl)aniline
An In-Depth Technical Guide to the Chemical Reactivity of the Aniline Group in 2-(1H-imidazol-1-yl)aniline
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring an aniline moiety substituted at the ortho position with an imidazole ring, presents a unique and complex reactivity profile. This guide offers an in-depth analysis of the chemical reactivity of the aniline group within this molecule, providing researchers, scientists, and drug development professionals with a foundational understanding of its electronic properties, steric influences, and key transformations. We will explore the causality behind its reactivity, present validated experimental protocols, and offer insights into its synthetic utility.
The Electronic and Steric Landscape: The Influence of the Ortho-Imidazole Group
The reactivity of the aniline fragment in this compound is fundamentally governed by the electronic and steric effects imposed by the adjacent imidazole ring. Understanding this interplay is critical for predicting and controlling its chemical behavior.
Electronic Effects
The imidazole ring exerts a dual electronic influence on the aniline system. Imidazole itself is amphoteric, capable of acting as both a weak acid and a base.[2][3]
-
Inductive Effect (-I): The nitrogen atoms in the imidazole ring are more electronegative than carbon, leading to a net electron-withdrawing inductive effect. This effect tends to decrease the electron density on the aniline ring and the exocyclic amino group, thereby reducing basicity compared to unsubstituted aniline.
-
Resonance Effects: The lone pair of electrons on the aniline's nitrogen atom is delocalized into the benzene ring, increasing electron density at the ortho and para positions and activating them towards electrophilic attack.[4][5] The imidazole ring can also participate in the π-system, but its primary electronic influence on the neighboring aniline ring is inductive. The unique ability of the imidazole ring to redistribute electron density is a key feature of its chemistry.[6]
Steric Hindrance: The "Ortho Effect"
A dominant feature of this compound is the steric bulk of the imidazole ring positioned ortho to the amino group. This "ortho effect" introduces significant steric hindrance, which can impede the approach of reagents to the amino group and influence the planarity of the system.[7][8] This hindrance has profound consequences:
-
Reduced Basicity: Upon protonation, the hybridization of the amino nitrogen changes from sp² to sp³, becoming non-planar. The resulting -NH₃⁺ group experiences severe steric clashes with the ortho-imidazole substituent. This steric strain destabilizes the conjugate acid, making the parent amine a weaker base than would be expected based on electronic effects alone.[9][10] Furthermore, ortho substituents can interfere with the solvation of the anilinium cation, further reducing its stability.[9]
-
Modulation of Reaction Rates: Steric hindrance can slow down reactions involving the amino group, such as N-acylation or N-alkylation, potentially requiring more forcing conditions compared to unhindered anilines.[11]
The following diagram illustrates the key electronic and steric factors at play.
Caption: Interplay of electronic and steric effects on aniline reactivity.
Key Reactivity Profiles of the Aniline Group
Basicity and Salt Formation
Table 1: Comparison of Conjugate Acid pKa Values
| Compound | Structure | pKa of Conjugate Acid | Key Influencing Factor |
| Aniline | C₆H₅NH₂ | ~4.6 | Baseline |
| o-Toluidine | o-CH₃C₆H₄NH₂ | ~4.4 | Weak +I effect offset by steric hindrance |
| o-Nitroaniline | o-NO₂C₆H₄NH₂ | ~ -0.3 | Strong -I and -R effects |
| This compound | Imidazole-C₆H₄NH₂ | Expected to be < 4.4 | Strong steric hindrance and -I effect |
Note: pKa values are approximate and can vary with conditions. The value for the title compound is an educated prediction based on established chemical principles.
Electrophilic Aromatic Substitution
The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution due to the delocalization of its lone pair into the ring.[13][14] However, the high reactivity often leads to polysubstitution and oxidation side reactions.[14]
-
Halogenation: Direct bromination of aniline with bromine water results in the immediate formation of 2,4,6-tribromoaniline.[14] To achieve controlled monosubstitution on this compound, the amino group must first be "protected" by converting it to a less-activating amide, typically an acetanilide. This moderates the reactivity and allows for selective substitution, followed by deprotection.
-
Nitration: Direct nitration with a mixture of nitric and sulfuric acids is problematic, as the strongly acidic conditions protonate the amino group, forming an anilinium ion. This -NH₃⁺ group is a meta-director and strongly deactivating. Furthermore, the amino group is susceptible to oxidation.[5] Therefore, the protection strategy via acetylation is mandatory for achieving controlled nitration at the para position.
-
Friedel-Crafts Reactions: Aniline and its derivatives do not undergo Friedel-Crafts alkylation or acylation.[14][15] The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a deactivating complex, which renders the ring unreactive.[15]
Diazotization and Subsequent Reactions
The conversion of the primary amino group to a diazonium salt is one of the most versatile transformations of anilines. This reaction, known as diazotization, involves treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[16][17]
Caption: Synthetic pathways from the diazonium salt intermediate.
The resulting diazonium salt is a valuable synthetic intermediate. It is crucial to use these salts in solution without isolation, as they can be explosive in their dry, solid state.[18] They can be converted into a wide range of functional groups, including halides (Sandmeyer and Schiemann reactions), hydroxyl, and cyano groups.[16]
N-Acylation and Amide Bond Formation
The reaction of the aniline's amino group with a carboxylic acid or its derivative to form an amide bond is a cornerstone of pharmaceutical synthesis.[19] Given the steric hindrance around the amino group in this compound, robust coupling conditions may be required.
The general approach involves activating the carboxylic acid to make it more electrophilic.[20] This can be achieved by converting it to an acid chloride or, more commonly, by using coupling reagents.
Caption: A typical experimental workflow for amide bond formation.
Synthetic Protocols and Methodologies
The following protocols are provided as illustrative examples. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Diazotization and Iodination
This protocol describes the conversion of the aniline to the corresponding aryl iodide, a versatile intermediate for cross-coupling reactions.[18]
Rationale: This two-step, one-pot procedure leverages the instability of the diazonium salt, which is immediately trapped by the iodide ion. Low temperature is critical to prevent premature decomposition of the diazonium intermediate.[18][21]
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir until a clear solution or fine suspension is obtained, maintaining the temperature between 0 and 5 °C.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline salt solution over 15-20 minutes, ensuring the internal temperature never exceeds 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue/black color indicates completion.
-
Iodination: Prepare a solution of potassium iodide (KI) (1.5 eq) in water. Add this solution portion-wise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.
-
Reaction Completion: After the KI addition is complete, allow the mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Amide Bond Formation using HATU
This protocol uses a modern coupling reagent for the efficient synthesis of an amide, even with potentially challenging substrates.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. An organic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acids formed during the reaction.
Step-by-Step Methodology:
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography on silica gel.
Conclusion
The is a nuanced subject, dictated by a delicate balance of electronic and steric factors. The ortho-imidazole substituent significantly reduces the basicity of the amino group and sterically hinders its approach, while the inherent activating nature of the amino group still predisposes the aniline ring to electrophilic substitution, albeit with the need for careful control via protecting group strategies. Its ability to undergo cornerstone aniline transformations, such as diazotization and N-acylation, confirms its utility as a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of these principles is paramount for any scientist seeking to harness the synthetic potential of this valuable building block.
References
- ResearchGate. (n.d.). 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes: Synthesis, characterisation, antimicrobial activity and oxidative coupling of o-aminophenol.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
- Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents.
-
Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]
- Journal of the Indian Chemical Society. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from the Journal of the Indian Chemical Society.
-
Filo. (2025). In the context of aniline. Why electrophilic substitution reaction take place at orth & para position?. Retrieved from [Link]
- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2024). Mutual influence of non-covalent interactions formed by imidazole: A systematic quantum-chemical study. PubMed. Retrieved from [Link]
-
Allen. (n.d.). A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. Retrieved from [Link]
- O'Duill, M. L., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 20(13), 3957–3961.
-
Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
- ResearchGate. (2025). Evolution of amide bond formation.
-
Vedantu. (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. Retrieved from [Link]
-
YouTube. (2020). Aniline Electrophilic substitution reactions. Retrieved from [Link]
- de la Torre, J. C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6649.
- BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination.
- ResearchGate. (2015). The diazotization process.
- ResearchGate. (2025). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?.
-
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Retrieved from [Link]
- Royal Society of Chemistry. (2014).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-pyrrol-1-yl)aniline. PubChem. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Arkivoc, 2009(11), 163-171.
- MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
- ResearchGate. (n.d.). Electronic absorption spectrum of aniline vapor.
-
Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine.
-
Cenmed Enterprises. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)aniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. Mutual influence of non-covalent interactions formed by imidazole: A systematic quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [allen.in]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Diazotisation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
A Technical Guide to the Biological Activities of the 2-(1H-imidazol-1-yl)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple biological targets. The 2-(1H-imidazol-1-yl)aniline scaffold has emerged as one such framework. Its unique stereoelectronic features—a flexible aniline moiety capable of forming crucial hydrogen bonds, fused to a polar, aromatic imidazole ring that can engage in a variety of non-covalent interactions—make it a versatile template for the design of potent and selective therapeutic agents. This guide synthesizes current research to provide an in-depth technical overview of the biological potential of this scaffold, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. We will delve into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to equip drug discovery professionals with actionable insights.
Part 1: Anticancer Activity - Targeting the Machinery of Malignancy
The most extensively documented therapeutic potential of the this compound scaffold lies in oncology. Derivatives have shown potent activity against a range of human cancer cell lines, often acting through well-defined molecular mechanisms.[1][2]
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
A primary mechanism through which this scaffold exerts its anticancer effects is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is already compromised.[4]
The inhibition of PARP-1 in these HRR-deficient cells creates a state of "synthetic lethality".[5] When PARP-1 is inhibited, the unrepaired SSBs accumulate and degenerate into more cytotoxic DSBs during DNA replication.[3][4] Since the HRR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and apoptotic cell death.[5] This targeted approach spares healthy cells, which have a functional HRR pathway.[3]
Several PARP inhibitors are now in clinical use, and the this compound scaffold is featured in many investigational agents due to its ability to mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP's catalytic activity.[5][6]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(1H-imidazol-1-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(1H-imidazol-1-yl)aniline scaffold is a privileged heterocyclic motif poised for significant exploration in medicinal chemistry. This technical guide offers a comprehensive analysis of the synthesis, structural variations, and potential therapeutic applications of this core structure. Leveraging established synthetic methodologies and drawing insights from structurally related compounds, this document outlines the promising potential of this compound derivatives, particularly in the realms of oncology and mycology. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction: The Strategic Value of the this compound Core
The imidazole ring is a fundamental building block in medicinal chemistry, integral to the structure of numerous natural products and blockbuster pharmaceuticals.[1] Its distinct electronic character, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a highly versatile pharmacophore.[2] The fusion of this moiety with an aniline ring at the 2-position creates the this compound scaffold, a structure endowed with a unique combination of a nucleophilic aniline and a catalytically relevant imidazole. This duality renders it an exceptional starting point for the generation of diverse and complex molecular architectures.
While direct biological data on the parent this compound molecule is not extensively documented in peer-reviewed literature, its close structural relationship to a vast array of biologically active N-arylimidazoles and benzimidazoles provides a strong impetus for its investigation.[2][3] This guide will therefore synthesize information from these related chemical classes to forecast the potential of and inform the strategic exploration of this compound derivatives.
Key Synthetic Methodologies
The construction of the this compound core and its analogs is centered on the formation of the crucial C-N bond linking the aniline and imidazole rings. The two predominant and highly effective strategies for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination stands as a powerful and versatile method for C-N bond formation.[1] The reaction facilitates the coupling of an aryl halide or triflate with an amine, mediated by a palladium catalyst, a phosphine ligand, and a suitable base. To synthesize this compound, this translates to the coupling of a 2-haloaniline with imidazole.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
-
Combine the 2-haloaniline (1.0 eq.), imidazole (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.) in an oven-dried Schlenk tube.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Introduce an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and maintain with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to ambient temperature and dilute with ethyl acetate.
-
Filter the suspension through a pad of celite to remove insoluble materials.
-
Wash the filtrate sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the resulting residue by silica gel column chromatography.
Ullmann Condensation: A Classic and Reliable Route
The Ullmann condensation offers a time-tested, copper-catalyzed alternative for the formation of C-N bonds.[1] Although traditionally requiring high temperatures, modern modifications have enabled milder reaction conditions.
Diagram of the Ullmann Condensation Workflow:
Caption: Generalized workflow for the Ullmann condensation.
Experimental Protocol: A General Procedure for Ullmann Condensation
-
Charge a reaction vessel with the 2-haloaniline (1.0 eq.), imidazole (1.5 eq.), copper catalyst (e.g., CuI, 10-20 mol%), optional ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the mixture to 120-160 °C and stir for 24-48 hours, tracking the reaction's progress by TLC or LC-MS.
-
After cooling, quench the reaction by pouring the mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Probing Structure-Activity Relationships (SAR)
Although specific SAR data for this compound derivatives are limited, valuable insights can be gleaned from the extensive research on structurally related compounds, particularly those exhibiting antifungal and anticancer properties.
Aniline Ring Modifications
Substitutions on the aniline ring are expected to significantly modulate the physicochemical properties and biological activity of the resulting molecules.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro (NO₂) groups can alter the electronic landscape of the molecule, potentially influencing interactions with biological targets.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) can increase the electron density of the aromatic system, which may be advantageous for certain receptor-binding events.
Imidazole Ring Modifications
Functionalization of the imidazole ring can also play a critical role in determining biological activity. For example, the antifungal mechanism of many azole drugs is highly dependent on the substitution pattern of the imidazole moiety.[4]
Exploration of Structural Analogs
-
Benzimidazole Scaffolds: The substitution of imidazole with a benzimidazole ring introduces a larger, more lipophilic aromatic system, which can enhance π-π stacking interactions with target proteins.[1]
-
Linker Variations: While this guide focuses on the direct linkage, analogs incorporating short linkers (e.g., a methylene bridge, -CH₂-) between the aniline and imidazole rings have also been reported to possess biological activity.
Prospective Therapeutic Applications and Bio-evaluation Protocols
The established biological activities of imidazole-containing compounds suggest that derivatives of this compound are promising candidates for development in several key therapeutic areas.
Anticancer Potential
A multitude of imidazole derivatives have demonstrated potent anticancer effects through diverse mechanisms, including the inhibition of protein kinases and the disruption of tubulin polymerization.[2]
Biological Assay: MTT Assay for Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.
-
Compound Administration: Prepare serial dilutions of the test compounds in culture medium and add to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere containing 5% CO₂.
-
MTT Reagent Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value (the concentration at which the compound inhibits cell growth by 50%).
Antifungal Potential
The azole class of antifungals represents a cornerstone of treatment for fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Biological Assay: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial compound.[6]
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculum Preparation: Prepare a standardized suspension of the target fungal strain (e.g., Candida albicans, Aspergillus fumigatus) following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Also include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth.
Illustrative Data Presentation
To facilitate the analysis of structure-activity relationships, it is essential to present biological data in a clear and organized manner.
Table 1: Illustrative Anticancer Activity Data for a Hypothetical Series of this compound Derivatives
| Compound ID | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 |
| 1a | H | H | H | H | >100 | >100 |
| 1b | Cl | H | H | H | 45.2 | 58.7 |
| 1c | H | NO₂ | H | H | 22.5 | 30.1 |
| 1d | H | H | OCH₃ | H | 82.1 | 95.3 |
Note: This table contains hypothetical data for illustrative purposes only.
Conclusion and Future Outlook
The this compound scaffold is a promising and underexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The well-established biological activities of related N-arylimidazoles and benzimidazoles provide a compelling rationale for the investigation of its derivatives, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core structure, coupled with the availability of robust biological screening assays, provides a clear path forward for its exploration. Future research efforts should be directed towards the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to delineate clear structure-activity relationships and to identify lead candidates for further preclinical development.
References
-
JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
-
Connect Journals. (2020). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals, 20(2). Available at: [Link]
-
YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available at: [Link]
-
Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central. Available at: [Link]
-
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed Central. Available at: [Link]
-
Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available at: [Link]
- Google Patents. (n.d.). Imidazopyrazine tyrosine kinase inhibitors. (US7459554B2).
- Google Patents. (n.d.). Indazole compounds as pkmyt1 kinase inhibitors. (WO2024179948A1).
-
Taylor & Francis Online. (2022). Update on JNK inhibitor patents: 2015 to present. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. Available at: [Link]
- Google Patents. (n.d.). Imidazole synthesis. (US3715365A).
- Google Patents. (n.d.). Imidazole derivatives and salts thereof and their synthesis. (EP0029961A1).
-
National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
- Google Patents. (n.d.). Imidazole derivatives, processes for preparing them and their uses. (EP2050736A1).
-
OUCI. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Results in Chemistry. Available at: [Link]
- Google Patents. (n.d.). 1H-Imidazole derivatives, a process for preparing them and pharmaceutical compositions containing them. (EP0151477A3).
-
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4). Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal agents, II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
stability and degradation profile of 2-(1H-imidazol-1-yl)aniline
An In-depth Technical Guide to the Stability and Degradation Profile of 2-(1H-imidazol-1-yl)aniline
Introduction: The Imperative of Stability Profiling
In the landscape of pharmaceutical research and development, this compound emerges as a significant heterocyclic building block. Its structure, featuring a reactive aromatic amine appended to an imidazole ring, presents a unique chemical profile that is both synthetically versatile and potentially susceptible to various degradation pathways.[1][2] Understanding the intrinsic stability of such molecules is not merely an academic exercise; it is a cornerstone of robust drug development, ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).[3][4]
This guide provides a comprehensive technical overview of the . Moving beyond a simple recitation of facts, we will delve into the mechanistic rationale behind its potential instabilities and outline a self-validating, systematic approach to its characterization. The methodologies described herein are designed to meet rigorous regulatory expectations and provide drug development professionals with the critical insights needed to formulate stable and reliable products.
Core Stability Profile: A Mechanistic Perspective
The stability of this compound is dictated by the interplay of its two core functional moieties: the aromatic amine and the imidazole ring. Each presents distinct vulnerabilities to common environmental and chemical stressors.
Hydrolytic Stability
The molecule is anticipated to exhibit reasonable stability to hydrolysis under neutral and moderately acidic or basic conditions. The C-N bond linking the phenyl and imidazole rings is generally robust. However, extreme pH conditions can pose a risk.
-
Acidic Conditions: The aniline nitrogen (pKa ~4.6) and the imidazole nitrogen (pKa ~7) will be protonated in strongly acidic media. While this generally does not induce direct hydrolytic cleavage, it can alter the electronic properties of the molecule, potentially influencing other degradation pathways.
-
Basic Conditions: In strongly alkaline solutions, the imidazole ring itself can be susceptible to ring-opening reactions, although this typically requires harsh conditions.[5] The primary concern under basic conditions is often the increased susceptibility to oxidation.[6] A study on related 1,2-disubstituted imidazolines demonstrated pH-dependent hydrolysis kinetics, highlighting the importance of pH control.[7]
Oxidative Susceptibility
Oxidation is arguably the most significant degradation pathway for this compound. Both the aniline and imidazole functionalities are prone to oxidative attack.
-
Aromatic Amine Oxidation: Aromatic amines are well-known to be sensitive to oxidation, a major transformation process in their environmental fate.[8] Oxidation can occur via electron transfer, forming aryl amino radicals that can subsequently dimerize, polymerize, or react with other nucleophiles.[8][9] Common environmental oxidants like manganese dioxide (MnO₂) and reactive oxygen species such as hydroxyl radicals (•OH) readily oxidize aromatic amines.[8][10] In a pharmaceutical context, exposure to atmospheric oxygen, peroxides (from excipients), or metal ion catalysts can trigger this degradation. The formation of colored quinone-imine or polymeric by-products is a common outcome.[9]
-
Imidazole Ring Oxidation: The imidazole moiety is also liable to oxidation. Forced degradation studies on the antiviral drug Daclatasvir, which contains two imidazole rings, revealed that this moiety is susceptible to both base-mediated autoxidation and oxidation by hydrogen peroxide.[6] Photosensitized oxidation involving singlet oxygen is another well-documented degradation route for imidazoles, often leading to ring-opened products.[5]
Photostability
Given the aromatic nature of both rings, this compound is expected to be photosensitive. Aromatic amines and imidazole derivatives can absorb UV radiation, leading to electronically excited states that can undergo various photochemical reactions.
-
Direct Photolysis: Absorption of high-energy UV light can lead to bond cleavage or rearrangement.
-
Photosensitized Degradation: The molecule may act as its own photosensitizer or be degraded by excited-state species generated from other components in a formulation. The imidazole ring, in particular, can be degraded via a photosensitized reaction involving singlet oxygen, especially under alkaline conditions.[5][11] Studies on the drug Daclatasvir confirmed that its imidazole moiety is sensitive to photodegradation in solution when exposed to high-intensity or UV light.[6]
Thermal Stability
The compound is likely to be stable in its solid form at ambient temperatures. However, elevated temperatures, particularly above its melting point, will induce decomposition. Thermogravimetric analysis (TGA) of similar imidazoline derivatives has shown thermal stability up to temperatures in the range of 190-210°C, after which multi-step decomposition processes begin.[12][13] In solution, elevated temperatures will accelerate other degradation pathways, notably hydrolysis and oxidation.
Forced Degradation: An Experimental Blueprint
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][14] The goal is to achieve 5-20% degradation of the API to ensure that secondary degradants are not over-represented and that the primary degradation products are formed in sufficient quantities for detection and characterization.[15]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic workflow for conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
Objective: To induce partial degradation of this compound under various stress conditions to identify potential degradants.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30% solution
-
Class A volumetric flasks and pipettes
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a stock solution of the API at 1.0 mg/mL in ACN.
-
Acid Stress: Transfer 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 1 M HCl and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Base Stress: Transfer 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 1 M NaOH and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Neutral Control: Prepare a similar solution in water without acid or base.
-
Incubation: Place the flasks in a water bath at 60°C. Withdraw aliquots at 2, 8, 24, and 48 hours.
-
Quenching: For the acid and base samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
Rationale: The use of 0.1 M acid and base at an elevated temperature (60°C) provides accelerated conditions to probe for pH-labile bonds without being overly destructive.[3][16] Monitoring at multiple time points helps to distinguish primary from secondary degradants.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1.0 mg/mL solution of the API in ACN.
-
Oxidative Stress: Transfer 1 mL of the stock solution to a 10 mL flask. Add 1 mL of 30% H₂O₂ and dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.
-
Incubation: Store the flask at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Analysis: Analyze the samples directly.
-
Rationale: Hydrogen peroxide is a common oxidant used in forced degradation studies to mimic potential oxidative stress from excipients or atmospheric oxygen.[3][6] The reaction is typically conducted at room temperature as heat can cause violent decomposition of concentrated H₂O₂. The high susceptibility of the aniline and imidazole moieties makes this a critical test.
Protocol 3: Thermal Degradation
-
Solution Stress: Prepare a 0.1 mg/mL solution of the API in ACN/water (50:50). Reflux the solution at 80°C for 48 hours.
-
Solid-State Stress: Place a thin layer of the solid API in a petri dish and expose it to 105°C in a calibrated oven for 7 days.
-
Analysis: For the solution, cool and inject directly. For the solid, dissolve a precisely weighed amount in a suitable solvent to create a known concentration for analysis.
-
Rationale: Thermal stress testing evaluates the intrinsic stability of the molecule and is crucial for determining appropriate storage and shipping conditions.[3] Testing both in solution and solid state is important as degradation mechanisms can differ.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the API in ACN/water. Place it in a chemically inert, transparent quartz container. Prepare a dark control by wrapping an identical container in aluminum foil.
-
Exposure: Expose the sample and dark control to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][14]
-
Analysis: Analyze both the exposed sample and the dark control.
-
Rationale: This protocol directly assesses the photosensitivity of the API, which is critical for packaging decisions. The dark control is essential to differentiate between light-induced degradation and thermal degradation that may occur during the experiment.[14]
Proposed Degradation Pathways and Analytical Strategy
Based on the known chemistry of the constituent functional groups, several degradation pathways can be postulated.
Caption: Proposed degradation pathways for this compound.
Analytical Method Development
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of the active ingredient and the detection of impurities.[4]
-
HPLC-UV/DAD: A reverse-phase HPLC method is the workhorse for stability studies. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid) is a robust starting point.[17] A photodiode array (PDA) detector is crucial for assessing peak purity and detecting co-eluting peaks.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for identifying degradation products. It provides molecular weight information for each chromatographic peak, which is the first step in structural elucidation.[6][17]
-
NMR: For definitive structural confirmation of major degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[6][17]
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a table to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent | Mass Balance (%) | Observations |
| Control (RT) | 48 h | 99.8 | 100.1 | No significant degradation. |
| 0.1 M HCl | 48 h @ 60°C | 98.5 | 99.5 | Minor degradation observed. |
| 0.1 M NaOH | 48 h @ 60°C | 94.2 | 99.2 | One major and two minor degradants. |
| 3% H₂O₂ | 24 h @ RT | 75.6 | 98.9 | Significant degradation; multiple degradants. Solution turned yellow. |
| Thermal (Solid) | 7 days @ 105°C | 99.1 | 99.8 | Slight discoloration; minimal degradation. |
| Photolytic (ICH) | - | 88.3 | 99.4 | Two major photolytic degradants observed. |
Note: Mass balance is calculated as (% Assay of Parent + Sum of % Area of All Degradants). A good mass balance (98-102%) indicates that all major degradation products are being detected.
Conclusion
The stability profile of this compound is complex, governed by the inherent reactivity of its aromatic amine and imidazole moieties. The molecule is particularly vulnerable to oxidative and photolytic degradation, while showing greater resilience to hydrolytic and thermal stress. A systematic approach to forced degradation, as outlined in this guide, is paramount. By employing robust experimental protocols, developing a stability-indicating analytical method, and leveraging powerful analytical techniques like LC-MS and NMR, researchers can gain a thorough understanding of the molecule's degradation pathways. This knowledge is fundamental to developing stable formulations, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any potential drug product derived from this versatile chemical scaffold.
References
-
TSI Journals. PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]
-
ResearchGate. Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions | Request PDF. Available at: [Link]
-
MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available at: [Link]
-
ACS Publications. Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Available at: [Link]
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
RSC Publishing. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]
-
PubMed. Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Available at: [Link]
-
ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available at: [Link]
-
ResearchGate. A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Available at: [Link]
-
RSC Publishing. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Available at: [Link]
-
Scholars Research Library. Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Available at: [Link]
-
MedCrave online. Forced degradation studies. Available at: [Link]
-
ResearchGate. (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available at: [Link]
-
iMedPub. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine. Available at: [Link]
-
NIH National Library of Medicine. Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
NIH National Library of Medicine. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available at: [Link]
-
NIH National Library of Medicine. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
LabSolutions. This compound. Available at: [Link]
-
PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available at: [Link]
-
ResearchGate. Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Available at: [Link]
-
PubMed. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Available at: [Link]
-
MDPI. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Available at: [Link]
-
ResearchGate. Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Available at: [Link]
-
ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline... Available at: [Link]
Sources
- 1. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. tsijournals.com [tsijournals.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Predicting the Mechanism of Action of 2-(1H-imidazol-1-yl)aniline
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate. This guide provides an in-depth, technically-grounded framework for predicting the MoA of 2-(1H-imidazol-1-yl)aniline, a molecule built upon the privileged imidazole scaffold. We eschew a linear, one-size-fits-all template, instead presenting a dynamic, integrated workflow that marries computational prediction with rigorous experimental validation. This document is designed to be a practical whitepaper, guiding researchers through hypothesis generation, target identification, and functional validation, ensuring scientific integrity and a comprehensive understanding of the compound's biological effects.
Section 1: The Strategic Imperative - A Hypothesis-Driven Approach
The Molecule: this compound as a Privileged Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with a wide array of biological targets, including enzymes and receptors.[2][3] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5] Notably, many imidazole-containing compounds function as potent kinase inhibitors, a class of drugs that has revolutionized oncology.[1][6][7] The presence of the aniline group in this compound provides a versatile synthetic handle for creating diverse chemical libraries, while also potentially contributing to its biological activity profile.
The Strategy: An Integrated Predictive Workflow
Determining a compound's MoA is rarely a linear process. It is an iterative cycle of prediction, testing, and refinement. Our approach begins with a broad, computationally-driven net to capture potential molecular targets and pathways. These in silico hypotheses are then systematically tested and refined through a tiered experimental validation strategy, moving from broad phenotypic observations to specific, target-based assays. This ensures that resources are deployed efficiently and that the final MoA is supported by multiple, orthogonal lines of evidence.
Caption: Integrated workflow for Mechanism of Action (MoA) prediction.
Section 2: Phase I - In Silico Hypothesis Generation
The causality behind starting with computational methods is resource optimization. Before committing to expensive and time-consuming wet-lab experiments, in silico tools allow us to explore the vast landscape of the human proteome to generate high-probability, testable hypotheses.[8][9][10]
Core Technique: Reverse Docking for Target Identification
Unlike traditional virtual screening where many compounds are docked to a single target, reverse docking screens a single ligand against a large library of macromolecular targets.[11][12] This "one ligand-many targets" approach is exceptionally powerful for identifying potential protein targets for a novel compound or for uncovering off-target effects of existing drugs.[13][14][15] The fundamental principle is that the binding strength, estimated by a scoring function, can predict the likelihood of a biologically relevant interaction.[14]
Protocol 1: Reverse Docking Computational Workflow
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate protonation states and charges at a physiological pH of 7.4.
-
-
Target Database Selection:
-
Utilize a comprehensive, curated database of 3D protein structures, such as the Protein Data Bank (PDB).
-
Focus the screen on a relevant subset of the proteome if prior information exists. Given the imidazole scaffold, a library enriched with human kinases is a logical starting point.
-
-
Docking Simulation:
-
Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the defined binding site of each target protein in the database.
-
The algorithm will explore various conformations and orientations of the ligand within the binding pocket.
-
-
Scoring and Ranking:
-
Calculate the binding affinity for each ligand-protein complex using the software's scoring function (e.g., expressed as kcal/mol).
-
Rank all protein targets from the most favorable (lowest binding energy) to the least favorable interaction score.
-
-
Post-Docking Analysis & Filtering:
-
Visually inspect the binding poses of the top-ranked hits to ensure key interactions (e.g., hydrogen bonds, pi-stacking) are plausible.
-
Filter the results based on biological relevance. For instance, prioritize targets known to be involved in disease pathways of interest.
-
Data Interpretation: From Docking Scores to a Prioritized Target List
The raw output of a reverse docking screen is a long list of potential targets ranked by score. This must be refined into a short list for experimental validation.
Table 1: Hypothetical Prioritized Target List for this compound
| Rank | Target Protein | Gene Symbol | Protein Family | Docking Score (kcal/mol) | Rationale for Prioritization |
|---|---|---|---|---|---|
| 1 | Vascular Endothelial Growth Factor Receptor 2 | KDR | Tyrosine Kinase | -10.8 | Imidazole derivatives are known VEGFR-2 inhibitors.[7] |
| 2 | Cyclin-Dependent Kinase 9 | CDK9 | Serine/Threonine Kinase | -10.2 | Key regulator of cell cycle and transcription.[16] |
| 3 | p38 Mitogen-Activated Protein Kinase | MAPK14 | Serine/Threonine Kinase | -9.9 | Implicated in inflammation and cancer. |
| 4 | Epidermal Growth Factor Receptor | EGFR | Tyrosine Kinase | -9.7 | Common target for imidazole-based anticancer agents.[7] |
| 5 | Histone Deacetylase 2 | HDAC2 | Hydrolase | -9.5 | Imidazole compounds can act as HDAC inhibitors.[1] |
Section 3: Phase II - Experimental Validation & Target Deconvolution
With a list of prioritized hypotheses, we move to the laboratory to determine which, if any, are correct. This phase is built on a self-validating system: broad phenotypic assays suggest a biological effect, and specific target-based assays confirm the molecular interaction responsible.
Part A: Phenotypic Screening - The Broad View
Phenotypic screening identifies compounds that produce a desired change in a cell or organism without a priori knowledge of the target.[17][18][19] This approach is powerful because it assesses the compound's effect in a complex, integrated biological system, potentially revealing novel mechanisms of action.[20][21]
Protocol 2: High-Content Cellular Imaging Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the potential targets (e.g., A549 lung cancer, MCF-7 breast cancer).[6]
-
Assay Plating: Seed cells in multi-well plates (e.g., 384-well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound for a defined period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Cell Staining: Following treatment, fix the cells and stain them with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for F-actin, and an antibody for a cell cycle marker like Phospho-Histone H3).
-
Automated Imaging: Acquire images of multiple fields per well using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify dozens of phenotypic parameters per cell, such as cell count (viability), nuclear size and shape (apoptosis/genotoxicity), and cell cycle phase distribution.
-
Data Analysis: Identify statistically significant, dose-dependent changes in cellular phenotypes induced by the compound. For example, an accumulation of cells in the G2/M phase of the cell cycle would suggest an anti-mitotic mechanism.[22]
Part B: Target-Centric Validation - The Focused Approach
Based on our in silico data, kinase inhibition is a primary hypothesis. A broad kinase panel screen is the most efficient method to test this.[23][24] This is a compound-centric approach that rapidly identifies the full range of kinase targets for a molecule, assessing both potency and selectivity.[23]
Protocol 3: High-Throughput Kinome Profiling
-
Panel Selection: Utilize a commercial service or in-house platform that offers a large panel of purified, active human kinases (e.g., >400 kinases covering the majority of the human kinome).[25]
-
Assay Format: The assay typically measures the transfer of phosphate from ATP to a substrate peptide, often using a radiometric (e.g., ³³P-ATP) or fluorescence-based detection method.[24][25]
-
Screening:
-
Primary Screen: Screen this compound at a single, high concentration (e.g., 10 µM) against the full kinase panel.
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
-
Dose-Response Confirmation:
-
For any kinase showing significant inhibition (>50-80%) in the primary screen, perform a secondary screen.
-
Test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Data Analysis:
-
Generate IC₅₀ values for all confirmed hits.
-
Visualize the data as a selectivity profile or "kinetree" to understand the compound's activity across the kinome.
-
Table 2: Hypothetical Kinase Inhibition Profile for this compound
| Target Kinase | Gene Symbol | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC₅₀, nM) |
|---|---|---|---|
| VEGFR-2 | KDR | 98% | 35 |
| CDK9 | CDK9 | 95% | 78 |
| EGFR | EGFR | 45% | > 5,000 |
| p38 MAPK | MAPK14 | 88% | 250 |
| SRC | SRC | 15% | > 10,000 |
This data would strongly suggest that this compound is a potent inhibitor of VEGFR-2 and CDK9, with weaker activity against p38 MAPK and poor activity against EGFR and SRC. This both confirms and refines the in silico predictions.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Part C: Target Deconvolution - Connecting Phenotype to Target
If the phenotypic screen reveals a strong effect (e.g., cell cycle arrest), but the target-based screen is inconclusive, target deconvolution methods are required.[26] These techniques aim to retrospectively identify the specific protein(s) a compound binds to in order to elicit its effect.[27][28] Affinity chromatography is a classic and effective direct biochemical method.[27][29]
Protocol 4: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group for immobilization (e.g., an NHS ester or alkyne for click chemistry). It is crucial to first confirm this new analog retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., sepharose beads) to create the affinity resin.
-
Protein Binding:
-
Prepare a total protein lysate from the cells used in the phenotypic screen.
-
Incubate the cell lysate with the affinity resin to allow the target protein(s) to bind to the immobilized compound.
-
As a control, incubate a separate aliquot of lysate with beads that have not been functionalized.
-
-
Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the original, non-immobilized this compound.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are unique to the compound-bound resin compared to the control.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for target deconvolution via affinity chromatography.
Section 4: Synthesis & Final MoA Postulate
The final step is to integrate the data from all three phases. The in silico predictions, the phenotypic effects, and the direct binding/deconvolution results must be woven into a single, coherent narrative.
Example MoA Hypothesis for this compound: "this compound inhibits cancer cell proliferation (phenotypic data) by directly binding to and inhibiting the kinase activity of VEGFR-2 and CDK9 (kinome profiling data), consistent with initial in silico reverse docking predictions. Inhibition of VEGFR-2 disrupts pro-angiogenic signaling, while inhibition of CDK9 leads to cell cycle arrest at the G2/M phase, collectively contributing to the compound's observed anti-tumor activity."
This hypothesis is now robust, supported by computational, cellular, and biochemical evidence. The final step in the preclinical pipeline would be to test this hypothesis in vivo using animal models of cancer, which, while beyond the scope of this guide, is the ultimate validation.[30]
Section 5: Conclusion
Predicting the mechanism of action for a novel compound like this compound is a complex but achievable endeavor. By rejecting a rigid, siloed approach and instead embracing a fluid, integrated workflow that leverages the predictive power of computational chemistry with the empirical certainty of experimental biology, researchers can efficiently and accurately elucidate the molecular pathways through which a compound exerts its effects. This guide provides the strategic framework, technical protocols, and logical checkpoints necessary to navigate this process, ultimately accelerating the translation of promising molecules into validated therapeutic candidates.
References
- Lee, A., & Lee, K. (2021). Reverse Docking for Target Identification and Its Applications for Drug Discovery. Expert Opinion on Drug Discovery, 16(8), 905-917.
- Brown, D. G. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
- Wikipedia. (2023). Phenotypic screening.
- Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- American Chemical Society Publications. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
- Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.
- Creative Biolabs. (n.d.). Phenotypic Screening.
- MDPI. (2023).
- Springer. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
- National Center for Biotechnology Information. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- Frontiers. (2020). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds.
- CD ComputaBio. (2024). Reverse Docking Service.
- Ovid. (2012). Reverse docking: a powerful tool for drug repositioning and drug rescue.
- Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- National Center for Biotechnology Information. (2021).
- Royal Society of Chemistry. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- National Center for Biotechnology Information. (2021).
- Technology Networks. (2011). Dawn of a New Era for Kinase Drug Discovery.
- National Center for Biotechnology Information. (2019).
- National Center for Biotechnology Information. (2018). In silico prediction of chemical mechanism of action via an improved network-based inference method.
- National Center for Biotechnology Information. (2019). In Silico Target Prediction for Small Molecules.
- National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling.
- ResearchGate. (2025).
- American Chemical Society Publications. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.
- Dovepress. (2023).
- ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- MDPI. (2025).
- SciSpace. (2018). In Silico Target Prediction for Small Molecules.
- AMiner. (n.d.). In Silico Target Prediction for Small Molecules.
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- National Center for Biotechnology Information. (2025).
- National Institutes of Health. (2010). Target identification and mechanism of action in chemical biology and drug discovery.
- ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- National Center for Biotechnology Information. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
- Benchchem. (n.d.). 3-(1H-Imidazol-1-yl)aniline.
- ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
- Benchchem. (n.d.). 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline.
- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsred.com [ijsred.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ovid.com [ovid.com]
- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 15. Reverse Docking Service - CD ComputaBio [computabio.com]
- 16. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proventainternational.com [proventainternational.com]
- 18. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 20. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 21. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 22. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 30. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to 2-(1H-imidazol-1-yl)aniline: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(1H-imidazol-1-yl)aniline in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones for the development of novel therapeutics. This compound, a heterocyclic aromatic amine, represents one such privileged structure. Its architecture, featuring a reactive aniline group linked to a biologically significant imidazole ring, offers a versatile platform for constructing complex molecules with diverse pharmacological activities.[1][2][3] The imidazole moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, capable of engaging in crucial hydrogen bonding and coordination interactions with biological targets.[1][3][4] This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, safety considerations, and strategic applications, empowering researchers to effectively integrate this valuable building block into their discovery pipelines.
Commercial Availability and Sourcing
This compound is readily available from several reputable chemical suppliers, primarily for research and development purposes. Procurement options typically include the parent compound and its hydrochloride salt, with purity levels generally suitable for synthetic applications. Below is a comparative summary of major suppliers.
| Supplier | Product Name/Number | Purity | Available Quantities | CAS Number | Notes |
| Thermo Scientific (Fisher Scientific) | This compound, 97%, Thermo Scientific™ | 97% | 250 mg | 26286-54-4 | Parent compound.[5] |
| Sigma-Aldrich | This compound hydrochloride, AldrichCPR | Not specified | Varies | 1262773-91-0 | Hydrochloride salt; sold "as-is" for early discovery.[6] |
| Amerigo Scientific | This compound | Research Grade | Contact for details | 26286-54-4 | For research use only.[7] |
| Advanced ChemBlocks | This compound 97% | 97% | Varies | 26286-54-4 | Building block for research.[8] |
| BLDpharm | This compound hydrochloride | Not specified | Varies | 1262773-91-0 | Hydrochloride salt.[9] |
| LabSolutions | This compound | 95+% | Varies | 26286-54-4 | Parent compound.[10] |
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is fundamental to its safe and effective use in a laboratory setting.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [7][10] |
| Molecular Weight | 159.19 g/mol | [7][10] |
| CAS Number | 26286-54-4 | [7][10] |
| Appearance | Solid (Form may vary) | [6] |
Hazard and Safety Information:
The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling.[11]
-
Signal Word: Warning[11]
-
Primary Hazards:
-
Mandatory Precautionary Measures:
-
P280: Wear protective gloves and protective clothing.[11]
-
P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[11]
-
Researchers must always consult the latest SDS from their specific supplier before handling this compound and perform all manipulations within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Conceptual Synthetic Pathways
The synthesis of this compound and its analogs typically involves the N-arylation of an imidazole ring with a suitably substituted aniline precursor. The two most common and robust methodologies for this class of transformation are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.[2] These reactions provide reliable routes to couple the nitrogen of the imidazole ring with an aryl halide or a related derivative.
The diagram below illustrates a generalized workflow for the synthesis, which serves as a foundational concept for laboratory execution.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic importance of this compound lies in its bifunctional nature, which allows for diverse chemical elaborations.
-
The Imidazole Moiety: This ring system is a superb metal-binding group and a versatile hydrogen bond donor/acceptor. It is a cornerstone of many antifungal agents (e.g., ketoconazole derivatives) and other pharmacologically active compounds.[12] Its presence can facilitate critical interactions with enzyme active sites or receptors.
-
The Aniline Moiety: The primary amine at the 2-position serves as a key synthetic handle. It can be readily acylated, alkylated, or transformed into other functional groups, enabling the construction of large and diverse chemical libraries for high-throughput screening. This functionality is crucial for structure-activity relationship (SAR) studies.
Derivatives of imidazole and the closely related benzimidazole are known to possess a wide spectrum of biological activities, including:
The this compound scaffold provides a rational starting point for designing novel inhibitors targeting kinases, proteases, and other enzyme classes implicated in a range of diseases. Its derivatives are valuable intermediates in the quest for new therapeutic agents.[4][15]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for professionals in drug discovery and chemical research. Its unique combination of a reactive aniline handle and a pharmacologically privileged imidazole ring makes it an ideal scaffold for generating novel compounds with therapeutic potential. By understanding its sourcing, handling requirements, and synthetic utility, researchers can effectively leverage this building block to accelerate the development of next-generation medicines.
References
-
This compound. Amerigo Scientific. [Link]
-
3-(2-Methyl-1H-imidazol-1-yl)aniline. Cenmed Enterprises. [Link]
-
Imidazoles. AMERICAN ELEMENTS®. [Link]
-
1GR this compound. Fisher Scientific. [Link]
-
Review of pharmacological effects of imidazole derivatives. Pharmacia. [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
-
This compound. LabSolutions. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]
-
Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. [Link]
-
NEIL CHEMICAL INDUSTRIES. Neil Chemical Industries. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]
-
4-(1H-Imidazol-1-yl)aniline. Oakwood Chemical. [Link]
-
1-(1H-Benzo[d]imidazol-2-yl)-2,3-dimethylpyridin-4(1H)-one. Pharmaffiliates. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound 97% | CAS: 26286-54-4 | AChemBlock [achemblock.com]
- 9. 1262773-91-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. fishersci.dk [fishersci.dk]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpc.com [ijrpc.com]
An In-Depth Technical Guide to the Safe Handling of 2-(1H-imidazol-1-yl)aniline
This guide provides comprehensive safety and handling protocols for 2-(1H-imidazol-1-yl)aniline (CAS No. 26286-54-4), a compound of interest for researchers and professionals in drug development. As a molecule combining an aniline core with an imidazole substituent, its handling requires a nuanced understanding of the potential hazards derived from both moieties. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety for laboratory personnel.
Compound Profile and Hazard Identification
This compound is a solid substance with the molecular formula C₉H₉N₃.[1] Its structure presents a dual-hazard profile: the aniline component, known for its potential for systemic toxicity via absorption, and the imidazole ring, common in biologically active molecules. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard assessment for this compound.
GHS Classification
The primary and most immediate risks associated with this compound are related to its acute toxicity. All personnel must be familiar with the following classifications before handling.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | Warning |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | Warning |
| Source: Fisher Scientific Safety Data Sheet.[1] |
Toxicological Rationale
The "Harmful" classification across oral, dermal, and inhalation routes underscores the compound's systemic bioavailability. The primary toxicological concern with aniline-based compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2][3] This leads to cyanosis (bluish discoloration of the skin) and can affect the function of the blood, kidneys, liver, and cardiovascular system.[2][4] While this specific endpoint is not explicitly listed for this compound, the aniline scaffold necessitates assuming this risk. Dermal absorption is a particularly insidious route, as effects can be delayed for several hours.[3]
The Hierarchy of Controls: A Framework for Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective, which should be used in combination.
Caption: The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
Exposure Control and Personal Protective Equipment (PPE)
Based on the hierarchy, after determining that the use of this specific compound is necessary, engineering controls are the next critical line of defense.
Engineering Controls
All work involving the handling of solid or dissolved this compound must be performed in a certified chemical fume hood to control airborne concentrations and prevent inhalation.[5] The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible.[5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical, especially given the compound's dermal toxicity.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Safety goggles conforming to EN 166 or ANSI Z87.1 standards.[1] | Goggles provide a full seal to protect against dust particles and splashes. Standard safety glasses are insufficient. |
| Hands | Chemically resistant gloves (e.g., Butyl, Viton, or heavy-duty Nitrile). | The aniline moiety is poorly contained by standard, thin nitrile gloves.[6] For prolonged contact or spill cleanup, double-gloving or using more robust materials is required. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Full-length lab coat, fully buttoned. | Provides a barrier against accidental skin contact from spills or dust. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required when working outside a fume hood (not recommended) or if there is a potential for dust generation above exposure limits (e.g., during large-scale transfers).[1] |
Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and ensures experimental reproducibility.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before retrieving the chemical container.
-
Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid this compound to a weigh boat on a tared balance. Avoid creating dust.
-
Dissolving: Add the weighed solid to the beaker containing the desired solvent. Stir gently to dissolve.
-
Cleanup: Tightly seal the stock container. Decontaminate the spatula and weigh boat with an appropriate solvent and dispose of them in the designated solid waste container. Wipe down the work surface within the fume hood.
-
Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[1]
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Location: Keep in a designated chemical storage cabinet, away from direct sunlight and heat sources.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong reducing agents to prevent hazardous reactions.[2][7]
Emergency Protocols and First Aid
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
First responders should take precautions to protect themselves from contamination.[1] The Safety Data Sheet (SDS) must accompany the victim to medical personnel.
-
If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician for guidance.[1]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention, as systemic effects may be delayed.[3]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[10]
Waste Disposal
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect unused material and contaminated disposables (gloves, weigh boats) in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Liquid Waste: Collect solutions containing this compound in a compatible, labeled hazardous waste container.
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash stream.[6]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its acute toxicity, particularly via dermal absorption. By implementing a robust safety framework based on the hierarchy of controls—prioritizing fume hood use, diligent application of correct PPE, and adherence to established protocols—researchers can effectively mitigate the risks associated with this compound. Preparedness for emergency situations through training and accessible first aid information is non-negotiable.
References
-
University of California. Standard Operating Procedure for Aniline. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Aniline. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. (2025). Safety Data Sheet for 3-(2-Methyl-1H-imidazol-1-yl)aniline. [Link]
-
Techno PharmChem. Aniline. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. [Link]
-
Washington State University. Standard Operating Procedure for Aniline. [Link]
-
PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. [Link]
-
CDC/ATSDR. (n.d.). Aniline | Medical Management Guidelines. [Link]
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
synthesis of 2-(1H-imidazol-1-yl)aniline derivatives for kinase inhibition
Application Notes & Protocols
Topic: Synthesis and Evaluation of 2-(1H-imidazol-1-yl)aniline Derivatives for Kinase Inhibition
Introduction: Targeting the Kinome with a Privileged Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including complex processes such as growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has established them as one of the most important classes of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with over 60 such drugs approved by the FDA in the last two decades.[1]
A key structural motif that has repeatedly emerged in successful kinase inhibitors is the this compound core. This scaffold is considered "privileged" due to its ability to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition.
This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary to accelerate discovery programs targeting the kinome.
Part 1: Chemical Synthesis Strategies
The central challenge in synthesizing this class of compounds is the formation of the C-N bond between the aniline nitrogen and the imidazole ring. Two powerful, commonly employed methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Method A: The Ullmann Condensation
The Ullmann reaction is a classic, robust method for forming aryl-heteroaryl C-N bonds using a copper catalyst.[3] While traditionally requiring harsh conditions, modern iterations with specialized ligands allow the reaction to proceed with greater efficiency and under milder temperatures.[4]
Causality and Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a readily available and effective catalyst precursor.
-
Ligand: The addition of a ligand, such as N-methylglycine or a phenanthroline derivative, is crucial. It enhances the solubility of the copper salt and facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the imidazole N-H, activating it as a nucleophile without causing unwanted side reactions.
-
Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to ensure all reactants remain in solution and to provide the thermal energy needed for the reaction.
Protocol 1: Ullmann Synthesis of this compound
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 equiv.), imidazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add copper(I) iodide (0.1 equiv.) and N,N'-dimethyl-1,2-ethanediamine (DMEDA) (0.2 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.5 M with respect to the 2-iodoaniline.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes help remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Method B: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[5][6] It often proceeds under milder conditions than the Ullmann reaction and tolerates a wider array of functional groups, making it a cornerstone of modern medicinal chemistry.[7]
Causality and Experimental Choices:
-
Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂, is used. These are precursors to the active Pd(0) catalytic species.[6]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required.[7] They stabilize the Pd(0) center and accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond.[5][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is essential for deprotonating the imidazole, but it must not interfere with the catalyst or other reactants.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent the oxidation of the sensitive Pd(0) catalyst and phosphine ligands.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
-
Vessel Preparation: In a glovebox or under a stream of nitrogen, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Reactant Addition: Add 2-bromoaniline (1.0 equiv.) and imidazole (1.2 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a nitrogen manifold.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (approx. 0.2 M concentration).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.
-
Characterization: Confirm the identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Part 2: Structure-Activity Relationship (SAR) Insights
Once a synthetic route is established, the next step is to generate a library of derivatives to explore the SAR. This involves systematically modifying different parts of the molecule to understand how structural changes impact kinase inhibitory potency and selectivity.[9][10]
Table 1: Representative SAR Data for this compound Derivatives
| Compound ID | R¹ | R² | R³ | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | H | H | H | Lck | >10,000 | [11] |
| 2 | Cl | H | H | Lck | 850 | [11] |
| 3 | Cl | 2,6-dichloroaniline | H | Lck | <5 | [11] |
| 4 | H | Phenylacetamide | CH₃ | Multiple (BRK, FLT, JAK) | 294 (HCT116) | [9][10][12] |
This table is a generalized representation based on published findings. Actual values are target- and assay-dependent.
The data consistently show that substitution on the aniline ring is critical for potent kinase inhibition.[11] The unsubstituted core (Compound 1) is inactive, while adding even a simple chlorine atom (Compound 2) introduces modest activity. High potency is achieved by installing a larger, often substituted, aniline group at the R² position (Compound 3), which can make additional interactions in the ATP-binding site.[11]
Part 3: Biological Evaluation - Kinase Inhibition Assays
After synthesis and purification, the new compounds must be tested for their ability to inhibit the target kinase. Luminescence-based assays are a preferred method in modern drug discovery due to their high sensitivity, broad applicability, and avoidance of radioactivity.[13][14] The ADP-Glo™ Kinase Assay is a prime example, measuring kinase activity by quantifying the amount of ADP produced in the reaction.[2][15]
Principle of the ADP-Glo™ Assay: The assay is a two-step process. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP back into ATP, which is then used by a luciferase enzyme to generate a light signal proportional to the initial kinase activity.[2][15] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.
-
Kinase Reaction Setup (384-well plate):
-
Add 1 µL of the compound dilution to the appropriate wells. Include "max signal" (DMSO only) and "min signal" (no enzyme) controls.
-
Add 2 µL of a solution containing the target kinase and its specific peptide or protein substrate in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[13]
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.[13]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.[14]
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
The this compound scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. A mastery of modern synthetic methods, particularly the Buchwald-Hartwig amination, allows for the efficient construction of diverse chemical libraries. By systematically exploring the structure-activity relationships and employing robust, high-throughput biological assays like the ADP-Glo™ platform, researchers can rapidly identify and optimize potent and selective lead compounds for further preclinical and clinical development.
References
- A scintillation proximity assay for studying inhibitors of human tau protein kinase II/cdk5 using a 96-well format. Journal of Biochemical and Biophysical Methods.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
- Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... PubMed.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH).
- KINASE PROFILING & SCREENING. Reaction Biology.
- Fluorescence detection techniques for protein kinase assay. ResearchGate.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
- Scintillation proximity assay. Wikipedia.
- Kinase Assays with Myra. Bio Molecular Systems.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega Corporation.
- Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH).
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. Thermo Fisher Scientific.
- Screening assays for tyrosine kinase inhibitors: A review. PubMed.
- Fluorescence Polarization Detection. BMG LABTECH.
- Fluorescence Polarization (FP). Molecular Devices.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.
- Buchwald–Hartwig amination. Wikipedia.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ResearchGate.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd..
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications.
- EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. PubMed.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate.
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants [frontiersin.org]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiotrade.com [ebiotrade.com]
- 15. biomolecularsystems.com [biomolecularsystems.com]
Application Notes and Protocols for 2-(1H-imidazol-1-yl)aniline in Coordination Chemistry
Foreword for the Modern Researcher
The landscape of coordination chemistry is perpetually evolving, driven by the quest for novel ligands that can unlock unprecedented reactivity and functionality in metal complexes. Within this dynamic field, 2-(1H-imidazol-1-yl)aniline emerges as a ligand of significant interest. Its unique architecture, featuring a versatile imidazole moiety for N-coordination and an aniline group that can also participate in binding, offers a rich playground for the design of catalysts, therapeutic agents, and advanced materials. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth technical resource for the synthesis, characterization, and application of this compelling ligand and its coordination compounds. Moving beyond a mere recitation of procedures, we delve into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
I. The Ligand: this compound - A Structural and Electronic Overview
This compound is a bidentate N,N'-chelating ligand. The imidazole ring provides a classic N-donor site, akin to what is found in numerous biological systems, such as the histidine residues in metalloproteins[1]. The exocyclic amino group of the aniline moiety introduces a second coordination site. The relative orientation of these two nitrogen atoms allows for the formation of stable five-membered chelate rings with transition metal ions, a favored conformation in coordination chemistry[2].
The electronic properties of the ligand are a delicate interplay between the electron-donating aniline and the π-system of the imidazole ring. This electronic flexibility can be harnessed to tune the properties of the resulting metal complexes, influencing their redox potentials, catalytic activity, and biological interactions.
II. Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound is most effectively achieved through cross-coupling reactions, which form the crucial C-N bond between the aniline and imidazole rings. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig amination.
A. Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds[3][4]. While traditionally requiring harsh conditions, modern modifications with appropriate ligands allow for milder and more efficient transformations.
Reaction Scheme:
Sources
Application Note: A Comprehensive Protocol for the Synthesis and Characterization of 2-(1H-imidazol-1-yl)aniline and its Transition Metal Complexes
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of the versatile bidentate ligand, 2-(1H-imidazol-1-yl)aniline, and its subsequent coordination to form various transition metal complexes. The imidazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, recognized for its wide range of biological activities and its ability to form stable metal complexes.[1] This document details a robust synthetic route for the ligand via a nucleophilic aromatic substitution reaction, followed by a general methodology for the chelation of divalent transition metal ions such as Cu(II), Ni(II), and Zn(II). We elucidate the causality behind experimental choices and provide detailed characterization protocols, including FT-IR, NMR, and UV-Vis spectroscopy, to ensure self-validating and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry and potential applications of imidazole-based metal complexes.
Introduction
Imidazole and its derivatives represent a privileged structural motif in chemistry, forming the core of numerous biologically active molecules and highly effective ligands in catalysis.[2][3] The unique electronic properties of the imidazole ring, combined with its steric profile, allow it to stabilize a wide array of metal ions, leading to complexes with interesting catalytic, magnetic, and photophysical properties.[4] The ligand this compound is of particular interest as it incorporates both a standard imidazole donor and an aniline amino group, creating a bidentate N,N' chelate. This arrangement enforces a specific geometry upon coordination, making it a valuable building block for creating well-defined catalytic sites and novel therapeutic agents.[5] The synthesis of such ligands and their metal complexes is a critical step in the development of new catalysts for organic transformations and innovative metal-based pharmaceuticals.[1][6] This guide provides a field-proven, step-by-step methodology for the synthesis and characterization of these valuable compounds.
Part I: Synthesis of this compound Ligand
Reaction Principle
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction, often referred to as an Ullmann-type condensation. In this procedure, the imidazole anion, generated in situ by a base, acts as a nucleophile, displacing a halide from an activated aromatic ring. 2-Fluoronitrobenzene is an ideal substrate due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack and serves as an excellent leaving group. The nitro group is subsequently reduced to an amine to yield the final product. This two-step approach is generally high-yielding and provides a pure product after standard purification techniques.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol: Synthesis of 1-(2-nitrophenyl)-1H-imidazole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (6.8 g, 0.1 mol), 2-fluoronitrobenzene (14.1 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.
-
-
Reaction: Heat the mixture to 130 °C and stir vigorously for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(2-nitrophenyl)-1H-imidazole as a pale-yellow solid.
Detailed Protocol: Synthesis of this compound
-
Reagent Setup: In a 500 mL flask, dissolve the synthesized 1-(2-nitrophenyl)-1H-imidazole (9.45 g, 0.05 mol) in 200 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of hydrogen. Handle under an inert atmosphere or as a slurry.
-
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (balloon or ~50 psi) while stirring the mixture vigorously at room temperature for 8-12 hours.
-
Filtration: Upon reaction completion (monitored by TLC), carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rationale: Celite prevents the fine Pd/C particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as an off-white or light brown solid.
| Compound | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1-(2-nitrophenyl)-1H-imidazole | 75-85% | 7.9-8.1 (m, 2H), 7.6-7.8 (m, 3H), 7.2-7.3 (m, 1H) | ~1520 (NO₂ asym), ~1350 (NO₂ sym) |
| This compound | 80-95% | 7.7 (s, 1H), 7.1-7.4 (m, 5H), 6.8-6.9 (m, 2H), 4.0 (br s, 2H, NH₂) | 3450, 3350 (N-H stretch), 1620 (N-H bend) |
Part II: Synthesis of this compound Metal Complexes
Coordination Principle
This compound acts as a bidentate chelating ligand, coordinating to a metal center through the amino nitrogen (N1) of the aniline moiety and the imino nitrogen (N3) of the imidazole ring. This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement in coordination chemistry. The general reaction involves the direct combination of the ligand with a metal salt in a suitable polar solvent. The stoichiometry (ligand:metal ratio) can be controlled to produce complexes of the type [ML₂X₂] or [MLX₂], depending on the metal ion's coordination preference and the reaction conditions.[7]
General Coordination Scheme
Caption: General workflow for the synthesis of metal complexes.
General Protocol for the Synthesis of [M(L)₂Cl₂] Complexes
-
Ligand Solution: Dissolve this compound (2 equivalents, e.g., 0.318 g, 2 mmol) in 20 mL of warm ethanol or methanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1 equivalent, e.g., MCl₂·nH₂O, 1 mmol) in 10 mL of the same solvent.
-
Examples: CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂.
-
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation is often observed immediately.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure until precipitation begins, then cool in an ice bath.
-
Washing and Drying: Wash the collected solid complex with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and to facilitate drying. Dry the complex in a vacuum oven or desiccator.
| Metal Ion | Metal Salt | Solvent | Expected Color | Typical Yield |
| Cu(II) | CuCl₂·2H₂O | Methanol | Green / Blue | > 85% |
| Ni(II) | NiCl₂·6H₂O | Ethanol | Light Green | > 90% |
| Zn(II) | ZnCl₂ | Ethanol | White / Colorless | > 90% |
Part III: Characterization of Metal Complexes
The formation of a coordination complex is confirmed by comparing the spectral data of the complex with that of the free ligand.
-
FT-IR Spectroscopy: Coordination of the aniline nitrogen is confirmed by a shift of the N-H stretching vibrations (typically to lower wavenumbers) and a change in the N-H bending vibration. Coordination of the imidazole nitrogen is indicated by shifts in the C=N and ring stretching vibrations. The appearance of new bands in the far-IR region (below 500 cm⁻¹) can often be attributed to M-N stretching vibrations.[8]
-
UV-Vis Spectroscopy: The free ligand typically displays π→π* transitions. Upon complexation, new, lower-energy bands may appear in the visible region. These are often assigned to d-d transitions (for Cu(II) and Ni(II)) or ligand-to-metal charge transfer (LMCT) bands, which are indicative of coordination.[9] For instance, Cu(II) complexes often show a broad d-d band in the 600-900 nm range.
-
¹H NMR Spectroscopy (for Diamagnetic Complexes): For diamagnetic complexes like Zn(II), ¹H NMR is a powerful tool. Coordination typically causes a downfield shift of the ligand protons, especially those close to the coordination sites (e.g., the NH₂ protons and the imidazole protons). The broadening or disappearance of the NH₂ signal can also indicate its involvement in bonding.[8]
-
Elemental Analysis & Magnetic Susceptibility: Elemental analysis provides the empirical formula, confirming the ligand-to-metal ratio. Magnetic susceptibility measurements can determine if a complex is paramagnetic (e.g., Cu(II), Ni(II)) or diamagnetic (Zn(II)), confirming the oxidation state and electronic configuration of the metal center.[10]
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Metal salts can be toxic and should be handled with care.
-
Solvents like DMSO, methanol, and ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Catalytic hydrogenation with Pd/C carries a risk of fire. Follow established safety protocols for handling the catalyst and hydrogen gas.
Conclusion
This application note provides a validated and detailed framework for the synthesis and characterization of this compound and its transition metal complexes. The protocols are designed to be robust and reproducible, offering researchers a solid foundation for exploring the diverse applications of these compounds. By understanding the principles behind each step, scientists can adapt these methods to create a wide array of novel materials, catalysts, and potential therapeutic agents.
References
-
Al-Adilee, K. J., & Abbas, A. Q. (2017). Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important. International Journal of Current Research, 9(11), 61426-61434. [Link]
-
Bentham Science Publishers. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]
-
ResearchGate. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. [Link]
-
ResearchGate. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. [Link]
-
ResearchGate. (2025). 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes: Synthesis, characterisation, antimicrobial activity and oxidative coupling of o-aminophenol | Request PDF. [Link]
-
MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]
-
IUCr. (2019). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Springer. (2018). Nickel(II) complexes having Imidazol-2-ylidene-N′-phenylurea ligand in the coordination sphere. [Link]
-
IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
ResearchGate. (2019). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [Link]
-
NISCAIR. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
-
Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]
-
ResearchGate. (2017). Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions. [Link]
-
Research Trend. (2020). Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Royal Society of Chemistry. (2021). Comparing Coordination Uranyl (VI) Complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asrjetsjournal.org [asrjetsjournal.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: 2-(1H-imidazol-1-yl)aniline as a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazolyl-Aniline Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The imidazole ring system is a quintessential example, found at the core of numerous bioactive compounds due to its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities.[1]
This guide focuses on 2-(1H-imidazol-1-yl)aniline , a versatile and synthetically accessible building block. While its close analogue, the benzimidazole scaffold, is widely documented, the imidazolyl-aniline core offers distinct advantages in terms of physicochemical properties, synthetic flexibility, and potential for novel intellectual property.[2][3] Its structure marries two key pharmacophoric elements:
-
The 1-Aryl Imidazole Moiety: This unit is a well-established bioisostere for other aromatic systems and is crucial for interactions within the ATP-binding pocket of many protein kinases. The nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase.
-
The ortho-Substituted Aniline: The primary amine serves as a critical synthetic handle, allowing for the facile introduction of diverse chemical functionalities through robust reactions like amide bond formation or urea synthesis. This enables the rapid generation of compound libraries to explore structure-activity relationships (SAR).
This document provides a comprehensive overview of the rationale for using this compound, detailed protocols for its synthesis and subsequent elaboration, and a standard methodology for evaluating the biological activity of its derivatives, with a particular focus on the development of kinase inhibitors.
Rationale for Application in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized oncology. The this compound scaffold is particularly well-suited for this target class for several reasons:
-
Hinge-Binding Motif: The imidazole ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring point for Type I and Type II inhibitors.
-
Vector for SAR Exploration: The aniline nitrogen provides a well-defined exit vector. Modifications at this position can be used to target the solvent-exposed region of the ATP pocket, allowing for optimization of potency and selectivity.
-
Scaffold Hopping Potential: For established kinase targets, replacing a known core (e.g., quinazoline, pyrimidine) with the imidazolyl-aniline scaffold represents a viable "scaffold hopping" strategy.[4] This can lead to compounds with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
The most reliable method for constructing the C-N bond between the aniline and imidazole rings is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method offers broad functional group tolerance and generally proceeds in good yields.
Principle: This protocol describes the N-arylation of imidazole with a protected or masked aniline precursor, such as 2-bromoaniline or 2-fluoroaniline, using a palladium catalyst and a specialized phosphine ligand. The use of a strong, non-nucleophilic base is required to deprotonate the imidazole in situ.
Materials:
-
Imidazole
-
2-Fluoroaniline (or 2-Bromoaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add imidazole (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Add 2-fluoroaniline (1.0 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (2 x 15 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as the final product.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected ¹H NMR signals include distinct aromatic protons for both the aniline and imidazole rings, and a broad singlet for the -NH₂ protons.
Protocol 2: Library Synthesis via Amide Coupling
Principle: This protocol utilizes the primary amine of the scaffold as a nucleophile to react with a library of carboxylic acids, forming a diverse set of amide derivatives. A peptide coupling agent, such as HATU, is used to activate the carboxylic acid and facilitate efficient amide bond formation under mild conditions.
Materials:
-
This compound (from Protocol 1)
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (for a single representative reaction):
-
In a dry round-bottom flask, dissolve the selected carboxylic acid (0.12 mmol) in anhydrous DMF (2 mL).
-
Add HATU (0.12 mmol) and DIPEA (0.2 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (0.1 mmol) in anhydrous DMF (1 mL) to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the starting aniline by TLC or LC-MS.
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amide derivative.
Workflow Visualization:
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol describes a generic, high-throughput method to determine the potency of synthesized compounds against a target kinase. The assay measures the amount of ATP remaining in solution after the kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescence signal.
Materials:
-
Target protein kinase (e.g., FLT3, Src)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.
-
In the wells of a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 100 nL of the serially diluted compound solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
To initiate the reaction, add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature (or 30 °C) for 1 hour.
-
Stop the kinase reaction and measure remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation and Interpretation
The primary output from the screening cascade is a set of IC₅₀ values that can be used to build a structure-activity relationship (SAR).
Table 1: Representative SAR Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R-Group (Modification on Aniline) | FLT3 IC₅₀ (nM) | Src IC₅₀ (nM) | Selectivity (Src/FLT3) |
| XYZ-001 | 3-methoxybenzoyl | 250 | >1000 | >4 |
| XYZ-002 | 4-methyl-3-aminobenzoyl | 45 | 850 | 18.9 |
| XYZ-003 | 3-(piperazin-1-yl)benzoyl | 8 | 520 | 65.0 |
| XYZ-004 | 4-chlorobenzoyl | 510 | >1000 | >2 |
This data is illustrative and serves as an example of how SAR is developed.
Interpretation: From this hypothetical data, one can infer that adding a basic amine (like in XYZ-002 and XYZ-003) to the benzoyl moiety significantly improves potency against FLT3. The piperazine group in XYZ-003 is particularly effective, suggesting a key interaction in the solvent-exposed region of the kinase. This type of analysis guides the next round of synthesis.
Visualization of Target Engagement:
Caption: Binding mode of an imidazolyl-aniline inhibitor in a kinase pocket.
Conclusion
The this compound scaffold is a high-value starting point for medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors. Its synthetic tractability allows for the rapid exploration of chemical space around a core motif known to engage with this important target class. The protocols and rationale presented here provide a robust framework for researchers to leverage this scaffold in their drug discovery efforts, from initial synthesis to biological characterization and lead optimization.
References
-
PubMed Central (PMC). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline as Anti-proliferative Agents: Rejuvenating the Importance of Low Molecular Weight Ligands in Oncotherapeutics. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry (IJRPC). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]
-
PubMed Central (PMC). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available from: [Link]
-
PubMed. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Available from: [Link]
-
PubMed Central (PMC). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. Available from: [Link]
-
Indian Journal of Pure & Applied Physics. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]
-
ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available from: [Link]
-
PubMed Central (PMC). Imidazoles as potential anticancer agents. Available from: [Link]
-
Journal of the Indian Chemical Society. Scaffold Hopping in Drug Discovery. Available from: [Link]
Sources
- 1. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
in vitro assay protocols for 2-(1H-imidazol-1-yl)aniline derivatives
An Application Guide to Key In Vitro Assay Protocols for the Characterization of 2-(1H-imidazol-1-yl)aniline Derivatives
Foreword: The Scientific Imperative
The this compound scaffold is a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility, allowing for participation in hydrogen bonding and coordination chemistry, have established it as a "privileged structure" in drug discovery.[1][2] Derivatives of this core are frequently investigated as potent inhibitors of protein kinases, making them highly relevant in oncology research.[3][4][5] Furthermore, their biological activities span anti-inflammatory, antioxidant, and antimicrobial domains.[1][6] This guide provides a curated selection of robust in vitro assay protocols designed to comprehensively characterize novel derivatives of this scaffold, moving from broad phenotypic screening to specific target engagement and essential safety profiling. The methodologies herein are presented not merely as steps to be followed, but as logical frameworks grounded in established scientific principles, empowering researchers to generate reproducible and meaningful data.
Chapter 1: The Initial Encounter - Assessing General Cytotoxicity
Before delving into specific mechanisms of action, the primary step for any potential therapeutic agent is to determine its effect on cell viability and proliferation. This initial screen provides a therapeutic window and identifies the optimal concentration range for subsequent, more targeted assays. The MTT assay is a foundational, colorimetric method for this purpose.
Principle of the MTT Assay
The assay's logic is elegantly simple: it quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9]
Caption: Principle of the MTT Cell Viability Assay.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative on a cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).[5]
Materials:
-
Test Compound (TC): 10 mM stock in DMSO.
-
Cell Line: e.g., A549 cells in appropriate culture medium (e.g., DMEM with 10% FBS).
-
MTT Reagent: 5 mg/mL solution in sterile PBS, filtered.
-
Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl.[9]
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TC in culture medium. A typical concentration range to start with is 0.1, 1, 10, 25, 50, 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the respective TC concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Protect the plate from light.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TC concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects. |
| MTT Incubation | 4 hours | Optimal time for formazan crystal formation without causing cellular stress. |
| Final MTT Concentration | 0.5 mg/mL | Standard concentration for robust signal generation.[8] |
| Absorbance Wavelength | 570 nm (Ref: >650 nm) | Corresponds to the peak absorbance of the solubilized formazan product. |
Chapter 2: Mechanism of Action - Unmasking the Molecular Target
Many imidazole-based compounds achieve their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and differentiation.[4] An in vitro kinase assay is the most direct method to confirm if a derivative inhibits a specific kinase and to quantify its potency.[10]
Principle of a Biochemical Kinase Assay
These assays directly measure the enzymatic activity of a purified kinase. In a typical format, a recombinant kinase enzyme, a specific substrate (peptide or protein), and a phosphate donor (usually ATP) are combined. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation. Modern high-throughput methods often use luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for detection.[11][12]
Caption: Principle of a Biochemical Kinase Inhibition Assay.
Detailed Protocol: Luminescent Kinase Activity Assay (Generic)
Objective: To determine the IC₅₀ of a this compound derivative against a target kinase (e.g., EGFR, VEGFR).[4][6]
Materials:
-
Recombinant human kinase and its specific peptide substrate.
-
Luminescent Kinase Assay Kit (contains ATP, buffers, and detection reagents that quantify ADP production via a luciferase-based reaction).
-
Test Compound (TC) serially diluted in assay buffer.
-
White, opaque 384-well assay plates.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate determination of potency for ATP-competitive inhibitors.[13]
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay Buffer.
-
TC solution at various concentrations (or vehicle for control).
-
Kinase enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or as optimized for the specific kinase).
-
Signal Development: Add the ADP detection reagent from the kit to each well. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.
-
Luminescence Reading: Incubate for 60 minutes at room temperature. Measure luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity (as ADP is consumed by the detection reagents).
-
Normalize the data: "No Kinase" wells represent 100% inhibition, and "Vehicle Control" wells represent 0% inhibition.
-
Calculate the percent inhibition for each TC concentration.
-
Plot percent inhibition against the log of TC concentration and determine the IC₅₀ using non-linear regression.
Chapter 3: Early Safety Profiling - A Non-Negotiable Step
Early assessment of potential liabilities is essential for successful drug development.[14] For kinase inhibitors and related heterocyclic compounds, two critical off-target activities are the inhibition of Cytochrome P450 (CYP) enzymes and the blockade of the hERG potassium channel.
A. Cytochrome P450 (CYP) Inhibition Assay
Rationale: CYP enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered drugs.[15][16] This assay determines the potential of a compound to inhibit major human CYP isoforms.[17]
Detailed Protocol: Fluorometric CYP Inhibition Assay (e.g., CYP3A4)
Objective: To determine the IC₅₀ of a TC for the inhibition of a major CYP isoform (e.g., CYP3A4, 2D6, 2C9) using human liver microsomes (HLM).[18]
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor).
-
Fluorogenic probe substrate specific to the CYP isoform being tested.
-
Known specific inhibitor for the target CYP as a positive control (e.g., Ketoconazole for CYP3A4).
-
Black 96-well plates.
Procedure:
-
Master Mix Preparation: Prepare a master mix containing HLM and the NADPH regenerating system in a phosphate buffer.
-
Compound Addition: Add serially diluted TC to the wells of the 96-well plate. Include vehicle controls and a positive control inhibitor.
-
Pre-incubation: Add the HLM master mix to the wells and pre-incubate for 10 minutes at 37°C. This step allows the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the fluorogenic probe substrate to all wells to start the reaction.
-
Incubation and Reading: Incubate the plate at 37°C. Read the fluorescence at appropriate excitation/emission wavelengths at multiple time points (kinetic reading) or at a single endpoint after adding a stop solution.
-
Data Analysis: The rate of increase in fluorescence is proportional to enzyme activity. Calculate the percentage inhibition relative to the vehicle control and determine the IC₅₀ value.
| Parameter | Recommended Value | Rationale |
| HLM Concentration | 0.1 - 0.5 mg/mL | Sufficient enzyme concentration for a robust signal. |
| Substrate Concentration | At or below Kₘ | Increases sensitivity for detecting competitive inhibitors. |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| Key Isoforms to Test | CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | Represent the major drug-metabolizing enzymes in humans.[19] |
B. hERG Potassium Channel Assay
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[20] Blockade of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[21] Regulatory agencies mandate hERG testing for new drug candidates.[22]
Methodology: Automated Patch Clamp Electrophysiology
The gold standard for assessing hERG liability is electrophysiology. Automated patch-clamp systems like the QPatch or SyncroPatch provide high-throughput analysis of ion channel currents in cells stably expressing the hERG channel (e.g., HEK293 cells).[23]
Protocol Outline:
-
Cell Preparation: hERG-expressing cells are cultured and prepared for the automated patch-clamp system.
-
Cell Capture and Sealing: The system automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the measurement aperture.
-
Baseline Current Measurement: A specific voltage protocol is applied to the cell to elicit and measure the characteristic hERG tail current under baseline conditions.[22]
-
Compound Application: The TC is perfused over the cell at increasing concentrations.
-
Effect Measurement: The hERG current is measured after application of each compound concentration. The percentage of current inhibition is calculated relative to the baseline.
-
Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value for hERG channel blockade.
Caption: General Workflow for Initial In Vitro Characterization.
Chapter 4: Exploring Broader Activities - Ancillary Assays
Beyond oncology, these derivatives often possess other biological activities worth exploring in initial screens.
A. Antioxidant Activity: DPPH/ABTS Radical Scavenging Assays
Rationale: Some imidazole derivatives exhibit antioxidant properties.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and simple methods to assess the radical scavenging ability of a compound.[24][25][26] In these assays, the antioxidant compound donates a hydrogen atom or an electron to the stable radical, causing a color change that is measured spectrophotometrically.[27][28]
B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[29] This assay uses macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and iNOS expression. The amount of NO produced is measured in the culture supernatant using the Griess reagent. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.[30][31]
Conclusion
This guide outlines a strategic, multi-tiered approach to the in vitro characterization of novel this compound derivatives. By systematically progressing from broad cytotoxicity assessment to specific target engagement and critical safety profiling, researchers can efficiently identify promising lead candidates for further development. The causality behind each protocol is emphasized, ensuring that the data generated is not only robust but also mechanistically informative, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(21-22), 1421-1433. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Al-Ostath, S. A., Al-Malki, J. S., Al-Ghamdi, S. S., Al-Otaibi, A. M., Al-Zahrani, M. H., & Al-Shehri, A. H. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1321, 138947. Retrieved from [Link]
-
Gül, M., Beyza, E. A., Çelik, H., & Küçükoğlu, K. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. Retrieved from [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
In Vitro Safety Pharmacology Study Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Romagnoli, R., Baraldi, P. G., & Prencipe, F. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 891. Retrieved from [Link]
-
Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
In Vitro Safety Pharmacology Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Elfawal, S. M., Al-Sanea, M. M., & Al-Harbi, N. O. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceuticals, 17(1), 121. Retrieved from [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]
-
In Vitro Pharmacology. (n.d.). QIMA Life Sciences. Retrieved from [Link]
-
Tang, Q., Guo, L., & Li, Z. (2014). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (89), e51538. Retrieved from [Link]
-
hERG Assay. (2016). SlideShare. Retrieved from [Link]
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols. Retrieved from [Link]
-
Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Retrieved from [Link]
-
hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... (n.d.). ResearchGate. Retrieved from [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca... (2024). E3S Web of Conferences. Retrieved from [Link]
-
In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.). ResearchGate. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Serpen, A., Gökmen, V., & Fogliano, V. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 11(21), 3408. Retrieved from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2021). Pharmaceutics, 13(8), 1219. Retrieved from [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
In vitro JAK kinase activity and inhibition assays. (2010). Methods in Molecular Biology. Retrieved from [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2009). Journal of Biomolecular Screening. Retrieved from [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules. Retrieved from [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Inflammation Research. Retrieved from [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. (2009). Springer Nature Experiments. Retrieved from [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2017). ResearchGate. Retrieved from [Link]
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports. Retrieved from [Link]
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. criver.com [criver.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. hERG Assay | PPTX [slideshare.net]
- 22. fda.gov [fda.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 2-(1H-imidazol-1-yl)aniline-Based FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Genetic mutations play a pivotal role in the pathogenesis of AML, with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene being among the most common, occurring in approximately 30% of AML patients.[2][3] FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[4]
The most prevalent FLT3 mutations are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[2][4] Both types of mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, resulting in uncontrolled downstream signaling.[5][6] This aberrant signaling drives leukemic cell proliferation, inhibits apoptosis, and ultimately contributes to a poor prognosis for AML patients.[6][7] Consequently, FLT3 has emerged as a critical therapeutic target for the development of targeted therapies in AML.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potent FLT3 inhibitors derived from the versatile building block, 2-(1H-imidazol-1-yl)aniline.
FLT3 Signaling Pathway: A Cascade of Oncogenic Signals
The constitutive activation of mutated FLT3 receptors triggers a cascade of downstream signaling pathways that are essential for the survival and proliferation of leukemic cells. The primary signaling axes activated by FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[5][8]
Caption: Aberrant FLT3 signaling in AML.
Design Rationale for this compound-Based FLT3 Inhibitors
The this compound scaffold serves as a valuable starting point for the synthesis of potent and selective FLT3 inhibitors. The rationale for its use is rooted in the structural features of known FLT3 inhibitors, such as the benzimidazole-based compound Quizartinib.
The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other crucial interactions with biological targets.[9] The aniline moiety provides a versatile handle for further chemical modifications, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The ortho-disposition of the imidazole and amino groups on the aniline ring is particularly well-suited for the construction of fused heterocyclic systems, such as benzimidazoles, which are common cores in many kinase inhibitors.[10]
Synthesis of a Representative Benzimidazole-Based FLT3 Inhibitor
While a direct synthesis of a marketed FLT3 inhibitor explicitly starting from this compound is not prominently documented in publicly available literature, a representative protocol for the synthesis of a potent benzimidazole-based FLT3 inhibitor can be proposed based on established cyclocondensation reactions. This protocol illustrates the utility of this compound as a key precursor.
Reaction Scheme:
Caption: General synthetic workflow.
Protocol: Synthesis of a Benzimidazole Derivative
This protocol describes the synthesis of a benzimidazole derivative via the condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound hydrochloride (commercially available)
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Neutralization of this compound hydrochloride
-
Dissolve this compound hydrochloride (1.0 eq) in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 8-9.
-
Extract the free base with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Step 2: Cyclocondensation to form the Benzimidazole Core
-
To a solution of this compound (1.0 eq) in DMF (10 mL), add the substituted aromatic aldehyde (1.1 eq).
-
Add sodium metabisulfite (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzimidazole derivative.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound HCl | 195.65 | 1.0 | 1.96 g |
| 4-(dimethylamino)benzaldehyde | 149.19 | 1.1 | 1.64 g |
| Sodium metabisulfite | 190.11 | 1.5 | 2.85 g |
Table 1: Representative reaction quantities.
In Vitro Evaluation of FLT3 Inhibition
The inhibitory activity of the synthesized compounds against FLT3 kinase can be evaluated using various in vitro assays. A commonly used method is a luminescence-based kinase assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits and provides a general guideline for assessing FLT3 inhibition.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the FLT3 enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Inhibitor | FLT3 IC₅₀ (nM) |
| Quizartinib (Reference) | 1.1 |
| Gilteritinib (Reference) | 0.29 |
| Synthesized Compound | To be determined |
Table 2: Example data presentation for in vitro kinase assay.
In Vivo Evaluation of Anti-Leukemic Efficacy
The in vivo efficacy of promising FLT3 inhibitors can be assessed using xenograft models of human AML in immunocompromised mice.
Protocol: AML Xenograft Model
Animal Model:
-
NOD/SCID gamma (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human AML cells.
Cell Lines:
-
Human AML cell lines harboring FLT3-ITD mutations, such as MV4-11 or MOLM-13, are suitable for establishing xenograft models.
Procedure:
-
Cell Implantation: Inject approximately 5 x 10⁶ MV4-11 or MOLM-13 cells intravenously into the tail vein of NSG mice.
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by weekly peripheral blood analysis for the presence of human CD45+ cells using flow cytometry.
-
Treatment: Once the tumor burden reaches a predetermined level (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule. A positive control group treated with a known FLT3 inhibitor like Quizartinib should be included.
-
Efficacy Endpoints:
-
Survival: Monitor the mice daily for signs of morbidity and euthanize them when they meet predefined humane endpoints. The primary efficacy endpoint is the overall survival of the treatment groups compared to the control group.
-
Tumor Burden: At the end of the study, or at specified time points, collect peripheral blood, bone marrow, and spleen to quantify the percentage of human CD45+ leukemic cells by flow cytometry.
-
Caption: Workflow for an in vivo AML xenograft study.
Conclusion
The development of potent and selective FLT3 inhibitors represents a significant advancement in the treatment of AML. The this compound scaffold provides a promising starting point for the design and synthesis of novel FLT3 inhibitors. The protocols outlined in this document offer a comprehensive guide for the synthesis, in vitro screening, and in vivo evaluation of these compounds, facilitating the discovery and development of next-generation therapies for this challenging disease.
References
- Ali, I., et al. (2017). Imidazole: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 26(11), 2679-2703.
- Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312.
- Griffith, J., et al. (2018). The role of FLT3 in hematopoiesis and leukemia. Frontiers in Oncology, 8, 46.
- Kayser, S., et al. (2019).
- Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?
-
National Cancer Institute. (2023). Acute Myeloid Leukemia Treatment (PDQ®)–Health Professional Version. [Link]
- Rosnet, O., & Birnbaum, D. (2009). FLT3 signaling in normal and malignant hematopoiesis.
- Stirewalt, D. L., & Radich, J. P. (2003). The role of FLT3 in haematopoietic malignancies.
- Taylor, A. M., et al. (2015). The benzimidazole: a versatile scaffold for drug discovery. Future Medicinal Chemistry, 7(12), 1605-1620.
- Whitman, S. P., et al. (2001). The clinical significance of FLT3 internal tandem duplication in adult acute myeloid leukemia with normal cytogenetics. Cancer Research, 61(18), 7054-7058.
- Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. [PDF] Classification of FLT3 inhibitors and SAR analysis by machine learning methods | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: The Versatility of 2-(1H-imidazol-1-yl)aniline Complexes in Catalytic Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Ligand Scaffold for Modern Catalysis
In the landscape of synthetic organic chemistry, palladium- and copper-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. The heart of these catalytic systems lies in the ligand that coordinates to the metal center, dictating its stability, reactivity, and selectivity.
The 2-(1H-imidazol-1-yl)aniline framework represents a highly promising, yet underexplored, class of bidentate N,N-ligands. This structure uniquely combines the σ-donating and π-accepting properties of an imidazole ring with the electron-donating nature of an aniline moiety. This electronic arrangement can stabilize the metal center in various oxidation states throughout the catalytic cycle, a crucial feature for efficient catalysis. The proximity of the aniline nitrogen to the imidazole-coordinated metal allows for the formation of a stable five-membered chelating ring, which can enhance catalyst longevity and performance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of this compound complexes. While direct literature on this specific ligand is emerging, the protocols herein are built upon well-established principles of cross-coupling reactions catalyzed by structurally related N,N-bidentate and imidazole-based ligands. The causality behind experimental choices is explained to provide a deeper understanding of the catalytic processes.
I. Synthesis of this compound and its Palladium(II) Pre-catalyst
A reliable supply of the ligand and its active metal complex is the first step in any catalytic study. The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination between 2-haloaniline and imidazole. The resulting ligand can then be complexed with a suitable metal salt, such as palladium(II) acetate or palladium(II) chloride, to generate the pre-catalyst.
Protocol 1: Synthesis of a Representative Palladium(II) Pre-catalyst
-
Ligand Synthesis (Illustrative): In a nitrogen-flushed Schlenk flask, combine 2-bromoaniline (1.0 equiv.), imidazole (1.2 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of copper(I) iodide (0.1 equiv.) in dimethylformamide (DMF).
-
Heat the mixture to 120-140 °C and stir for 24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Palladium Complexation: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a solution of palladium(II) acetate (1.0 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. The formation of the complex is often indicated by a color change.
-
Remove the solvent under reduced pressure, and wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to yield the [Pd(this compound)(OAc)₂] complex.
II. Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide or triflate. The this compound-palladium complex is anticipated to be an effective catalyst for this transformation. The bidentate nature of the ligand can stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: A Pd(II) pre-catalyst is often used for its air stability. It is reduced in situ to the active Pd(0) species.
-
Base: A base, such as potassium carbonate or cesium carbonate, is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.
-
Solvent: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is commonly used. Water aids in the dissolution of the base and can accelerate the reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a nitrogen-flushed Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the [Pd(this compound)(OAc)₂] pre-catalyst (0.01-1 mol%).
-
Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | >95 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 1 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | 0.5 | 98 |
| 4 | 2-Bromopyridine | 4-Acetylphenylboronic acid | 1 | 89 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate combinations.
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
Application Notes and Protocols for the N-arylation of 2-(1H-imidazol-1-yl)aniline
Introduction
The N-arylation of 2-(1H-imidazol-1-yl)aniline is a pivotal chemical transformation that constructs a C-N bond, yielding N-aryl-2-(1H-imidazol-1-yl)aniline derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the N-arylaniline and imidazole moieties in a wide array of biologically active compounds and functional materials. For instance, the resulting scaffold is a key structural motif in tyrosine kinase inhibitors used in cancer therapy.[1][2] This guide provides a comprehensive overview of the experimental procedures for this transformation, focusing on the widely applicable Buchwald-Hartwig amination and the classical Ullmann condensation, providing researchers with the necessary details to successfully implement these protocols.
Mechanistic Considerations: A Tale of Two Metals
The formation of the N-aryl bond on the aniline nitrogen of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as substrate scope, functional group tolerance, and cost.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope.[3] The reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally being preferred to promote the key steps of the catalytic cycle and minimize side reactions.[6]
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a more traditional method for C-N bond formation, utilizing a copper catalyst.[7][8] Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[7][8] However, modern protocols have been developed that employ catalytic amounts of a copper(I) salt in the presence of a ligand, allowing for milder reaction conditions.[8][9] Common ligands for the Ullmann reaction include diamines and amino acids.[8]
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-arylation of this compound using both the Buchwald-Hartwig and Ullmann methodologies.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure and may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Commercially Available | Reactivity order: I > Br > Cl. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ. |
| XPhos | Ligand Grade | Commercially Available | A common bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Anhydrous solvent is crucial.[10] |
| Inert Gas (Nitrogen or Argon) | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a modern approach to the Ullmann condensation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aryl Halide (e.g., Aryl Iodide) | ≥98% | Commercially Available | Aryl iodides are generally more reactive.[7] |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | |
| 1,10-Phenanthroline | Ligand Grade | Commercially Available | A common ligand for Ullmann reactions. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Inert Gas (Nitrogen or Argon) | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions may require 24-48 hours for completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the sequence of events in a typical N-arylation experiment, the following workflow diagram is provided.
Caption: General experimental workflow for N-arylation.
The catalytic cycle for the Buchwald-Hartwig amination, the more commonly employed method, is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Use a fresh batch of catalyst or a pre-catalyst.[11] |
| - Impure starting materials or solvent | - Ensure starting materials are pure and use anhydrous solvent.[10] | |
| - Inappropriate base | - The choice of base is crucial; consider screening different bases. | |
| - Low reaction temperature | - Increase the reaction temperature in increments. | |
| Side Product Formation | - Hydrodehalogenation of the aryl halide | - This can be a competing pathway; optimizing the ligand and reaction conditions may help.[12] |
| - Homocoupling of the aryl halide | - Lowering the catalyst loading might reduce this side reaction. | |
| Difficulty in Purification | - Similar polarity of product and starting materials | - Optimize the eluent system for column chromatography; consider reverse-phase chromatography if necessary. |
| - Persistent catalyst residues | - Additional filtration through Celite or treatment with a metal scavenger may be required. |
Conclusion
The N-arylation of this compound is a versatile transformation for the synthesis of valuable compounds. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer viable routes to the desired products. The choice of method will depend on the specific substrates and the desired reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers should be well-equipped to successfully perform this important reaction.
References
- BenchChem. A Comparative Guide to Catalysts for N-Arylation of Anilines.
- ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction.
- Organic Letters. Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines.
- BenchChem. Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- BenchChem. Application Notes and Protocols for N-arylation of Imidazole Sulfonamides.
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
Journal of the American Chemical Society. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available from: [Link]
-
PubMed. Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. Available from: [Link]
- Journal of the American Chemical Society. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study.
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available from: [Link]
- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
-
Semantic Scholar. Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Available from: [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ACS Publications. Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
RSC Publishing. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available from: [Link]
-
RSC Publishing. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Request PDF. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]
-
Request PDF. Highly-efficient N-arylation of imidazole catalyzed by Cu(II) complexes with quaternary ammonium-functionalized 2-acetylpyridine acylhydrazone. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]
-
ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available from: [Link]
- BenchChem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available from: [Link]
-
Organic Chemistry Portal. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Available from: [Link]
-
Request PDF. Ligand-Free Copper-Catalyzed Arylation of Imidazole and N,N′-Carbonyldiimidazole, and Microwave-Assisted Synthesis of N-Aryl-1H-imidazoles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
Request PDF. N‐Arylation of Imidazoles: An Overview. Available from: [Link]
-
PMC - NIH. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]
-
ResearchGate. Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available from: [Link]
-
Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Available from: [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 2-(1H-imidazol-1-yl)aniline Compounds
Introduction
The evaluation of cytotoxicity is a critical step in the drug discovery and development pipeline, providing essential information about the potential of a compound to induce cell death.[1][2] This is particularly important for novel chemical entities such as 2-(1H-imidazol-1-yl)aniline and its derivatives, a class of compounds with potential therapeutic applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to comprehensively evaluate the cytotoxic effects of these compounds.
Recent studies have highlighted the cytotoxic potential of various imidazole-based compounds against cancer cell lines.[3][4][5] For instance, certain 2-amino-1H-imidazol analogues have demonstrated significant cytotoxic effects on breast cancer, lung cancer, and leukemia cells, often inducing apoptosis.[3] Similarly, platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine have shown cytotoxic activity comparable to cisplatin in some cancer cell lines.[5] Given this precedent, a robust and multi-faceted approach is necessary to characterize the cytotoxic profile of novel this compound compounds.
This guide will detail protocols for a panel of assays designed to provide a holistic view of a compound's cytotoxic potential. We will cover assays that measure metabolic activity as an indicator of cell viability, assess cell membrane integrity to detect necrosis, and quantify key apoptotic markers. By integrating data from these different methodologies, researchers can not only determine the potency of their compounds but also gain valuable insights into the underlying mechanisms of cell death.
Principle of the Multi-Assay Approach
A single cytotoxicity assay provides a limited snapshot of a compound's effect on cells. To build a comprehensive and trustworthy cytotoxicity profile, a multi-assay approach is recommended. This strategy involves utilizing assays that interrogate different cellular processes and pathways associated with cell death. The rationale is to obtain converging evidence and to distinguish between different modes of cell death, such as apoptosis and necrosis.[6][7][8]
This application note will focus on a three-tiered approach:
-
Metabolic Activity Assessment: Assays like the MTT assay measure the metabolic activity of a cell population, which is often proportional to the number of viable cells.[9][10][11] This provides a general indication of a compound's effect on cell proliferation and viability.
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[12][13][14] This is a hallmark of necrotic cell death.[15]
-
Apoptosis Assessment: Caspase activity assays measure the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[16][17][18][19]
By combining these assays, researchers can differentiate between compounds that cause a general decrease in metabolic activity (cytostatic effects) and those that actively induce cell death (cytotoxic effects), and further discern the primary mode of that cell death.
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. logosbio.com [logosbio.com]
- 7. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(1H-imidazol-1-yl)aniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(1H-imidazol-1-yl)aniline, a key building block in the pharmaceutical industry, notably as a precursor to the tyrosine kinase inhibitor Nilotinib.[1][2] We move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy over alternatives, and provide a detailed, field-tested protocol designed for safety, efficiency, and scalability. This guide addresses common challenges in N-arylimidazole synthesis, such as regioselectivity and purification, offering robust solutions for researchers and process chemists in drug development.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a critical intermediate whose efficient production is paramount for the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in the regioselective formation of the C-N bond between the aniline and imidazole moieties. While numerous methods exist for N-arylation, many are not amenable to large-scale production due to harsh conditions, high catalyst loadings, or complex purification profiles.[1][3]
Common synthetic strategies include:
-
Ullmann Condensation: A classical copper-catalyzed approach. While effective, it often requires high temperatures (>150 °C), polar aprotic solvents, and stoichiometric amounts of copper, which presents functional group tolerance and waste-disposal challenges on scale.[4][5][6]
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed method offering milder conditions and a broader substrate scope.[7][8] However, the high cost and potential toxicity of palladium catalysts can be prohibitive for large-scale manufacturing, necessitating highly efficient and recyclable catalyst systems.[9][10]
-
Nucleophilic Aromatic Substitution (SNAr): This strategy is highly effective when the aryl halide is "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group, ortho or para to the leaving group.[1]
For the scale-up synthesis of this compound, we have selected a robust and economically viable two-step SNAr and reduction pathway. This approach leverages a highly activated and readily available starting material (1-fluoro-2-nitrobenzene) to ensure a clean, high-yielding initial coupling, followed by a standard reduction that is easily scalable. This avoids the complexities and costs associated with advanced catalytic systems.
Overall Synthetic Workflow
The selected pathway involves two primary chemical transformations:
-
Step 1: Nucleophilic Aromatic Substitution to form the intermediate, 1-(2-nitrophenyl)-1H-imidazole.
-
Step 2: Catalytic Hydrogenation to reduce the nitro group, yielding the final product, this compound.
Detailed Purification Protocol
-
Dissolution: Dissolve the crude product in ethyl acetate (500 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 200 mL). The product, being basic, will move into the aqueous layer as its hydrochloride salt. [11][12]3. Basification: Combine the acidic aqueous layers in a beaker cooled in an ice bath. Slowly add 50% NaOH solution with stirring until the pH is >10. The free aniline product will precipitate or form an oil.
-
Back-Extraction: Return the basified mixture to the separatory funnel and extract the product back into ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain a purified oil or solid.
-
Recrystallization: Dissolve the residue in a minimal amount of hot toluene. Slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization. Filter the solid, wash with cold heptane, and dry under vacuum.
Product Characterization
| Parameter | Expected Result |
| Appearance | Off-white to light tan crystalline solid |
| Molecular Formula | C₉H₉N₃ [13] |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 77-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (s, 1H), 7.30-7.10 (m, 6H), 6.90 (d, 1H), 4.50 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 137.8, 130.2, 129.5, 125.4, 122.3, 119.8, 118.6, 117.9 |
| Purity (HPLC) | >99.5% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reaction | Insufficient base; reaction time or temperature too low; poor quality DMF. | Add more K₂CO₃; increase reaction time/temp; use fresh anhydrous DMF. |
| Step 2: Stalled Hydrogenation | Catalyst poisoning (e.g., sulfur impurities); inactive catalyst; insufficient pressure/agitation. | Treat starting material with charcoal; use fresh catalyst; ensure proper H₂ pressure and vigorous stirring. |
| Low Final Yield | Material loss during work-up; incomplete extraction during purification. | Ensure pH is strongly acidic/basic during extractions; minimize transfers; check for product in all aqueous layers before discarding. [12] |
| Product Discoloration | Air oxidation of the aniline product. | Handle the purified product under an inert atmosphere (N₂ or Ar); store in a cool, dark place. |
References
- BenchChem. Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Technical Support Note.
- BenchChem. Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem Technical Support Note.
-
Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. [Link]
-
PubChem. Compound Summary for CID 320166, this compound. National Center for Biotechnology Information. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193-6199. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Kinger, M., et al. (2020). Synthetic Emergence in N-Arylimidazoles: A Review. Indian Journal of Heterocyclic Chemistry, 30(3), 341-353. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Özer, M. S. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Cumhuriyet Science Journal, 41(2), 332-340. [Link]
-
Ikawa, T., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 132(40), 14030-14032. [Link]
-
Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85-91. [Link]
-
Bakavoli, M., et al. (2007). Synthesis and Characterization of Some New Aminoimidazoles. E-Journal of Chemistry, 4(1), 70-73. [Link]
-
Misbahi, H., Brouant, P., & Barbe, J. (1998). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 53(5), 335-338. [Link]
- Google Patents. EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
-
Fayed, B. E. A., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(1), 131-137. [Link]
-
Filatova, E. A., et al. (2019). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitroaniline and its chemical properties. Russian Journal of Organic Chemistry, 55, 1184-1191. [Link]
-
Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 533-539. [Link]
-
Al-Obaydi, J. K. (2014). Synthesis and characterization of some new azole-acetanilides. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1093. [Link]
-
Frey, R., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5656-5660. [Link]
-
Sun, Y., & Yao, S. J. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. Journal of Chromatography A, 1216(33), 6075-6082. [Link]
-
ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Jasinski, J. P., et al. (2014). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E, 70(Pt 7), o778-o782. [Link]
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Reddy, K. L., et al. (2009). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(8), 1-7. [Link]
- Google Patents.
-
LookChem. Purification of Aniline. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
purification of 2-(1H-imidazol-1-yl)aniline by column chromatography
An Application Note and Detailed Protocol for the Purification of 2-(1H-imidazol-1-yl)aniline by Column Chromatography
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring both a nucleophilic aniline and a versatile imidazole ring, makes it a valuable precursor for the synthesis of kinase inhibitors, receptor antagonists, and novel ligands for catalytic systems. However, the presence of two basic nitrogen centers with different pKa values presents a significant challenge for purification. Standard silica gel column chromatography can lead to poor separation, significant peak tailing, and low recovery due to strong, non-specific interactions with acidic silanol groups on the stationary phase.
This application note provides a robust and detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel. The method has been optimized to address the compound's basicity by incorporating a base additive into the mobile phase, ensuring high purity and excellent recovery. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for obtaining high-purity this compound for downstream applications.
Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior
The successful purification of any compound is predicated on a thorough understanding of its physical and chemical properties. This compound is a moderately polar molecule due to the presence of the aniline and imidazole moieties. The key to its chromatographic behavior lies in the basicity of its nitrogen atoms.
The aniline amine group is weakly basic, while the imidazole ring contains two nitrogen atoms: one pyrrole-type and one pyridine-type. The pyridine-type nitrogen is the primary site of protonation. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, a standard stationary phase in normal-phase chromatography.[1][2] This acid-base interaction leads to the common problems of peak tailing and, in severe cases, irreversible adsorption of the compound onto the column.[3]
To counteract this, our protocol employs a mobile phase modified with a small amount of a tertiary amine, such as triethylamine (Et₃N). The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the target compound to elute symmetrically.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₉H₉N₃[5] | - |
| Molecular Weight | 159.19 g/mol [6] | Influences diffusion rates but is less critical than polarity for this technique. |
| Appearance | Solid[7] | The compound must be fully dissolved in a minimal amount of solvent for loading. |
| Polarity | Moderately Polar | Suitable for normal-phase chromatography with a polar stationary phase (silica) and a less polar mobile phase.[1] |
| Solubility | Soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane.[8] Moderately soluble in water.[9] | Dictates the choice of solvents for sample loading and the mobile phase. |
| Basicity (pKa) | Contains two basic centers: the aniline amine and the imidazole ring. The conjugate acid of imidazole has a pKa of ~7.[10] | This is the most critical factor. The basic nature necessitates a modified mobile phase to prevent tailing on acidic silica gel.[3][4] |
Principle of Separation
This protocol utilizes normal-phase column chromatography.[2] The fundamental principle involves the partitioning of the sample components between a polar stationary phase (silica gel) and a less polar mobile phase (the eluent).[1]
-
Stationary Phase: Silica gel, a highly porous material with a surface covered in polar silanol (Si-OH) groups.
-
Mobile Phase: A mixture of organic solvents, typically of lower polarity than the stationary phase.
In this system, polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute faster.[1] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted sequentially based on their polarity. For this compound, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective, with the addition of triethylamine to ensure sharp, symmetrical peaks.[11]
Detailed Protocols
This section provides a step-by-step methodology, beginning with the crucial method development using Thin-Layer Chromatography (TLC).
Part A: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retardation factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[1]
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (Et₃N)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of DCM or EtOAc.
-
Spotting: Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Eluent Preparation: Prepare several trial eluents in separate developing chambers. Good starting points include:
-
98:2 (v/v) DCM:MeOH
-
95:5 (v/v) DCM:MeOH
-
70:30 (v/v) Hexanes:EtOAc
-
-
Development: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimization with Base: If significant streaking is observed, add 0.5-1% Et₃N to the most promising eluent system and re-run the TLC. For example, modify 95:5 DCM:MeOH to 94.5:5:0.5 (v/v/v) DCM:MeOH:Et₃N.[4]
-
Selection: Choose the eluent system that gives a well-defined spot for the product with an Rƒ of ~0.3 and good separation from other spots (impurities).
Part B: Column Chromatography Protocol
Once the optimal eluent is determined, proceed with the column purification.
Materials and Reagents:
-
Chromatography column (select size based on sample quantity; a 50:1 to 100:1 ratio of silica gel to crude product by weight is recommended)
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Glass wool or cotton
-
Crude this compound
-
Optimized mobile phase (from Part A)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom. Add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexanes or DCM with 0.5% Et₃N).
-
Pour the slurry into the column. Use additional solvent to rinse any remaining silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.
-
Once the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed during sample and eluent addition. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like DCM).
-
Carefully pipette the dissolved sample onto the top of the sand layer.
-
Open the stopcock and allow the sample to absorb into the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is absorbed. Repeat this wash step 2-3 times.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate.
-
Start collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL, depending on column size).
-
If using a gradient, gradually increase the polarity of the mobile phase as determined by your TLC analysis (e.g., starting with 100% DCM and slowly increasing the percentage of MeOH).
-
Monitor the elution process by spotting every few fractions onto a TLC plate and developing it in the optimized eluent system.
-
-
Fraction Analysis and Pooling:
-
After developing the monitoring TLC plates, identify the fractions that contain the pure desired product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.
-
-
Solvent Removal:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the final product under high vacuum to remove any residual solvent.
-
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Table 2: Common Problems and Solutions in the Purification of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing / Streaking on TLC/Column | The compound is interacting strongly with acidic silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to neutralize the stationary phase.[4] |
| Poor Separation of Product and Impurity | The mobile phase polarity is not optimal. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH) or use a shallower gradient during elution. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. The compound may be irreversibly bound to the silica. | Increase the polarity of the mobile phase significantly (e.g., a higher percentage of methanol). If still unsuccessful, ensure a basic modifier was used. Consider alternative stationary phases like alumina for highly basic compounds. |
| Cracked or Channeled Silica Bed | Improper packing of the column; the column ran dry. | Re-pack the column carefully using the slurry method. Always maintain a level of solvent above the silica bed. |
| Low Product Recovery | The compound is spread across too many fractions. Irreversible adsorption. | Use a shallower elution gradient. Ensure the mobile phase is basified to prevent loss on the column. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound by silica gel column chromatography. The critical step is the modification of the mobile phase with a small percentage of a basic additive like triethylamine to overcome the challenges posed by the compound's basicity. By following the systematic approach of TLC-based method development followed by careful column packing and fraction monitoring, researchers can consistently obtain this valuable building block in high purity and with good recovery, facilitating its use in further synthetic applications.
References
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines?. Retrieved from [Link]
-
PubMed. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
-
ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)ANILINE. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)aniline. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. veeprho.com [veeprho.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(1H-imidazol-1-yl)aniline synthesis
Answering your questions on the synthesis of 2-(1H-imidazol-1-yl)aniline, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your experimental success.
Technical Support Center: Synthesis of this compound
The synthesis of this compound, a key intermediate in pharmaceutical development, is primarily achieved through N-arylation cross-coupling reactions. While conceptually straightforward, these reactions are sensitive to a multitude of variables, often leading to challenges in optimization. This guide is structured to address the most common issues encountered in the laboratory, providing both mechanistic explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent methods involve the N-arylation of imidazole with a protected or unprotected 2-amino-substituted aryl halide (or equivalent). Two powerful cross-coupling reactions dominate this field:
-
Ullmann Condensation: A classical copper-catalyzed reaction that couples an amine (imidazole) with an aryl halide.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures, but modern variations use ligands to facilitate the reaction under milder conditions.[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[3][4] It typically operates under milder conditions than the classic Ullmann reaction and has become a go-to method for C-N bond formation.[3]
Q2: How do I choose between the Ullmann and Buchwald-Hartwig reactions?
The choice depends on available resources, substrate sensitivity, and desired scale.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu2O, Cu powder) | Palladium (Pd(OAc)2, Pd2(dba)3) |
| Cost | Catalyst is generally less expensive. | Palladium is a precious metal; catalysts and ligands can be costly.[4] |
| Ligands | Often requires ligands like phenanthrolines or diamines for milder conditions.[5] | Requires specialized phosphine or N-heterocyclic carbene (NHC) ligands.[6] |
| Conditions | Traditionally high temperatures (>150 °C), though modern methods are milder.[1] | Generally milder temperatures (80-120 °C).[7] |
| Substrate Scope | Can be limited; aryl halides often need to be activated by electron-withdrawing groups.[1] | Very broad scope, tolerating a wide range of functional groups.[3] |
| Air/Moisture | Can be more robust. | Often requires strict inert atmosphere and anhydrous conditions.[5] |
Recommendation: For initial small-scale synthesis and broad functional group tolerance, the Buchwald-Hartwig amination is often preferred. For larger-scale synthesis where cost is a major factor, optimizing a modern, ligand-assisted Ullmann reaction may be more economical.
Q3: What is the general mechanism for the Buchwald-Hartwig amination in this context?
The reaction proceeds through a catalytic cycle involving a palladium complex.[8]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 2-fluoroaniline or 2-bromoaniline derivative), forming a Pd(II) complex.
-
Ligand Exchange/Association: The imidazole displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes the proton from the coordinated imidazole, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the complex, regenerating the Pd(0) catalyst.[8]
Q4: What are the critical safety precautions?
-
Reagents: Handle palladium catalysts, phosphine ligands, and strong bases (like sodium tert-butoxide) in a fume hood. Phosphine ligands can be air-sensitive and toxic.
-
Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Ensure proper ventilation and grounding of equipment.[5]
-
Inert Atmosphere: Reactions are often run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions. Ensure proper handling of gas cylinders.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
**dot
Caption: Troubleshooting workflow for low reaction yield.
Q6: My reaction works, but the yield is low and I see multiple side products. What is happening?
This suggests that while the catalyst is active, competing reaction pathways or degradation are occurring.
-
Potential Cause 1: Tar Formation
-
Explanation: High reaction temperatures, especially in Ullmann condensations, can lead to the decomposition of starting materials or products, resulting in the formation of intractable tar. [9]This is also a sign of oxidative side reactions if the inert atmosphere is not maintained.
-
Solution:
-
Lower the Temperature: Operate at the lowest effective temperature. Modern ligand systems for both Ullmann and Buchwald-Hartwig reactions are designed to work under milder conditions. [4] 2. Purify Starting Materials: Aniline derivatives can be prone to oxidation. [10]Consider distilling or purifying your 2-haloaniline starting material if it is discolored.
-
Maintain a Strict Inert Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
-
-
-
Potential Cause 2: Homocoupling or Other Side Reactions
-
Explanation: The aryl halide can sometimes couple with itself to form a biaryl impurity. Additionally, if the aniline nitrogen is not protected, it may participate in side reactions.
-
Solution:
-
Optimize Ligand-to-Metal Ratio: In Buchwald-Hartwig chemistry, the proper ligand-to-metal ratio is critical to prevent side reactions like homocoupling. Typically, a ratio between 1:1 and 2:1 (Ligand:Pd) is used.
-
Consider Protecting Groups: While many modern protocols work with free anilines, if side reactions involving the -NH2 group are suspected, consider using a starting material where it is protected (e.g., as a carbamate or amide) and deprotect in a final step.
-
-
Q7: I've successfully synthesized the product, but purification is difficult. How can I improve it?
Purification challenges often arise from the product's physical properties and the presence of closely related impurities.
-
Potential Cause 1: Co-elution of Impurities
-
Explanation: The product, starting materials, and certain byproducts can have similar polarities, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Column Chromatography: Use a shallow gradient elution (e.g., starting with pure hexanes/ethyl acetate and slowly increasing the polarity). [11]A dichloromethane/methanol system is also effective. Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can improve peak shape and separation for basic compounds like anilines. [12] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. [11]
-
-
-
Potential Cause 2: Product is an Oil or Difficult to Handle
-
Explanation: The free base of this compound may be an oil or a low-melting solid.
-
Solution:
-
Acid-Base Extraction: This is a powerful technique for purifying basic compounds. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. [11][12] 2. Separate the layers, then carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to precipitate or free the product.
-
Extract the purified product back into an organic solvent, dry the organic layer, and concentrate to yield the purified free base. [11]
-
-
Experimental Protocols
The following are representative starting protocols. Optimization of temperature, time, and reagent stoichiometry is often necessary for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)
This protocol is adapted from modern, ligand-accelerated Ullmann procedures. [5]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add imidazole (1.0 mmol, 1.0 equiv), 2-fluoroaniline (1.2 mmol, 1.2 equiv), Cesium Carbonate (Cs2CO3, 2.0 mmol, 2.0 equiv), Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous dioxane or DMF (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product via column chromatography or acid-base extraction as described in Q7.
Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig)
This protocol incorporates the catalyst pre-activation step. [13][14]
-
Catalyst Pre-activation: In an oven-dried Schlenk flask, add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%). Seal the flask, evacuate, and backfill with argon (repeat 3 times). Add anhydrous toluene (3 mL) and stir the mixture at 100 °C for 10 minutes.
-
Reagent Addition: Cool the flask to room temperature. To the activated catalyst mixture, add imidazole (1.0 mmol, 1.0 equiv), 2-bromoaniline (1.0 mmol, 1.0 equiv), and Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 2-bromoaniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
References
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Tech Support.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
- ACS GCI Pharmaceutical Roundtable.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Zotova, N., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem Tech Support.
-
University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Misbahi, H., et al. IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS.
- Google Patents. (2001). EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
ResearchGate. (2025). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [Link]
-
ResearchGate. N-Arylation of imidazole using different fluoroarenes. [Link]
-
NIH Public Access. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
PubMed. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Tech Support.
-
ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Journal of Chemical Research. (1998).
- BenchChem. (2025). Troubleshooting low yield in N-(2-Heptyl)aniline synthesis. BenchChem Tech Support.
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR.... [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
MIT Open Access Articles. (2011). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles.... [Link]
-
ResearchGate. (2025). 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes.... [Link]
-
Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Low Yield in 2-(1H-imidazol-1-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will explore the nuances of the primary synthetic routes, providing expert insights, detailed protocols, and evidence-based solutions to optimize your experiments.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through N-arylation of imidazole with a protected or masked o-phenylenediamine equivalent, can be challenging. Low yields are a frequent obstacle, stemming from issues with catalyst activity, reaction conditions, side reactions, and product purification.
The two most prevalent methods for constructing the crucial C-N bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Each pathway has its own set of parameters that must be carefully controlled to ensure success. This guide provides a structured approach to troubleshooting these reactions to help you achieve higher yields and product purity.
Core Synthetic Pathways
The synthesis of this compound typically involves the coupling of an imidazole ring with an aniline derivative, most commonly 2-haloaniline or a related precursor.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
The two primary methods are the Ullmann condensation (or Ullmann-type reaction), which uses a copper catalyst, and the Buchwald-Hartwig amination , which employs a palladium catalyst.[2][3] Both reactions couple an aryl halide (like 2-bromoaniline or 2-iodoaniline) with imidazole to form the desired C-N bond.
Q2: Which method is generally preferred, Ullmann or Buchwald-Hartwig?
The choice depends on several factors, including substrate scope, functional group tolerance, and available laboratory resources.
-
Ullmann reactions are often less expensive as they use copper catalysts. However, they traditionally require higher reaction temperatures and may have a more limited substrate scope.[2][4] Modern ligand-accelerated Ullmann reactions have enabled milder conditions.[5][6]
-
Buchwald-Hartwig amination is known for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.[1][7] However, palladium catalysts and the often complex phosphine ligands can be more expensive.[3]
Q3: What are the most common overarching causes of low yield?
Across both methods, common culprits include:
-
Inactive Catalyst: The metal catalyst (Cu or Pd) may be oxidized or poisoned.
-
Suboptimal Ligand: The chosen ligand may not be effective for the specific substrates.
-
Incorrect Base: The strength and solubility of the base are critical for reaction success.
-
Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and solubilize the reactants.
-
Presence of Oxygen or Water: Many coupling reactions, especially Buchwald-Hartwig, are sensitive to air and moisture.[8]
-
Side Reactions: Competing reactions like hydrodehalogenation (replacement of the halide with hydrogen) can consume starting material.[9]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and rapid method.[10] Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS are ideal for tracking the consumption of reactants and the formation of the product and any impurities.[10]
Troubleshooting Guide: Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classic method for forming C-N bonds but can be sensitive to conditions. Modern variations often use ligands to improve catalyst performance and allow for milder temperatures.[5][6]
Issue 1: Reaction is sluggish, stalls, or shows no conversion.
Q: My Ullmann reaction with 2-bromoaniline and imidazole isn't working. What should I check first?
A: A stalled Ullmann reaction is often due to issues with the catalyst, base, or temperature.
-
Cause 1: Inactive Copper Catalyst.
-
Explanation: Copper(I) is the active catalytic species. Commercially available Cu(I) salts like CuI or CuBr can be partially oxidized to inactive Cu(II) on the surface. Using metallic copper powder can also be ineffective if the surface is passivated by oxides.
-
Solution:
-
Use High-Purity Catalyst: Ensure you are using a high-purity Cu(I) salt from a reliable supplier.
-
Pre-activation of Copper Powder: If using copper powder, it can be activated by washing with dilute HCl to remove oxides, followed by water, ethanol, and ether washes, then drying under vacuum.[4]
-
In Situ Reduction: Some protocols generate the active Cu(I) species in situ from a Cu(II) salt with a reducing agent, but this adds complexity.
-
-
-
Cause 2: Incorrect Base or Poor Solubility.
-
Explanation: The base deprotonates the imidazole, making it a more effective nucleophile. Common inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but their effectiveness depends on their solubility and the solvent system.[5]
-
Solution:
-
Base Strength: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its greater solubility in organic solvents and the higher reactivity of the cesium imidazolide salt.[5]
-
Soluble Organic Bases: In some systems, a soluble organic base like tetraethylammonium carbonate can provide a more homogeneous reaction mixture and improve rates.[11]
-
-
-
Cause 3: Suboptimal Temperature or Solvent.
-
Explanation: Traditional Ullmann reactions require high temperatures (>150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[2] If the temperature is too low, the reaction will be impractically slow.
-
Solution:
-
Solvent Choice: Ensure your solvent has a boiling point high enough to reach the required reaction temperature. DMF and DMSO are common choices for modern, milder Ullmann reactions.[4][5]
-
Temperature Screening: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C, while monitoring for decomposition by TLC.
-
-
Issue 2: Significant formation of side products is observed.
Q: My TLC plate shows multiple spots, and my final yield is low after purification. What are these side products?
A: Side reactions are common in Ullmann condensations, particularly at high temperatures.
-
Cause 1: Hydrodehalogenation.
-
Explanation: The aryl halide is reduced, replacing the halogen with a hydrogen atom (e.g., 2-bromoaniline becomes aniline). This is often a major byproduct.[9]
-
Solution: The use of an appropriate ligand can often suppress this pathway by accelerating the desired C-N coupling. Ligands like 1,10-phenanthrolines or 8-hydroxyquinoline have been shown to be effective.[6][9][11]
-
-
Cause 2: Dimerization/Tar Formation.
-
Explanation: At very high temperatures, aryl halides can undergo self-coupling (Ullmann reaction) to form biaryl compounds, or other decomposition pathways can lead to intractable tars.[4]
-
Solution:
-
Lower the Temperature: This is the most direct solution. The addition of an effective ligand may allow the reaction to proceed at a lower temperature, minimizing these side reactions.[5]
-
Use a Ligand: Ligands like 4,7-dimethoxy-1,10-phenanthroline can accelerate the desired reaction, allowing for lower temperatures and shorter reaction times, which reduces byproduct formation.[6][12]
-
-
| Parameter | Recommendation for Ullmann Synthesis |
| Copper Source | CuI (high purity), CuBr |
| Ligand | 1,10-Phenanthroline, 4,7-Dimethoxy-1,10-phenanthroline, 8-Hydroxyquinoline[6][11] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | DMF, DMSO, NMP, Toluene[4][5] |
| Temperature | 80-150 °C (ligand-accelerated) or 150-210 °C (traditional)[2][5] |
Troubleshooting Guide: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This reaction is a powerful and versatile method for C-N bond formation, but its success hinges on the careful orchestration of the catalyst, ligand, base, and inert atmosphere.[1][13]
Issue 1: Low or no conversion of starting materials.
Q: I set up a Buchwald-Hartwig reaction between 2-chloroaniline and imidazole, but after 24 hours, I only see starting material. What went wrong?
A: Failure of a Buchwald-Hartwig reaction is almost always linked to the catalyst system or the reaction atmosphere.
-
Cause 1: Inactive Palladium Catalyst or Inappropriate Precursor.
-
Explanation: The active catalyst is a Pd(0) species. If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes fail. Furthermore, the choice of ligand is crucial and substrate-dependent.[13] Aryl chlorides are generally less reactive than bromides or iodides and require more specialized, electron-rich, bulky phosphine ligands.[3][8]
-
Solution:
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can be more reliable than starting with Pd(II).
-
Choose the Right Ligand: For a less reactive substrate like 2-chloroaniline, a first-generation ligand like P(o-tol)₃ is unlikely to work. Use a more advanced, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or BrettPhos.[7][8]
-
Use a Pre-formed Catalyst: Using an air-stable, pre-formed catalyst (a complex of Pd with the desired ligand) can significantly improve reproducibility.[3]
-
-
-
Cause 2: Presence of Oxygen.
-
Explanation: The Pd(0) catalytic species is readily oxidized by atmospheric oxygen to inactive Pd(II). The bulky phosphine ligands are also susceptible to oxidation. This is one of the most common modes of failure.[8]
-
Solution:
-
Degas the Solvent: The reaction solvent must be thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through it for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
-
-
Cause 3: Incorrect Base.
-
Explanation: The base's role is to deprotonate the imidazole. A base that is too weak will not be effective. Sterically hindered alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used because they are strong and have good solubility in organic solvents.[1][13]
-
Solution: Switch to a stronger base. NaOtBu is a standard choice for many Buchwald-Hartwig aminations. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
Issue 2: Hydrodehalogenation is the major product.
Q: Instead of my desired product, I'm forming aniline from my 2-haloaniline starting material. How do I prevent this?
A: This side reaction arises from a competing pathway in the catalytic cycle.
-
Cause: β-Hydride Elimination.
-
Explanation: In a side reaction, an amide intermediate can undergo β-hydride elimination, which ultimately leads to the formation of the reduced arene (aniline) and an imine product.[1] This can be exacerbated by certain ligands or the presence of water.
-
Solution:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) can promote the desired reductive elimination over β-hydride elimination.[7][8]
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Traces of water can facilitate the hydrodehalogenation pathway.
-
-
Caption: A general troubleshooting workflow for cross-coupling reactions.
Protocols and Methodologies
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5-10 mol%), a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 10-20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add imidazole (1.2 equivalents) and 2-bromoaniline (1.0 equivalent).
-
Solvent and Degassing: Add anhydrous, degassed DMF or DMSO (to make a ~0.5 M solution with respect to the aryl halide). Seal the vial and purge with argon for 5-10 minutes.
-
Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromoaniline is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[10]
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This reaction is highly sensitive to air and moisture. Proper inert atmosphere techniques are essential.
-
Reaction Setup (in a glovebox or under inert gas flow): To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add imidazole (1.2 equivalents) and 2-chloroaniline (1.0 equivalent).
-
Solvent: Add anhydrous, degassed toluene or dioxane (to make a ~0.5 M solution).
-
Heating: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by silica gel column chromatography.
Protocol 3: Purification via Acid-Base Extraction
The basicity of the aniline and imidazole moieties can be exploited for purification.[10]
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product and any basic impurities will be extracted into the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) to the aqueous layer until it is basic (pH > 8) to precipitate the purified product or prepare it for re-extraction.
-
Extract the now-neutralized product back into an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
References
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.com.
-
Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Acs.org. [Link]
- BenchChem. (2025).
-
Misbahi, H., Brouant, P., & Barbe, J. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Farmaco, 55(5), 335-338. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]
-
Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed, 72(16), 6190-9. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.com.
-
Janssen, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]
- Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
-
Zou, G., Reddy, T. J., & Falck, J. R. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(11), 4522–4525. [Link]
-
Request PDF. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. d-nb.info [d-nb.info]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)aniline
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(1H-imidazol-1-yl)aniline. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique purification hurdles due to its structural characteristics. The presence of both a basic aniline nitrogen and a basic imidazole nitrogen imparts a polar, amphiphilic nature that can lead to complications in standard purification protocols.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common issues encountered during the isolation and purification of this compound. We will delve into the root causes of these challenges and offer step-by-step troubleshooting protocols to achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My crude product after synthesis is a dark, intractable oil or tar. How can I effectively isolate and solidify the product?
Answer: This is a frequent issue, often caused by residual high-boiling solvents (like DMF), polymeric byproducts from side reactions, or the presence of unreacted starting materials.[1]
-
Underlying Cause: The polar nature of this compound can lead to strong associations with polar solvents and impurities, preventing crystallization. Polymerization can occur if the reaction is subjected to harsh acidic or basic conditions.[1]
-
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective first-line approach that leverages the basicity of the imidazole and aniline moieties.[1]
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) to adjust the pH until the product precipitates.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
-
Trituration: If acid-base extraction is not ideal, trituration can help induce solidification.
-
Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes).
-
Stir or sonicate the mixture vigorously. The product should precipitate as a solid, which can then be filtered.
-
-
Question 2: My compound streaks significantly during silica gel column chromatography, leading to poor separation and broad fractions. What is causing this and how can I fix it?
Answer: Streaking is a classic sign of strong interaction between a basic compound and the acidic surface of silica gel.[2] Both nitrogen atoms in your molecule can be protonated by the acidic silanol groups, causing it to "stick" to the stationary phase.
-
Underlying Cause: The Lewis basicity of the aniline and imidazole nitrogens leads to strong, non-ideal adsorption onto the acidic silica surface. This prevents smooth elution and results in poor chromatographic resolution.
-
Recommended Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.[2]
-
Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). This "deactivates" the silica, allowing for much sharper peaks.
-
-
Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic support.
-
Neutral or Basic Alumina: These are excellent alternatives for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): This is a powerful technique where separation is based on hydrophobicity. A gradient of acetonitrile and water (often with a modifier like formic acid) can provide excellent separation.[1]
-
-
Question 3: After column chromatography, my product appears clean by TLC, but NMR analysis shows it is still not >98% pure. What is the best method for final purification?
Answer: Co-elution of structurally similar impurities is a common problem. For achieving high purity, especially for analytical standards or late-stage intermediates, a final polishing step is necessary.
-
Underlying Cause: Impurities with similar polarity and functional groups (e.g., isomers or des-chloro byproducts) may have Rf values very close to the product, making complete separation by chromatography difficult.[3]
-
Recommended Solutions:
-
Recrystallization: This is the gold standard for purifying solid organic compounds and is highly effective at removing small amounts of impurities.[1] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile solvent and allow it to evaporate slowly.[4]
-
Solvent Layering: Dissolve the compound in a "good" solvent, then carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals will form at the interface.[4]
-
Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed chamber containing a volatile "poor" solvent. The vapor from the poor solvent will slowly diffuse into the solution, inducing crystallization.[4]
-
-
-
Sublimation: If the compound is thermally stable and has a reasonable vapor pressure, sublimation under high vacuum can be an effective, solvent-free purification method.[4]
-
Purification Workflow Diagram
The following diagram outlines a general strategy for purifying this compound from a crude reaction mixture.
Caption: A decision-based workflow for the purification of this compound.
Data Summary Table
| Purification Technique | Recommended Solvents / Conditions | Primary Impurities Removed |
| Acid-Base Extraction | Organic Phase: Ethyl Acetate, DCMAqueous Phase: 1M HCl (acid), Sat. NaHCO₃ (base) | Non-basic starting materials, non-polar byproducts.[1] |
| Column Chromatography | Stationary Phase: Silica gel (+ 0.5-1% TEA) or AluminaMobile Phase: Hexanes/Ethyl Acetate or DCM/Methanol gradient | Isomers, unreacted starting materials, polar byproducts.[1] |
| Recrystallization | Ethyl Acetate/Hexanes, Isopropanol, Ethanol, Toluene | Structurally similar impurities, trace contaminants.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to accurately assess the purity of my final product? A robust purity assessment requires a multi-faceted approach.[5] A combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and detection of residual solvents is highly recommended.[1][5]
Q2: My synthesis involves a nitro-group reduction to form the aniline. What specific impurities should I watch out for? Incomplete reduction is a common issue. You should specifically look for the presence of the nitro-aniline starting material in your crude product. This impurity is generally more polar and can often be separated effectively using column chromatography.
Q3: How should I properly store purified this compound to prevent degradation? Anilines are susceptible to oxidation and discoloration upon exposure to air and light. For long-term storage, it is best to keep the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) and store it in a cool, dark place, such as a refrigerator or freezer.
References
-
Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Ali, H., et al. (2018). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. IUCrData, 3(8). Retrieved from [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4). Retrieved from [Link]
-
Sun, Y., et al. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. Journal of Chromatography A, 1216(33), 6130-6138. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
Technical Support Center: Identification and Removal of Impurities from 2-(1H-imidazol-1-yl)aniline
Welcome to the technical support center for 2-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the identification and purification of this compound.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide offers a comprehensive overview of common impurities, analytical identification techniques, and robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities in this compound typically arise from the synthetic route, most commonly the Buchwald-Hartwig amination or similar cross-coupling reactions. Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual 1-bromo-2-nitrobenzene (or related aryl halide) and imidazole.
-
Isomeric Byproducts: Formation of regioisomers, such as 4-(1H-imidazol-1-yl)aniline, can occur depending on the reaction conditions.[1]
-
Side-Reaction Products: Dehalogenation of the aryl halide starting material can lead to aniline as a byproduct.[2] Over-reaction can also lead to the formation of bis-imidazole species.[3]
-
Catalyst Residues: Palladium and phosphine ligand residues from the coupling reaction.
-
Solvent and Base Residues: Residual high-boiling point solvents (e.g., toluene, dioxane) and bases (e.g., NaOtBu, K2CO3).
Q2: Which analytical techniques are most effective for identifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the target compound and various impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a good starting point.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak from the HPLC, aiding in the identification of unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main compound and any isolated impurities.[3][6][7] Characteristic shifts for the imidazole and aniline protons can help identify isomeric impurities.[8][9]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification.[3][10]
Q3: What is a general purification strategy for crude this compound?
A3: A typical purification workflow involves a combination of techniques:
-
Aqueous Workup/Acid-Base Extraction: To remove inorganic salts and highly polar or basic/acidic impurities.
-
Column Chromatography: The primary method for separating the target compound from structurally similar impurities.
-
Recrystallization: For final polishing of the purified solid to achieve high purity.
Troubleshooting Common Purification Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity during column chromatography. | Impurity has a very similar polarity to the product. | Optimize the eluent system. Try a different solvent system with varying polarity or a different stationary phase (e.g., alumina).[11] A shallow gradient during elution can also improve separation.[12] |
| Low yield after purification. | Product loss during extraction or chromatography. The compound may be unstable on silica gel. | Minimize transfer steps.[12] During acid-base extraction, ensure the pH is appropriately adjusted for complete partitioning.[12] Check the stability of the compound on a TLC plate before committing to column chromatography.[11] |
| Persistent colored impurities. | Highly conjugated byproducts or residual catalyst. | Treatment with activated charcoal during recrystallization can help remove colored impurities.[13] |
| Product appears as a dark, intractable tar. | Polymerization or degradation, possibly due to harsh reaction or workup conditions. | Ensure the reaction is not overheated and that the workup is performed promptly. Avoid overly acidic or basic conditions if the compound is sensitive.[3] |
In-Depth Technical Guides
Workflow for Identification and Purification
The following diagram illustrates a logical workflow for the identification and purification of this compound.
Caption: A typical workflow for the purification and analysis of this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the aniline and imidazole moieties to separate them from neutral or acidic impurities.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and partition into the aqueous layer.[14][15][16]
-
Separate the aqueous layer containing the protonated product.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH) to a pH > 8. The free amine will precipitate or can be extracted.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
This is a primary method for separating the target compound from closely related impurities.
Column Preparation:
-
Select a column of appropriate size and pack it with silica gel as a slurry in the initial, less polar eluent.
-
Ensure the silica bed is well-compacted and free of air bubbles.
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dried powder onto the top of the column.[12]
Elution:
-
Eluent System: A common starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[11] For more polar compounds, a system of methanol in dichloromethane can be effective.[3][12]
-
Gradient Elution: Start with a lower polarity eluent and gradually increase the polarity to elute the compounds. A shallow gradient is often key to separating closely running spots.[12]
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 3: Recrystallization
This is an effective final purification step for solid products.
Methodology:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Technique Parameters
The following table provides typical starting parameters for the analytical techniques used to assess the purity of this compound.
| Technique | Parameter | Typical Value/Condition |
| HPLC | Column | Reverse-phase C18, 3-5 µm particle size |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | |
| Elution | Gradient elution, e.g., 5% to 95% B over 20 minutes | |
| Detection | UV at 254 nm | |
| ¹H NMR | Solvent | CDCl₃ or DMSO-d₆ |
| Frequency | 300-600 MHz | |
| LC-MS | Ionization | Electrospray Ionization (ESI), positive mode |
Logical Troubleshooting for Purification
The following diagram outlines a decision-making process for troubleshooting common purification challenges.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
- Gazo, C., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Kuznetsov, M. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science.
- Lan, J., et al. (2007). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E: Structure Reports Online.
- Gazo, C., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- Sun, Y., et al. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Hendricks, M. P., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
- Radomski, J. L., et al. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION.
- Al-Aani, H. K. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
- ResearchGate. (2025). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II)
Sources
- 1. 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ijrpc.com [ijrpc.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Workup [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Solubility of 2-(1H-imidazol-1-yl)aniline for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 2-(1H-imidazol-1-yl)aniline in biological assays. Our goal is to equip you with the scientific understanding and experimental protocols necessary to overcome solubility challenges and ensure the reliability and reproducibility of your results.
I. Understanding the Molecule: Physicochemical Properties of this compound
Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of this compound.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid | [3] |
| Predicted XlogP | 1.0 | [4] |
| pKa | The imidazole ring has a pKa of approximately 6.8-7.0 for the protonated form (imidazolium ion). The aniline moiety has a pKa of around 4.6 for its conjugate acid. | [5] |
The presence of both a weakly basic aniline group and an imidazole ring gives this compound its particular solubility characteristics. The positive XlogP value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. However, the presence of nitrogen atoms allows for protonation in acidic conditions, which can be leveraged to improve solubility.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A: this compound has limited intrinsic aqueous solubility due to its partial lipophilic character.[4] Direct dissolution in aqueous buffers, especially at neutral or alkaline pH, is often challenging. The uncharged form of the molecule is less soluble than its protonated, charged form.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. What's happening?
A: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility.[6] While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is lowered by dilution into an aqueous medium.[7] Typically, the final DMSO concentration in cell-based assays must be kept low (often below 0.5%) to avoid cytotoxicity, and this concentration is often insufficient to maintain the compound's solubility.[8][9]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A: The final concentration of DMSO in cell-based assays should be as low as possible, ideally below 0.1%, to minimize effects on cell viability and function.[10] While some cell lines can tolerate up to 0.5% DMSO for short periods, it's crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[8][10] Concentrations above 1% can lead to significant negative effects, including cell membrane damage and cell death.[10]
Q4: Can I heat the solution to help dissolve the compound?
A: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of your compound in the initial stock solvent.[8] However, be cautious, as excessive heat can degrade some compounds. It is advisable to use this method judiciously and to assess the stability of your compound under these conditions.
III. Troubleshooting Guide: Step-by-Step Solubility Enhancement Protocols
If you are encountering solubility issues with this compound, the following troubleshooting guide provides a systematic approach to identify and implement the most suitable solubilization strategy for your specific biological assay.
Decision-Making Workflow for Solubility Enhancement
Caption: A decision-making workflow for selecting the appropriate solubility enhancement strategy.
Protocol 1: pH Adjustment
Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[11] this compound contains basic nitrogen atoms in both the aniline and imidazole moieties, which can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the compound. For ionic compounds with basic anions, solubility increases as the pH of the solution decreases.[12]
Step-by-Step Protocol:
-
Determine the pKa: The imidazole ring has a pKa of approximately 6.8-7.0, and the aniline group has a pKa of around 4.6.[5] To ensure significant protonation and solubility, the pH of the solution should be at least 1-2 units below the pKa of the target basic group.
-
Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.5, 5.0). Common buffers include MES (pH 5.5-6.7) and acetate (pH 3.6-5.6).
-
Solubility Testing:
-
Prepare a concentrated stock solution of this compound in a minimal amount of DMSO (e.g., 10-20 mM).[7]
-
Add small aliquots of the DMSO stock to each of the acidic buffers to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
-
-
Assay Compatibility Check: Ensure that the acidic pH is compatible with your biological assay. Some enzymes and cells have a narrow optimal pH range. Run a control experiment with the acidic buffer alone to assess its impact on your assay system.
Troubleshooting:
-
Precipitation still occurs: If the compound still precipitates, the required pH for solubilization may be too low for your assay. In this case, consider combining a moderate pH adjustment with the use of a co-solvent.
-
Assay is pH-sensitive: If your assay cannot tolerate a low pH, this method is not suitable, and you should proceed to the co-solvent or cyclodextrin protocols.
Protocol 2: Co-Solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly soluble compounds.[13] They work by reducing the polarity of the solvent system, thereby decreasing the energy required to dissolve a hydrophobic solute.[]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Final Concentration | Considerations |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations.[10] |
| Ethanol | < 1% | Can affect enzyme activity and cell viability.[15] |
| Polyethylene Glycol (PEG) 300/400 | 1-5% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1-5% | Can be a good alternative to DMSO and ethanol. |
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO, PEG 400) to create a high-concentration stock solution. Sonication or gentle warming may be used to aid dissolution.[8]
-
Serial Dilution: Perform serial dilutions of your compound in 100% of the co-solvent to create a range of concentrations.[8] This ensures that the co-solvent concentration remains constant across all dilutions of your test compound.
-
Addition to Assay Medium: Add a small, fixed volume of each co-solvent dilution directly to the assay medium. It is recommended to add the co-solvent stock to the medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.[6]
-
Vehicle Control: Always include a vehicle control containing the same final concentration of the co-solvent in your assay to account for any effects of the solvent itself.[9]
Troubleshooting:
-
Cytotoxicity: If you observe cellular toxicity, it may be due to the co-solvent. Test the tolerance of your cells to a range of co-solvent concentrations to determine the maximum non-toxic level.
-
Precipitation upon Dilution: If the compound still precipitates, you may need to try a different co-solvent or a combination of co-solvents. Alternatively, consider using cyclodextrins.
Protocol 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the guest and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility.[17][18]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a preferred choice for biological assays.[19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be particularly effective for basic compounds. |
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.
-
Complex Formation:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Alternatively, prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the cyclodextrin solution, and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
Stir or sonicate the mixture for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Accurately determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Assay Integration: Use the filtered cyclodextrin-compound solution directly in your biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Troubleshooting:
-
Insufficient Solubility Enhancement: The degree of solubility enhancement depends on the binding affinity between the compound and the cyclodextrin. You may need to screen different types of cyclodextrins to find the most effective one.
-
Cellular Effects of Cyclodextrins: While generally considered safe, high concentrations of some cyclodextrins can have effects on cells, such as cholesterol depletion from cell membranes. It is important to test the effect of the cyclodextrin alone on your cells.[15]
IV. Summary of Best Practices
-
Start with a high-quality, pure compound. Impurities can affect solubility.
-
Always prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of DMSO stocks, which can lead to compound precipitation.[8]
-
Use a stepwise dilution protocol. Avoid large, single-step dilutions from a concentrated organic stock into an aqueous buffer.[9]
-
Include appropriate vehicle controls in all experiments. This is critical for accurately interpreting your results.[8]
-
Visually inspect for precipitation at each step. Use a microscope if necessary to detect microprecipitates.
By systematically applying the principles and protocols outlined in this guide, you can effectively address the solubility challenges of this compound and obtain reliable and meaningful data in your biological assays.
V. References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available from: [Link]
-
Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Available from: [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs | Request PDF. ResearchGate. Available from: [Link]
-
This compound | C9H9N3 | CID 320166. PubChem. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]
-
FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. IFF. Available from: [Link]
-
solubility enhancement -by pH change & complexation | PPT. Slideshare. Available from: [Link]
-
DMSO in cell based assays. Scientist Solutions. Available from: [Link]
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs | Semantic Scholar. Semantic Scholar. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
pH and solubility (video) | Equilibrium. Khan Academy. Available from: [Link]
-
How to make a stock solution of a substance in DMSO. Quora. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Taylor & Francis Online. Available from: [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
-
This compound (C9H9N3). PubChemLite. Available from: [Link]
-
4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165. PubChem. Available from: [Link]
-
pKa of imidazoles. Chemistry Stack Exchange. Available from: [Link]
-
2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. PubChem. Available from: [Link]
Sources
- 1. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Khan Academy [khanacademy.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
preventing precipitation of 2-(1H-imidazol-1-yl)aniline in aqueous media
Technical Support Center: 2-(1H-imidazol-1-yl)aniline Formulation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting and practical solutions for preventing its precipitation in aqueous media during your research and development activities. As Senior Application Scientists, we've compiled this information based on fundamental physicochemical principles and proven formulation strategies.
Understanding the Challenge: Why Does this compound Precipitate?
This compound is a weakly basic compound, a characteristic stemming from its aniline and imidazole functional groups. Its solubility in water is highly dependent on the pH of the solution. In its neutral (free base) form, the molecule is less polar and thus has low intrinsic aqueous solubility. Precipitation is the most common issue encountered when the concentration of the neutral form surpasses its solubility limit.
The key to preventing precipitation lies in controlling the equilibrium between the molecule's ionized (protonated) and non-ionized forms. The ionized form is significantly more water-soluble.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound precipitated after I dissolved it in water and adjusted the pH. What went wrong?
This is the most common scenario. You likely increased the pH of the solution, causing the compound to convert from its soluble, protonated salt form to its less soluble, neutral free base form.
-
Scientific Rationale : Basic compounds like this compound accept protons (H+) in acidic conditions to form a positively charged, more polar, and thus more water-soluble species.[1][2][3] As the pH increases (becomes more basic), the concentration of H+ decreases, shifting the equilibrium towards the neutral, less soluble form, leading to precipitation.[4][5]
-
Troubleshooting Steps :
-
Determine the pH of Precipitation : Note the pH at which you observed the precipitate. This gives you a practical upper limit for the pH of your formulation.
-
Use a Buffer : Instead of just adding acid, use a suitable buffer system (e.g., citrate, acetate, phosphate) to maintain the pH well below the precipitation point. Buffers resist changes in pH, providing a more stable solution.[5]
-
Lower the Target pH : If your experiment allows, work at a lower pH (e.g., pH 2-4) to ensure the compound remains fully protonated.
-
Q2: I need to work at a near-neutral pH (e.g., pH 6-7.4) for my biological assay, but the compound is not soluble. What are my options?
Working at physiological pH is a common requirement that complicates the formulation of basic compounds. Here are several strategies, which can be used alone or in combination:
Strategy 1: Co-solvents
-
Scientific Rationale : Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6][7] This makes the solvent system more favorable for less polar molecules like the free base of this compound.
-
Common Co-solvents :
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerine
-
Dimethyl sulfoxide (DMSO) - Often used for initial stock solutions.
-
-
Experimental Protocol :
-
Prepare a high-concentration stock solution of your compound in 100% of a co-solvent like DMSO or ethanol.
-
Perform a dilution series of this stock solution into your aqueous buffer (at the target pH).
-
Observe for any precipitation. This helps determine the maximum tolerable concentration in a given co-solvent/buffer ratio. Caution: Be mindful of the final co-solvent concentration in your experiment, as high levels can be toxic to cells or interfere with assay results.
-
Strategy 2: Cyclodextrins
-
Scientific Rationale : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[][9] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" where the hydrophobic part of your compound is shielded from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve.[10][11]
-
Common Cyclodextrins :
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol (Phase Solubility Study) :
-
Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
-
Q3: How can I systematically determine the ideal pH and formulation for my compound?
A systematic approach saves time and resources. We recommend creating a pH-solubility profile and then using that data to guide formulation development.
Workflow: Determining the pH-Solubility Profile
Q4: Can I use surfactants?
Yes, surfactants are another excellent tool, particularly for very hydrophobic compounds.
-
Scientific Rationale : Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core that can entrap the poorly soluble compound, while the hydrophilic shell keeps the micelle dissolved in water.[6]
-
Common Surfactants :
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Solutol® HS 15
-
-
Considerations : Surfactants can sometimes interfere with biological assays or cause cell lysis at higher concentrations. Always run appropriate vehicle controls in your experiments.
Troubleshooting Decision Tree
Summary of Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the soluble, ionized form of the drug.[1][4] | Simple, effective, and well-understood. | Limited to applications where acidic pH is tolerated. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for the solute.[6] | Effective for many compounds, easy to screen. | Potential for toxicity or assay interference at high concentrations. |
| Cyclodextrins | Encapsulates the drug in a soluble host-guest complex.[] | High solubilization capacity, generally low toxicity. | Can be more expensive; may not work for all molecular shapes. |
| Surfactants | Sequesters the drug within hydrophobic micelle cores.[6] | Very effective for highly lipophilic drugs. | Potential for cell lysis and assay interference. |
References
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
Krish Biotech. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Particle Sciences. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]
-
ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Khan Academy [khanacademy.org]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalytic Activity of 2-(1H-imidazol-1-yl)aniline Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)aniline (hereafter referred to as L1) and its metal complexes. This guide is designed to provide in-depth, field-proven insights to help you overcome common experimental challenges and optimize the catalytic performance of these versatile compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the synthesis, characterization, and application of L1 metal complexes.
Q1: What are the key structural features of this compound (L1) and why is it an effective ligand?
A1: The L1 ligand possesses a unique molecular architecture that makes it highly effective in coordination chemistry.[1] It features a benzimidazole moiety linked to an aniline group, creating a bidentate N,N-donor system.[2] The imidazole nitrogen and the aniline nitrogen can chelate to a metal center, forming a stable five-membered ring. This bifunctional nature, combining an electron-rich aniline and a planar aromatic benzimidazole system, allows it to serve as a privileged scaffold for constructing diverse and catalytically active metal complexes.[1] The electronic properties of the ligand can be fine-tuned by introducing substituents on either the aniline or benzimidazole rings, which in turn modulates the catalytic activity of the resulting metal complex.
Q2: Which metals are typically used with the L1 ligand, and what are the common coordination geometries?
A2: The L1 ligand and its derivatives have been successfully coordinated with a variety of transition metals, including but not limited to Palladium (Pd), Nickel (Ni), Copper (Cu), Cobalt (Co), and Zinc (Zn).[2][3][4][5][6]
-
Palladium(II) and Nickel(II): These are frequently used for cross-coupling catalysis. They often form square planar or distorted tetrahedral complexes.
-
Copper(II): Used in C-N bond formation and oxidation reactions, often adopting square planar or distorted tetrahedral geometries.[3]
-
Zinc(II): Typically forms tetrahedral complexes and is often studied for structural and biological applications.[2]
-
Cobalt(II): Can form tetrahedral or octahedral complexes and has shown activity in oxidative coupling reactions.[3]
The final coordination geometry is influenced by the metal's oxidation state, the other coordinating ligands (e.g., halides, solvents), and the steric bulk of any substituents on the L1 ligand.[2]
Q3: What is a general procedure for synthesizing the L1 ligand and its metal complexes?
A3: The synthesis is typically a two-step process: ligand formation followed by metal complexation.
-
Ligand Synthesis: The L1 ligand (or its benzimidazole analogue, 2-(1H-benzimidazol-2-yl)aniline) is commonly synthesized via the condensation reaction of o-phenylenediamine with anthranilic acid.[1][4]
-
Complexation: The isolated ligand is then reacted with a metal salt (e.g., PdCl₂, NiCl₂·6H₂O, Cu(OAc)₂) in a suitable solvent like ethanol, methanol, or acetonitrile. The mixture is often heated under reflux to facilitate complex formation.[6][7] The resulting complex may precipitate upon cooling or require solvent evaporation and recrystallization for purification.
Q4: What are the primary catalytic applications for L1 metal complexes?
A4: L1 metal complexes, particularly those of palladium and nickel, are highly effective catalysts for a range of organic transformations. Their primary application is in C-C and C-N cross-coupling reactions , such as:
Additionally, cobalt and copper complexes of related ligands have demonstrated efficacy in oxidative coupling reactions, such as the oxidation of o-aminophenol.[3]
Section 2: Synthesis & Characterization Troubleshooting
This section provides solutions to specific issues that may arise during the synthesis and analysis of your complexes.
Problem: Low yield during ligand or complex synthesis.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reaction | Solution: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Condensation and coordination reactions can be kinetically slow. Providing more energy (heat) and time ensures the reaction reaches completion. |
| Poor Reagent Quality | Solution: Use freshly purified reagents and anhydrous solvents. Rationale: Impurities in starting materials can lead to side reactions. Water can hydrolyze metal precursors or interfere with the ligand synthesis, reducing overall yield. |
| Incorrect Stoichiometry | Solution: Carefully verify the molar ratios of reactants. For complexation, a slight excess of the ligand (e.g., 1.05 equivalents) is sometimes used to ensure full coordination of the metal salt, but a large excess can complicate purification. Rationale: Precise stoichiometry is crucial for forming the desired complex. An incorrect ratio can lead to mixtures of partially-ligated species or unreacted starting materials. |
| Product Solubility | Solution: If the product precipitates prematurely, consider using a higher-boiling point solvent or a solvent mixture that better solubilizes the reactants and the product. Rationale: The product must remain in solution long enough for the reaction to complete. If it crashes out, the reaction may stop, leading to low yields. |
Problem: Inconsistent or uninterpretable spectroscopic data (¹H NMR, IR).
| Potential Cause | Recommended Solution & Scientific Rationale |
| Paramagnetic Species (e.g., Cu(II), high-spin Co(II), Ni(II)) | Symptom: Broad or absent peaks in ¹H NMR. Solution: Rely on other characterization techniques like FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.[7] Rationale: Paramagnetic metal centers cause rapid nuclear spin relaxation, leading to extreme broadening of NMR signals, often rendering the spectrum uninformative. |
| Presence of Impurities | Symptom: Unexpected peaks in NMR or IR spectra. Solution: Recrystallize the product from a suitable solvent system. Wash the solid product thoroughly with appropriate solvents to remove unreacted starting materials or byproducts. Rationale: Purification is essential for unambiguous characterization. Recrystallization is a powerful technique for removing soluble impurities from a crystalline solid. |
| Ligand Exchange or Isomerization in Solution | Symptom: More NMR signals than expected for a single species. Solution: Record NMR spectra at variable temperatures (VT-NMR). Rationale: Dynamic processes like ligand exchange or the presence of multiple isomers in equilibrium can be "frozen out" at lower temperatures, resulting in sharper, distinct signals for each species. |
Section 3: Troubleshooting Guide: Optimizing Catalytic Activity
This is the most critical phase of your research. The following guides address common failures in catalytic performance.
Workflow for Catalyst Synthesis and Initial Screening
The following diagram outlines a standard workflow from ligand synthesis to the initial catalytic test.
Caption: Diagnostic flowchart for troubleshooting low catalytic conversion.
Detailed Troubleshooting Steps for Low Conversion
-
Verify Catalyst Integrity:
-
Action: Before extensive optimization, confirm your catalyst batch is active using a simple, high-yielding reaction reported in the literature (e.g., Suzuki coupling of phenylboronic acid and 4-bromoanisole).
-
Rationale: This baseline experiment differentiates between a fundamentally inactive catalyst and suboptimal reaction conditions for your specific substrates.
-
-
Optimize Reaction Conditions: The interplay between base, solvent, and temperature is critical for activating the catalyst and facilitating the catalytic cycle. [9] * Base Selection: The base plays a crucial role, often in the transmetalation or reductive elimination steps.
- Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) are common. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. [13] * Organic bases (e.g., triethylamine) can also be used, but they can sometimes promote catalyst deactivation through reduction. [14] * Recommendation: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Choice: The solvent must solubilize all components and can influence catalyst stability and reactivity.
-
Aprotic polar solvents like Dioxane, THF, and DMF are standard for cross-coupling.
-
Protic solvents like isopropanol or water (in biphasic systems) can also be effective.
-
Recommendation: Ensure your solvent is anhydrous and de-gassed, as water and oxygen are common catalyst poisons.
-
-
Temperature:
-
Recommendation: Start at a moderate temperature (e.g., 80 °C) and increase incrementally to 100-120 °C if no reaction occurs. Extremely high temperatures can accelerate catalyst decomposition.
-
-
Check Reagent Quality:
-
Action: Purify your substrates (e.g., aryl halides, boronic acids) via recrystallization or column chromatography. Ensure solvents are of high purity and anhydrous.
-
Rationale: Impurities in substrates, particularly those containing coordinating functional groups (e.g., thiols), can act as catalyst poisons. [15]Water can hydrolyze organometallic intermediates, and oxygen can oxidize the active catalytic species. [16]
-
Problem: Catalyst Deactivation
Symptom: The reaction starts but stalls before completion, or the catalyst cannot be recycled effectively. A common visual indicator is the formation of a black precipitate (palladium black). [17]
Simplified Catalytic Cycle & Deactivation Pathways
The following diagram illustrates a generic cross-coupling cycle and highlights points where deactivation can occur.
Caption: Simplified catalytic cycle with common deactivation points.
| Deactivation Pathway | Cause & Rationale | Mitigation Strategy |
| Reductive Aggregation | The active M(0) species is often unstable and can aggregate to form catalytically inactive metal nanoparticles or bulk metal ("palladium black"). [14][18]This is often accelerated by high temperatures or certain reagents like triethylamine. | Use bulkier, more electron-donating ligands to stabilize the M(0) center. Lower the reaction temperature. Consider using a phase-transfer catalyst to accelerate the desired reaction, potentially outcompeting the deactivation pathway. |
| Ligand Degradation | Under harsh conditions (high temperature, strong base), the L1 ligand itself can degrade, leading to loss of the active complex. [11] | Perform the reaction under the mildest conditions possible. Screen for more robust, second-generation ligands if degradation is suspected. |
| Inhibitor Formation | Byproducts from the reaction can coordinate to the metal center and inhibit catalysis. For example, in Negishi coupling, ZnBr₂ formed as a byproduct can form inhibitory heterobimetallic Pd-Zn complexes. [11][17] | Additives like LiBr can sometimes counteract the formation of these inhibitory species by competing for coordination sites. [11] |
| Oxidative Deactivation | If the reaction is not performed under an inert atmosphere, the active M(0) species can be oxidized by atmospheric oxygen to an inactive M(II) state. [16] | Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and use properly de-gassed solvents. |
Section 4: Standardized Experimental Protocols
Protocol 1: General Synthesis of [Pd(L1)Cl₂] Complex
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (L1) (1.0 mmol, 1 eq.) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Metal Salt: To this solution, add palladium(II) chloride (PdCl₂) (1.0 mmol, 1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours under a nitrogen atmosphere. The formation of a solid precipitate is typically observed.
-
Isolation: Allow the flask to cool to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified complex under vacuum to a constant weight.
-
Characterization: Characterize the final product using FT-IR, elemental analysis, and other suitable techniques.
Protocol 2: Standard Suzuki-Miyaura Cross-Coupling Test Reaction
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1 eq.), the boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the [Pd(L1)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add 5 mL of a de-gassed 3:1 mixture of Dioxane:Water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield. The product can be further purified by column chromatography on silica gel if required.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Advancing C–C coupling of the electrocatalytic CO2 reduction reaction for C2+ products.
- Optimizing C-C Coupling on Oxide-Derived Copper Catalysts for Electrochemical CO 2 Reduction.
- 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes: Synthesis, characterisation, antimicrobial activity and oxidative coupling of o-aminophenol.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important.
- Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity.
- 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline. Benchchem.
- Synthesis, Characterization and Bioactivity Study of Few Metal Complexes of Curcumin with 2-(1H-Benzimidazol-2-yl) Aniline. Digital Repository.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Metal complexes of backbone-halogen
- C–H arylation and alkenylation of imidazoles by nickel c
- Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II)
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization.
- Organometallic C
- Palladium Deactivation Problem in Oxidative Cascade Reactions...
- Poisoning and deactivation of palladium c
- Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applic
- 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)
- Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions.
- Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands.
- 14: Organometallic Reactions and C
- Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Organometallic Chemistry Problems. University of Massachusetts.
- Special Issue: Practical Applications of Metal Complexes. PMC - PubMed Central.
- Organometallic Cumulative Practice: Videos & Practice Problems. Pearson.
- Organometallic Chemistry 2019 Problem Set 1 Due.
- Bypassing the Limitations of Directed C–H Functionaliz
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes: Synthesis, characterization and their ethylene oligomerization [comptes-rendus.academie-sciences.fr]
- 7. Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 2-(1H-imidazol-1-yl)aniline
Welcome to the technical support guide for the synthesis of 2-(1H-imidazol-1-yl)aniline. This document is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up of this valuable synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms and operational choices that lead to a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the multi-kilogram scale synthesis of this compound: a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination?
A1: Both routes are viable, but for scale-up, the Ullmann condensation is often the more pragmatic and cost-effective choice .
-
Ullmann Condensation: This route typically involves the coupling of imidazole with an ortho-haloaniline (e.g., 2-fluoroaniline or 2-bromoaniline) using a copper catalyst. While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have made this reaction far more efficient and scalable.[1][2][3] The primary advantages are the lower cost and toxicity of copper catalysts compared to palladium. The main challenge, which this guide will address in detail, is the potential for the unprotected aniline group to inhibit the reaction or cause side products.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is known for its high efficiency, broad substrate scope, and milder conditions.[5] However, the high cost of palladium catalysts and the often complex, air-sensitive phosphine ligands can make it less economically attractive for large-scale manufacturing. Furthermore, imidazoles can act as inhibitors to the palladium catalyst by competing with the phosphine ligand, sometimes requiring special pre-activation procedures.[6]
For these reasons, our troubleshooting guide will focus primarily on optimizing the more industrially common Ullmann approach.
Q2: What are the primary safety considerations when scaling up this synthesis?
A2: Scaling up introduces significant safety challenges that must be addressed:
-
Exothermic Events: C-N cross-coupling reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk. Action: Implement strict temperature monitoring and control. For large batches, consider semi-batch processing (slow addition of a limiting reagent) to control the rate of heat generation.
-
Solvent Handling: The reaction often employs high-boiling polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[7] These solvents have associated health risks and require handling in well-ventilated areas with appropriate personal protective equipment (PPE). On scale, managing large volumes and potential emissions is critical.
-
Base Handling: Strong bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used. These are fine powders that can be respiratory irritants. Stronger bases like sodium tert-butoxide, sometimes used in Buchwald-Hartwig reactions, are pyrophoric and require careful handling under an inert atmosphere.
-
Catalyst Handling: While copper is less toxic than palladium, fine powders of copper salts and ligands can be hazardous if inhaled. Proper containment is necessary.
Troubleshooting Guide: The Ullmann Condensation Approach
This section addresses specific issues you may encounter when coupling a 2-haloaniline with imidazole using a copper catalyst.
Problem 1: Low or Stalled Reaction Conversion
-
Symptom: HPLC or TLC analysis shows a significant amount of unreacted 2-haloaniline starting material, even after extended reaction times. The reaction appears to stop at <70% conversion.
-
Potential Causes & Solutions:
-
Cause: Catalyst Inhibition by the Aniline Moiety. The free amino group (-NH₂) on the 2-haloaniline starting material and the product can coordinate to the copper catalyst, competing with the desired reaction pathway. This is a well-documented challenge in Ullmann couplings with unprotected anilines.[4]
-
Solution 1: Ligand Optimization. The choice of ligand is critical to stabilize the copper catalyst and facilitate the reaction. While classic Ullmann reactions used no ligand, modern protocols rely on them. Phenanthroline-based ligands, such as 4,7-dimethoxy-1,10-phenanthroline , have been shown to be highly effective for the N-arylation of imidazoles, even with functionalized aryl halides.[8] These ligands can help prevent catalyst deactivation.
-
Solution 2: Incremental Catalyst Addition. Rather than adding all the catalyst at the beginning, consider adding a second portion (e.g., 20-30% of the total charge) when the reaction rate begins to slow.
-
-
Cause: Insufficient Base Strength or Solubility. The base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the imidazole, making it nucleophilic. If the base is not strong enough or if it is not sufficiently soluble in the reaction medium, the reaction will be slow or incomplete.
-
Solution: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents. Ensure the base is finely powdered and vigorously stirred to maximize its surface area and reactivity.
-
-
Cause: Water Content. Water in the reaction mixture can hydrolyze the catalyst and interfere with the base.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried before use. Imidazole, in particular, can be hygroscopic.
-
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Starting Halide | 2-Bromoaniline or 2-Iodoaniline | C-Br and C-I bonds are more reactive than C-Cl bonds in Ullmann couplings, allowing for lower reaction temperatures. |
| Catalyst | Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)[7] | Cu(I) salts are typically the active catalytic species. |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline[8] | Proven to be effective for imidazole arylation, mitigating issues with functional groups like amines. |
| Base | Cesium Carbonate (Cs₂CO₃) | Offers better solubility and reactivity in common organic solvents compared to K₂CO₃. |
| Solvent | DMSO, DMF, or Dioxane | High-boiling polar solvents are necessary to facilitate the reaction, though greener solvent alternatives should be explored if possible. |
| Temperature | 80 - 120 °C | Modern ligand systems allow for significantly milder conditions than traditional Ullmann reactions (>200 °C).[7][8] |
Problem 2: Formation of Impurities and Purification Challenges
-
Symptom: The crude product is a dark, oily solid. HPLC analysis reveals several impurities, and purification by column chromatography is not feasible on a multi-kilogram scale.
-
Potential Causes & Solutions:
-
Cause: Thermal Degradation. High reaction temperatures held for long periods can lead to the decomposition of starting materials, product, and solvent, creating tarry impurities.
-
Solution: Optimize the reaction temperature. With an efficient ligand system, it may be possible to lower the temperature to below 120 °C, minimizing degradation. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.
-
-
Cause: Homocoupling of the Aryl Halide. A common side reaction in Ullmann couplings is the formation of biaryl compounds (e.g., 2,2'-diaminobiphenyl from 2-bromoaniline).
-
Solution: This is often promoted by using metallic copper (Cu(0)) rather than a Cu(I) salt. Ensure you are using a reliable source of CuI or CuBr. Using a well-matched ligand can also favor the desired C-N coupling over the C-C homocoupling.
-
-
Solution: Non-Chromatographic Purification Protocol. For large-scale purification, avoid silica gel chromatography. A robust acid-base extraction followed by recrystallization is the preferred method. The aniline and imidazole moieties make the target compound basic, which can be exploited for purification.
-
Step 1: Acid-Base Extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, toluene). Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic, tarry impurities behind in the organic layer.
-
Step 2: Liberation and Isolation. Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 10 M NaOH) until the pH is >10. The free base, this compound, will precipitate out as a solid.
-
Step 3: Recrystallization. Filter the solid product and recrystallize it from a suitable solvent system. For amine-containing compounds, solvent systems like ethanol/water, isopropanol, or toluene/heptane mixtures are often effective.[9] A thorough solvent screen is recommended to find a system that provides good recovery and high purity.
-
-
Diagrams and Workflows
General Scale-Up Workflow
The following diagram outlines the key stages in a robust scale-up synthesis and purification process.
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
This flowchart provides a logical path for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield in the Ullmann coupling reaction.
References
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]
-
Ullmann Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved January 11, 2026, from [Link]
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 936-946.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Altman, R. A., et al. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. The Journal of Organic Chemistry, 73(1), 284–286.
- Wan, Y., et al. (2009). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
- Google Patents. (n.d.). Efficient ligand-mediated ullmann coupling of anilines and azoles.
- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.
- Ma, D., & Cai, Q. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Accounts of Chemical Research, 46(12), 3125-3136.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Retrieved January 11, 2026, from [Link]
- Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of the American Chemical Society, 124(50), 14844–14845.
- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199.
-
Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. Retrieved January 11, 2026, from [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2020).
- Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(3), 321-326.
-
ResearchGate. (n.d.). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 11, 2026, from [Link]
- Royal Society of Chemistry. (2019). Ni(III)
-
PubMed. (2009). 4-(1H-imidazol-1-yl) Aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification. Retrieved January 11, 2026, from [Link]
- Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. WO2002008199A2 - Efficient ligand-mediated ullmann coupling of anilines and azoles - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
avoiding degradation of 2-(1H-imidazol-1-yl)aniline during storage
Technical Support Center: 2-(1H-imidazol-1-yl)aniline
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound. As a valued researcher, your experimental success depends on the quality and stability of your reagents. This guide, compiled by our senior application scientists, provides in-depth answers and troubleshooting protocols to help you maintain the integrity of this compound during storage and handling.
The core structure of this molecule, featuring an electron-rich aniline moiety, makes it particularly susceptible to oxidative degradation. Understanding and mitigating these pathways is critical for reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common queries received by our support team regarding the storage and handling of this compound.
Q1: My vial of this compound has turned from off-white to yellow/brown. Is it still usable?
A change in color is a primary visual indicator of degradation.[1] The aniline group in the molecule is prone to oxidation by atmospheric oxygen, a process often accelerated by light and ambient temperatures.[1][2][3] This oxidation leads to the formation of highly colored polymeric impurities.[1]
-
For non-critical applications: If the discoloration is minor (e.g., pale yellow), the material might still be suitable for some applications. However, you should anticipate potentially lower yields or the need for further purification of your final product.
-
For sensitive applications (e.g., GMP, kinetic studies, drug development): We strongly advise against using a discolored reagent. The presence of impurities can lead to inconsistent results, side reactions, or failed experiments. A purity check via TLC, HPLC, or NMR is recommended. If impurities are confirmed, the material should be discarded or purified before use.[4]
Q2: What are the ideal long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, proper storage is essential. The key is to protect the compound from air, light, and moisture.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[5] This displaces oxygen, the primary agent of oxidative degradation.[1]
-
Temperature: Store in a cool, dry place.[6][7] Refrigeration (2-8°C) is recommended for long-term storage. For extended periods, storage at -20°C is optimal.
-
Light: Store in an amber or opaque vial to protect the light-sensitive material from photo-oxidation.[5][8]
-
Container: Use a tightly sealed container with a high-quality cap liner (e.g., PTFE-lined) to prevent moisture ingress and oxygen exchange.[5][6][8] For highly sensitive work, specialized packaging like Sure/Seal™ bottles are ideal.[9][10][11]
Q3: Why is an inert atmosphere so critical for this compound?
The amino group (-NH₂) on the aniline ring makes the molecule electron-rich and thus highly susceptible to oxidation.[2][3] Atmospheric oxygen can initiate a free-radical chain reaction, starting with the abstraction of a hydrogen atom from the amine.[12] This process leads to the formation of complex, colored byproducts and reduces the purity of your starting material. Storing under an inert gas like argon or nitrogen effectively removes oxygen from the vial's headspace, halting this primary degradation pathway.[1]
Q4: Can I simply store the vial in a desiccator at room temperature?
While a desiccator addresses the issue of moisture, it does not protect against atmospheric oxygen or thermal degradation. Storing in a desiccator at room temperature is not sufficient for long-term stability. The compound will still slowly oxidize and discolor over time. This method should only be considered for very short-term storage (i.e., a few hours) during an ongoing experiment.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to identifying and resolving problems related to the degradation of this compound.
Issue 1: Significant Color Change Observed Upon Receipt or After Short-Term Storage
-
Observation: The solid material, which should be off-white or light tan, appears dark yellow, brown, or even black.
-
Probable Cause: The compound has undergone significant oxidative degradation. This could be due to improper packaging, a compromised container seal, or exposure to harsh conditions during shipping or storage.
-
Immediate Actions:
-
Do not use in a reaction. The purity is highly questionable.
-
Perform a Purity Check: Dissolve a small sample in a suitable solvent (e.g., methanol, DCM) and run a Thin-Layer Chromatography (TLC) plate against a reference spot if you have one. The appearance of multiple spots, streaking, or a dark baseline indicates the presence of impurities.
-
Contact Supplier: If the material was received in this condition, contact the supplier's technical service department immediately.
-
-
Preventative Measures: Always inspect new vials upon receipt. If the material is not being used immediately, ensure it is stored under the ideal conditions outlined in the FAQ section.
Issue 2: Inconsistent or Failed Reactions Using a Stored Batch
-
Observation: A previously reliable reaction is now giving low yields, producing unexpected side products, or failing to proceed to completion. The this compound being used has been stored for some time.
-
Probable Cause: The reagent has likely degraded, even if a dramatic color change is not obvious. Degradation products can interfere with catalysts, react with other reagents, or alter the reaction kinetics.
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for reaction failure.
-
Solution: The most reliable solution is to discard the suspect batch and use a fresh, unopened vial of the reagent. If this is not possible, purification of the degraded material via column chromatography or recrystallization may be an option, but this requires significant effort and re-validation of the material's purity.
Protocols & Data
Recommended Storage Conditions Summary
The following table summarizes the recommended storage conditions to maximize the shelf-life of this compound.
| Parameter | Optimal (Long-Term) | Acceptable (Short-Term) | Avoid |
| Temperature | -20°C to 8°C | Room Temperature (<25°C) | High Temperatures, Direct Sunlight |
| Atmosphere | Inert Gas (Argon, N₂) | Tightly Sealed Vial | Open to Air, Humid Environments |
| Light Exposure | Amber/Opaque Vial | Amber Vial | Clear Vial, Exposure to Lab Light |
| Container | PTFE-Lined Cap / Sure/Seal™ | Standard Screw Cap | Loosely Capped, Poorly Sealing |
Protocol 1: Aliquoting and Storing for Routine Use
To prevent contamination and degradation of the main stock, it is best practice to create smaller aliquots for daily or weekly use.
Materials:
-
Stock vial of this compound
-
Several small (1-2 mL) amber glass vials with PTFE-lined caps
-
Source of dry inert gas (Argon or Nitrogen) with a needle adapter
-
Spatula
-
Balance
Procedure:
-
Prepare Vials: Ensure the small amber vials and their caps are clean and dry.
-
Inert Atmosphere: Perform this procedure in an area with minimal air drafts, or preferably, within a glovebox or glove bag.
-
Purge Headspace: Briefly open the main stock vial. Using a gentle stream of inert gas, purge the headspace of the stock vial for 10-15 seconds.
-
Weigh Aliquots: Quickly weigh the desired amount of solid into each of the smaller amber vials. Work efficiently to minimize air exposure.
-
Purge Aliquots: Before sealing, purge the headspace of each new aliquot vial with inert gas for 5-10 seconds.
-
Seal Tightly: Immediately and tightly seal the caps on the aliquot vials.
-
Reseal Stock: Purge the headspace of the main stock vial one more time before sealing it tightly.
-
Store Properly: Place the main stock vial back in its recommended long-term storage location (e.g., -20°C freezer). Store the daily/weekly use aliquot in a desiccator under inert gas or in a refrigerator.
This procedure ensures that the main stock is only exposed to the atmosphere once, significantly prolonging its shelf life.
References
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529. [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]
-
Wang, Y., et al. (2021). New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. ACS Earth and Space Chemistry, 5(7), 1735–1746. [Link]
-
Vedantu. (n.d.). Oxidation of aniline with acidified potassium dichromate. Retrieved from [Link]
-
Ghorbani, M., et al. (2022). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A, 126(1), 113-125. [Link]
-
Washington State University. (n.d.). Aniline Safety Information. Retrieved from [Link]
- Google Patents. (n.d.). Decolorization of amines.
-
Knowledge S., & Safety, H. (2024). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Science & Mechanization Research, 7(5), 209-210. [Link]
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
ResearchGate. (2013). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]
-
Stenstrøm, Y., et al. (2021). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 26(3), 573. [Link]
-
Techno PharmChem. (n.d.). ANILINE Material Safety Data Sheet. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Meckenstock, R. U., et al. (2016). Anaerobic Degradation of Benzene and Polycyclic Aromatic Hydrocarbons. Journal of Molecular Microbiology and Biotechnology, 26(1-3), 136-151. [Link]
-
UPCommons. (2013). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]
-
Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Bioscience, Biotechnology, and Biochemistry, 67(12), 2457-2474. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Kalsoom, U., et al. (2013). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Environmental Science and Pollution Research, 20(8), 5577-5586. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.dk [fishersci.dk]
- 7. bloomtechz.com [bloomtechz.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(1H-imidazol-1-yl)aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)aniline derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this class of compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide rapid, actionable solutions to specific experimental issues you may be encountering.
Q1: My this compound derivative shows high target affinity in biochemical assays but has low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. To confirm this, it is crucial to quantify the intracellular concentration of your compound.
Recommended Action:
-
Perform a cell-based permeability assay. The Caco-2 or MDCK cell line assays are industry standards for evaluating both passive and active transport of drugs across an epithelial barrier, which can mimic the intestinal lining.[1][2][3]
-
Consider a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a high-throughput, cell-free assay that specifically measures passive diffusion.[1][4] Comparing PAMPA results with cell-based assay results can help distinguish between poor passive permeability and active efflux.
Q2: I've confirmed poor permeability with a Caco-2 assay. What are the next steps to identify the underlying reason?
A2: The next step is to dissect the physicochemical properties of your molecule that govern its ability to cross the lipid bilayer of the cell membrane.
Recommended Action:
-
Analyze Physicochemical Properties: Evaluate your derivative against Lipinski's Rule of Five, which provides a framework for predicting oral bioavailability.[5][6][7][8]
-
Focus on Key Parameters: Pay close attention to:
-
Lipophilicity (LogP/LogD): Is it within the optimal range (typically 1-3)?
-
Polar Surface Area (PSA): A PSA greater than 140 Ų often correlates with poor permeability.[9][10]
-
Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane crossing.[5][7]
-
Molecular Weight: Molecules over 500 Da may face challenges with passive diffusion.[5][7][11]
-
Frequently Asked Questions (FAQs)
This section delves deeper into the scientific principles behind the troubleshooting advice.
Q3: What are the key molecular features of this compound derivatives that can contribute to poor cell permeability?
A3: Several inherent structural features of this scaffold can present challenges for cell permeability:
-
Polarity of the Imidazole Ring: The imidazole ring is polar and contains hydrogen bond acceptors, which can increase the polar surface area (PSA) of the molecule.[9] Molecules with high PSA tend to have difficulty crossing the non-polar lipid bilayer of the cell membrane.[9][10]
-
Hydrogen Bonding Capacity: The aniline moiety and the imidazole ring can both participate in hydrogen bonding with the aqueous environment, which can make it energetically unfavorable for the molecule to partition into the lipophilic cell membrane.[5][12][13][14][15]
-
Potential for Efflux: The imidazole scaffold can be recognized by multidrug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[16][17][18][19][20]
Q4: How can I experimentally differentiate between poor passive diffusion and active efflux?
A4: A bidirectional Caco-2 or MDCK-MDR1 assay is the gold standard for this purpose.[1][2]
-
Assay Principle: The permeability of your compound is measured in two directions: from the apical (A) to the basolateral (B) side of the cell monolayer, and from the basolateral (B) to the apical (A) side.
-
Interpreting the Results:
-
Poor Passive Diffusion: If the permeability is low in both the A-to-B and B-to-A directions, it suggests that the compound has inherently poor passive permeability.
-
Active Efflux: If the B-to-A permeability is significantly higher than the A-to-B permeability (an efflux ratio > 2), it indicates that the compound is a substrate for an efflux transporter.[1]
-
Q5: What strategies can I employ to improve the cell permeability of my this compound derivatives?
A5: A multi-pronged approach involving medicinal chemistry and formulation strategies is often necessary.
Medicinal Chemistry Approaches:
-
Reduce Polarity and Hydrogen Bonding:
-
N-methylation: Methylating the N-H of the imidazole or aniline can reduce hydrogen bond donor capacity.[21]
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond, effectively "hiding" polar groups and reducing the overall PSA.[12][13][14][15][22]
-
Prodrugs: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active compound.[23]
-
-
Optimize Lipophilicity (LogP/LogD): Systematically modify substituents to achieve a LogP/LogD in the optimal range of 1-3.
-
"Chameleonic" Properties: Design molecules with conformational flexibility that can present a less polar surface in a lipophilic environment (like the cell membrane) and a more polar surface in an aqueous environment.[24][25][26]
Formulation Strategies:
-
Permeation Enhancers: Incorporate excipients that can transiently increase the permeability of the intestinal epithelium.[27][28][29]
-
Lipid-Based Formulations: For poorly water-soluble compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption.[30][31]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.[32]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
Procedure:
-
Prepare the Artificial Membrane: Add a solution of lecithin in dodecane to each well of the filter plate and allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the Donor Solution: Dilute the test compound and reference compounds in PBS to the final desired concentration (e.g., 10 µM).
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the acceptor solution.
-
Add Donor Solution: Add the donor solutions to the filter plate wells.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Data Presentation
Table 1: Physicochemical Properties and their Influence on Cell Permeability
| Property | Generally Favorable for Permeability | Potential Issue for this compound Derivatives |
| Molecular Weight (MW) | < 500 Da[5][7][11] | Can be managed through synthetic design. |
| Lipophilicity (cLogP) | 1 - 3 | The polar imidazole and aniline groups can lead to low lipophilicity. |
| Polar Surface Area (PSA) | < 140 Ų[9][10] | The nitrogen atoms in the imidazole and aniline contribute significantly to PSA. |
| Hydrogen Bond Donors | ≤ 5[5][7] | The aniline NH₂ is a hydrogen bond donor. |
| Hydrogen Bond Acceptors | ≤ 10[5][7] | The imidazole nitrogens are hydrogen bond acceptors. |
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Factors influencing cell permeability.
References
-
Shafiq, S., Faiyaz, F., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 4(5), 627-642. [Link]
-
AQA. (n.d.). Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]
-
Shafiq, S., Faiyaz, F., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]
-
QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology QuickTakes. [Link]
-
Kumar, S., & Singh, A. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(7), 123-131. [Link]
-
Lin, X., & Gu, Y. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Applied Bio Materials, 3(3), 1815-1824. [Link]
-
Matsson, P., & Kihlberg, J. (2017). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 60(9), 4791-4796. [Link]
-
Admescope. (n.d.). Permeability and Transporters. [Link]
-
Wikipedia. (n.d.). Polar surface area. [Link]
-
Quora. (2017, March 2). What are the factors that affect membrane permeability?[Link]
-
Han, L., & Li, J. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(3), 567. [Link]
-
Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. [Link]
-
Doak, B. C., Over, B., Giordanetto, F., & Kihlberg, J. (2016). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry, 59(8), 3685-3690. [Link]
-
Matsson, P., & Kihlberg, J. (2017). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO. [Link]
-
Shalaeva, M., & Kenseth, J. (2017). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 8(1), 48-55. [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]
-
Sharma, A., & Jain, C. P. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-15. [Link]
-
Patel, J., & Patel, A. (2022). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Pharmaceutical Investigation, 52(1), 1-17. [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
-
Matsson, P., & Kihlberg, J. (2017). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ResearchGate. [Link]
-
DeGoey, D. A., Chen, H. J., Cox, P. B., & Wendt, M. D. (2018). Cell permeability beyond the rule of 5. Future Medicinal Chemistry, 10(16), 1935-1951. [Link]
-
Chem Help ASAP. (2021, January 4). ADME & Lipinski's rules for drugs. YouTube. [Link]
-
Sestito, S., & Cerra, M. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(13), 5035. [Link]
-
Over, B., Matsson, P., Tyrchan, C., Artursson, P., Doak, B. C., Foley, M. A., ... & Kihlberg, J. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Journal of medicinal chemistry, 57(6), 2746-2754. [Link]
-
Marcsisin, S. R., & Reichard, G. A. (2014). Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. Vascular cell, 6, 16. [Link]
-
Sild, S., & Le-Sild, V. (2019). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS omega, 4(7), 12799-12807. [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
-
PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. [Link]
-
Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
-
Broad Institute. (2014, March 27). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. [Link]
-
Over, B., Matsson, P., Tyrchan, C., Artursson, P., Doak, B. C., Foley, M. A., ... & Kihlberg, J. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(6), 2746-2754. [Link]
-
Over, B., Matsson, P., Tyrchan, C., Artursson, P., Doak, B. C., Foley, M. A., ... & Kihlberg, J. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ResearchGate. [Link]
-
Wikipedia. (n.d.). Metronidazole. [Link]
-
Nishino, K., Nikaido, E., & Yamaguchi, A. (2010). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 1, 143. [Link]
-
Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3). [Link]
-
Reygaert, W. C. (2018). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 7(1), 18. [Link]
-
Holmes, A. R., & Cannon, R. D. (2013). Efflux-Mediated Antifungal Drug Resistance. Frontiers in Bioscience, 18(1), 1-13. [Link]
-
Szychowska, K., Bielawska, A., & Bielawski, K. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules, 29(19), 4587. [Link]
-
De Vita, D., Scipione, L., & Di Santo, R. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European journal of medicinal chemistry, 115, 137-146. [Link]
-
Sharma, A., Kumar, V., & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. [Link]
-
PubMed. (2009). (S)-2-(1H-Imidazol-1-yl)succinic acid. [Link]
Sources
- 1. admescope.com [admescope.com]
- 2. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. | Broad Institute [broadinstitute.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Metronidazole - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 18. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. mdpi.com [mdpi.com]
- 20. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 22. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. iris.unito.it [iris.unito.it]
- 26. researchgate.net [researchgate.net]
- 27. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. japsonline.com [japsonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Overcoming Resistance to 2-(1H-imidazol-1-yl)aniline-Based Inhibitors
Welcome to the technical support center for researchers utilizing 2-(1H-imidazol-1-yl)aniline-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly the development of therapeutic resistance. The this compound scaffold is a core component of several potent tyrosine kinase inhibitors (TKIs), most notably Crizotinib, which targets ALK, ROS1, and MET kinases.[1][2] Therefore, this guide will focus on resistance mechanisms pertinent to these targets, primarily in the context of non-small cell lung cancer (NSCLC).[3]
Our goal is to equip you with the expert insights and validated protocols necessary to anticipate, identify, and overcome experimental hurdles, ensuring the integrity and progression of your research.
Section 1: Understanding the Inhibitor and Its Primary Target
The this compound chemical group is integral to the structure of Crizotinib, a first-generation TKI that has been pivotal in treating ALK-rearranged NSCLC.[1][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK, MET, and ROS1, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK, PI3K, and STAT cascades.[1][5] While initial responses are often significant, acquired resistance typically emerges, limiting long-term efficacy.[6][7]
Diagram 1: Crizotinib Mechanism of Action This diagram illustrates the targeted inhibition of the ALK fusion protein by Crizotinib and the subsequent blockade of pro-survival signaling pathways.
Caption: Resistance can be driven by on-target ALK alterations or off-target mechanisms.
Q2: How do I experimentally determine which resistance mechanism is active in my cell line?
A systematic approach is crucial for accurately identifying the resistance mechanism. We recommend the following workflow:
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: A logical workflow to diagnose the mechanism of resistance.
Experimental Steps:
-
Sequence the ALK Kinase Domain:
-
Why: This is the most direct way to identify on-target mutations, which account for about 20-30% of Crizotinib resistance cases. [8] * Method: Extract genomic DNA from both your parental (sensitive) and resistant cell lines. Use PCR to amplify the region of the ALK gene encoding the kinase domain. Analyze the PCR product using Sanger sequencing to identify specific point mutations. For a more comprehensive, unbiased screen, consider Next-Generation Sequencing (NGS).
-
-
Analyze for Bypass Pathway Activation:
-
Why: If no ALK mutations are found, the next most likely cause is the activation of parallel signaling pathways. [9][8]More than half of Crizotinib-resistant cases without ALK mutations show evidence of bypass signaling. [8] * Method: Use a phospho-receptor tyrosine kinase (p-RTK) array to screen for broad changes in kinase activation between sensitive and resistant cells. This can identify unexpected pathway activations (e.g., EGFR, KIT, MET). [9][10]Confirm array hits using Western blotting with antibodies specific for the phosphorylated (active) forms of the identified kinases (e.g., phospho-EGFR, phospho-MET).
-
-
Assess for ALK Gene Amplification:
-
Why: If sequencing and bypass pathway analysis are inconclusive, ALK amplification may be the cause. [10] * Method: Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting gene copy number variations. Compare the number of ALK gene copies in resistant cells to the sensitive parental line.
-
Q3: I've identified the ALK L1196M gatekeeper mutation. What are my therapeutic options?
The identification of a specific resistance mutation allows for a targeted strategy. The L1196M mutation, while conferring resistance to Crizotinib, remains sensitive to more potent, next-generation ALK inhibitors. [6][11]
-
Switch to a Second-Generation ALK Inhibitor: Agents like Ceritinib, Alectinib, and Brigatinib were specifically designed to be more potent and to overcome common Crizotinib resistance mutations. [4][11][12]Ceritinib, for example, is approximately 20 times more potent than Crizotinib and effectively inhibits cells with the L1196M mutation. [4][13]* Consider a Third-Generation ALK Inhibitor: Lorlatinib is a third-generation inhibitor with activity against an even broader spectrum of ALK mutations, including those that confer resistance to second-generation inhibitors. [14][15] Table 1: Comparative Efficacy of ALK Inhibitors Against Resistance Mutations
| Inhibitor Generation | Example Agent | Active Against L1196M | Active Against G1202R | Clinical Status for Crizotinib-Resistance |
| First | Crizotinib | No | No | N/A |
| Second | Ceritinib | Yes [11][13] | No [13] | Approved [12] |
| Second | Alectinib | Yes | No [14] | Approved [4] |
| Third | Lorlatinib | Yes | Yes [14] | Approved [15] |
Q4: My sequencing results for the ALK kinase domain were negative, but Western blots show high levels of phosphorylated EGFR. What does this mean and how should I proceed?
This result is a clear indication of off-target resistance via bypass signaling . Your cells have adapted to ALK inhibition by upregulating and activating the EGFR pathway to maintain downstream signaling for survival. [8][10]
-
Mechanistic Insight: The activation of EGFR signaling can fully compensate for the loss of ALK signaling, reactivating the crucial RAS/MAPK and PI3K/AKT pathways. [9]* Experimental Strategy: The logical next step is dual-inhibitor therapy.
-
Protocol: Treat the resistant cells with a combination of your this compound-based inhibitor (to continue suppressing ALK) and a specific EGFR inhibitor (e.g., Gefitinib, Osimertinib).
-
Expected Outcome: A synergistic effect, where the combination treatment restores sensitivity and induces apoptosis, whereas either drug alone is ineffective. You can quantify this using a cell viability assay and calculating a combination index (CI).
-
Diagram 4: EGFR Bypass Signaling Mechanism
Caption: Upregulated EGFR signaling can bypass the Crizotinib-induced ALK blockade.
Section 3: Key Experimental Protocols
Protocol 3.1: Determining IC50 via Cell Viability Assay
This protocol describes how to measure the dose-dependent effect of an inhibitor on cell viability to determine its IC50.
-
Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well, clear-bottom, white-walled plate. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of your inhibitor in culture media. We recommend a 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared inhibitor dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Viability Measurement: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 3.2: Western Blotting for Phospho-Protein Analysis
This protocol is for detecting the activation state of kinases involved in bypass signaling.
-
Cell Lysis: Treat sensitive and resistant cells with the inhibitor (at a concentration of 1x and 10x the parental IC50) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the phosphorylated form of your target (e.g., p-ALK, p-EGFR, p-MET) and the total protein as a loading control.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
References
-
Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662–73. [Link]
-
Rolfo, C., et al. (2015). Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib. Expert Review of Clinical Pharmacology, 8(2), 1-8. [Link]
-
Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118–33. [Link]
-
Lin, J. J., et al. (2021). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology, 11, 793437. [Link]
-
Pillai, R. N., & Ramalingam, S. S. (2017). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Translational Cancer Research, 6(S8), S1486-S1490. [Link]
-
Fan, J., et al. (2022). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Journal of Hematology & Oncology, 15(1), 1-18. [Link]
-
Popat, S., et al. (2016). Next-generation ALK inhibitors excel after crizotinib failure. memo - Magazine of European Medical Oncology, 9(4), 194-197. [Link]
-
Katayama, R., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences, 108(18), 7535-7540. [Link]
-
Song, Z., et al. (2013). Insight into Crizotinib Resistance Mechanisms Caused by Three Mutations in ALK Tyrosine Kinase using Free Energy Calculation Approaches. Journal of Chemical Information and Modeling, 53(11), 2963-2973. [Link]
-
Ou, S. H. I. (2016). Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling?. Cell Cycle, 15(15), 1929-1930. [Link]
-
O'Leary, C., et al. (2017). Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients. Translational Cancer Research, 6(S5), S904-S915. [Link]
-
García-Pardo, M., et al. (2021). Mechanisms of resistance to ROS1 tyrosine kinase inhibitors in non-small cell lung cancer. Precision Cancer Medicine, 4, 23. [Link]
-
Reck, M., & Rabe, K. F. (2014). The Next-Generation ALK Inhibitors. Current Opinion in Oncology, 26(2), 183-189. [Link]
-
Mehra, R., et al. (2015). Resistance to Crizotinib in Advanced Non-Small Cell Lung Cancer (NSCLC) with ALK Rearrangement: Mechanisms, Treatment Strategies and New Targeted Therapies. Journal of Clinical Medicine, 4(6), 1188-1211. [Link]
-
Doebele, R. C., et al. (2012). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. Clinical Cancer Research, 18(5), 1472-1482. [Link]
-
Cortot, A. B., & Jänne, P. A. (2014). Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application. Therapeutic Advances in Medical Oncology, 6(6), 264-280. [Link]
-
Zhang, L., et al. (2021). Molecular mechanisms of crizotinib resistance in ROS1, depicting the two main patterns. Cancer Cell International, 21(1), 1-13. [Link]
-
Lin, J. J., et al. (2020). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. Clinical Cancer Research, 26(11), 2684-2695. [Link]
-
Shaw, A. T. (2018). Newer Targeted Agents in NSCLC: ALK Inhibitors. Cancer Network, 32(6), 254-258. [Link]
-
SurvivorNet. (2024). Decision Making Between Second- and Third-Generation ALK Inhibitors for Lung Cancer. [Link]
-
Metro, G., & Crinò, L. (2016). Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al. Translational Cancer Research, 5(Suppl 1), S102-S105. [Link]
-
Patel, J. N., et al. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. Journal of Thoracic Disease, 15(3), 1835-1845. [Link]
-
Salgia, R. (2012). Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer. Journal of the National Comprehensive Cancer Network, 10(4), 454-458. [Link]
-
Kazandjian, D., et al. (2014). Crizotinib: A comprehensive review. Current Drug Metabolism, 15(8), 808-819. [Link]
-
Goldsmith, G. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Cancer Network, 26(5), 582-588. [Link]
Sources
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Resistance to Crizotinib in Advanced Non-Small Cell Lung Cancer (NSCLC) with ALK Rearrangement: Mechanisms, Treatment Strategies and New Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. memoinoncology.com [memoinoncology.com]
- 5. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 11. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The next-generation ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancernetwork.com [cancernetwork.com]
Technical Support Center: Improving the Photostability of 2-(1H-imidazol-1-yl)aniline Containing Materials
Welcome to the technical support center for materials containing 2-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the photostability of these valuable compounds. We will delve into the mechanisms of photodegradation, provide actionable solutions to common experimental issues, and offer standardized protocols for assessing photostability.
Section 1: Understanding the Challenge: The Photodegradation of this compound
This compound is a heterocyclic aromatic amine, a chemical scaffold present in many compounds of pharmaceutical interest.[1] The structure, featuring an electron-rich aniline ring coupled to an imidazole moiety, is susceptible to degradation upon exposure to light, particularly in the UV spectrum.[2]
The primary mechanism of photodegradation for such molecules often involves photo-oxidation.[3][4] This process can be initiated by the absorption of photons, leading to the formation of excited states. These excited molecules can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen or free radicals.[3] These highly reactive species can attack the aniline or imidazole rings, leading to bond cleavage, oxidation, and the formation of colored degradation products. Functional groups common in aromatic amines and imidazoles, such as C-H bonds, are susceptible to attack by these reactive species.[5][6]
Key factors that accelerate photodegradation include:
-
Wavelength and Intensity of Light: UV radiation is generally more damaging than visible light.[6][7]
-
Presence of Oxygen: Photo-oxidation is a primary degradation pathway.
-
Solvent Polarity: The solvent system can influence the stability of excited states and the solubility of oxygen.
-
pH: The protonation state of the aniline and imidazole moieties can affect their electronic structure and susceptibility to photo-oxidation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My solution of this compound derivative turns yellow/brown after a short time on the benchtop under standard laboratory lighting. What is happening?
Answer: This rapid discoloration is a classic sign of photodegradation. The colored products are likely oxidized species or polymers formed from the initial degradation products. The aniline moiety is particularly prone to oxidation, which often results in colored compounds.
Immediate Corrective Actions:
-
Protect from Light: Immediately store your material in amber vials or wrap the container with aluminum foil.[8] Conduct all manipulations in a darkened room or under yellow light, which filters out more energetic UV and blue wavelengths.
-
Inert Atmosphere: If practical, de-gas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, a key reactant in photo-oxidation.[6]
Long-Term Solutions:
-
Formulation Strategy: Consider incorporating a UV absorber or a hindered amine light stabilizer (HALS) into your formulation. UV absorbers dissipate light energy as heat, while HALS scavenge the free radicals that propagate degradation.[9][10]
-
Solvent Choice: Evaluate the photostability in a matrix of different solvents. Less polar or aprotic solvents may reduce degradation in some cases.
Question 2: I'm analyzing my compound with HPLC-UV and see new peaks appearing and the main peak decreasing after sample preparation. How can I confirm this is photodegradation?
Answer: The appearance of new peaks alongside the reduction of your primary analyte peak strongly suggests degradation. To confirm it is light-induced, you must run a controlled experiment.
Experimental Verification:
-
Prepare two identical samples.
-
The "Light" Sample: Place one sample in a standard, clear autosampler vial and expose it to the ambient light conditions of your lab for a set period (e.g., 1-4 hours).
-
The "Dark" Control: Wrap the second vial completely in aluminum foil to protect it from light. Store it next to the "light" sample.
-
Analyze Both: Inject both samples onto the HPLC system. If the "light" sample shows significant degradation (new peaks, reduced main peak area) compared to the pristine "dark" control, you have confirmed photosensitivity.
This systematic approach is a core component of forced degradation studies as recommended by ICH guidelines.[5][11][12]
Question 3: My solid-state this compound material is showing signs of degradation. I thought solids were more stable?
Answer: While often more stable than solutions, solid-state materials are still susceptible to photodegradation, particularly at the surface. The mechanism can be similar to solution-phase degradation, involving reaction with atmospheric oxygen.[13] The crystal packing and morphology of the solid can also influence its photostability.
Troubleshooting Steps:
-
Particle Size: Consider that finer powders have a larger surface area exposed to light and oxygen, which could accelerate degradation.
-
Packaging: Ensure the solid is stored in well-sealed, light-proof containers. For highly sensitive materials, consider packaging under an inert atmosphere.
-
Excipient Compatibility: If formulated with other substances, perform compatibility studies to ensure an excipient isn't acting as a photosensitizer.
Section 3: Frequently Asked Questions (FAQs)
Q: What classes of photostabilizers are most effective for aromatic amine and imidazole-containing compounds? A: A combination approach is often most effective.[10]
-
UV Absorbers: Benzophenones or benzotriazoles can be effective as they absorb harmful UV radiation.
-
Hindered Amine Light Stabilizers (HALS): These are extremely efficient radical scavengers and are a mainstay in polymer stabilization.[9][10] They function in a catalytic cycle, repeatedly terminating free radicals.
-
Antioxidants/Quenchers: Compounds like butylated hydroxytoluene (BHT) or Vitamin E can inhibit oxidative processes. Certain compounds can also quench the excited state of the photosensitive molecule, preventing it from reacting.
Q: How do I quantify the photostability of my material? A: Photostability is quantified by conducting a formal study according to ICH Q1B guidelines.[11][14][15] This involves exposing the material to a controlled, specified amount of light and UV radiation and then analyzing for degradation. The key metric is the amount of degradation (e.g., % loss of parent compound) after exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[7][16]
Q: What analytical techniques are best for monitoring photodegradation? A: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and powerful technique.[17][18]
-
HPLC-UV/PDA: Allows for the separation and quantification of the parent compound and its degradation products. A PDA detector is particularly useful as it can help determine if peaks are pure and provide UV spectra of the new degradants.[17][18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the structure of the unknown degradation products by providing mass-to-charge ratio information.[17]
Section 4: Key Experimental Protocols
Protocol 1: Forced Photodegradation Study (Solution)
This protocol is designed to intentionally degrade the sample to assess its photosensitivity and to produce degradation products for analytical method development.[5][12][19]
Objective: To evaluate the photostability of a this compound derivative in solution and validate the stability-indicating nature of an analytical method.
Materials:
-
Test compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
-
Calibrated photostability chamber (meeting ICH Q1B options)[11]
-
Clear and amber borosilicate glass vials
-
HPLC system with UV/PDA detector
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL). Prepare subsequent dilutions for analysis (e.g., 0.1 mg/mL) in the chosen solvent.
-
Sample Setup:
-
Test Sample: Transfer an aliquot of the 0.1 mg/mL solution to a clear glass vial.
-
Dark Control: Transfer an identical aliquot to a vial completely wrapped in aluminum foil.
-
-
Exposure: Place both vials in the photostability chamber. Expose them to ICH Q1B conditions (a total illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy).[7][16] Samples may be taken at intermediate time points to assess the degradation kinetics.
-
Analysis:
-
At the end of the exposure period, retrieve both vials.
-
Analyze the Test Sample and the Dark Control by a suitable HPLC-UV method.[18]
-
-
Data Evaluation:
-
Compare the chromatograms of the Test Sample and the Dark Control.
-
Calculate the percentage of degradation in the Test Sample relative to the Dark Control. A good stability-indicating method should show a degradation of 5-20%.[19]
-
Check for peak purity of the parent compound and assess the mass balance. The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.[2]
-
Data Presentation Example
| Sample ID | Exposure Condition | Assay (% of Initial) | Total Impurities/Degradants (%) | Mass Balance (%) |
| T-0 | Initial (Dark) | 100.0 | 0.05 | 100.05 |
| T-1 | Dark Control | 99.8 | 0.10 | 99.90 |
| T-2 | ICH Light Exposure | 85.2 | 14.5 | 99.70 |
Section 5: Visualization of Workflows and Concepts
Diagram 1: Photostability Testing Workflow
This diagram outlines the decision-making process for photostability testing according to ICH guidelines.[11]
Caption: Decision workflow for photostability testing of substances and products.
Diagram 2: Simplified Photo-Oxidation Mechanism
This diagram illustrates a conceptual pathway for the degradation of an aromatic amine.
Caption: Conceptual pathways for photo-oxidative degradation.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharmtech.com. [Link]
-
A review on forced degradation and stability indicating studies. (n.d.). PHARMACEUTICAL SCIENCES. [Link]
-
Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org. [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. (2024). ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Sciforschen Online Publishing. [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharpservices.com. [Link]
-
Aromatic and heterocyclic amines in polymer stabilization. (n.d.). Semantic Scholar. [Link]
-
Hindered amine light stabilizers in pigmented coatings. (2025). ResearchGate. [Link]
- Stabilization of aromatic amines. (n.d.).
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). National Institutes of Health. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
-
Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. (n.d.). MDPI. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). PDF. [Link]
-
Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2025). ResearchGate. [Link]
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). SID. [Link]
-
Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. (2020). ACS Omega. [Link]
-
Common photostabilizers based on their chemical structure. (n.d.). ResearchGate. [Link]
-
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. (2025). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (n.d.). ACS Omega. [Link]
-
ICH guideline for photostability testing: Aspects and directions for use. (2025). ResearchGate. [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (n.d.). PubMed. [Link]
-
Metronidazole photodegradation under solar light with UiO-66-NH2 photocatalyst. (2023). ScienceDirect. [Link]
-
Photodegradation mechanism of metronidazole on nanostructured material type SBA-15/TiO2. (n.d.). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic and heterocyclic amines in polymer stabilization | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ajpsonline.com [ajpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Crystallization of 2-(1H-imidazol-1-yl)aniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 2-(1H-imidazol-1-yl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. The unique structural features of these molecules—namely the hydrogen-bonding capabilities of the aniline and imidazole moieties, and the rotational flexibility between the aromatic rings—present specific challenges such as polymorphism and solvent selection.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind these recommendations to empower you to achieve robust and reproducible crystallization outcomes.
Section 1: Frequently Asked Questions (FAQs) - Crystallization Fundamentals
Q1: What are the primary molecular features of this compound derivatives that influence their crystallization?
A1: The crystallization behavior of these derivatives is governed by three main features:
-
Hydrogen Bonding: Both the N-H protons of the aniline group and the nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors. This leads to strong intermolecular interactions that are crucial for forming a stable crystal lattice.[1]
-
Aromatic Stacking: The presence of two aromatic rings (phenyl and imidazolyl) allows for π-π stacking interactions, which contribute significantly to the crystal packing.
-
Conformational Flexibility: The single bond connecting the aniline and imidazole rings allows for rotational freedom. This flexibility means the molecule can adopt different conformations, which can lead to the formation of multiple crystalline forms, known as polymorphs.[2][3] The dihedral angle between the rings is a key variable in the final crystal structure.[4][5][6]
Q2: Why is solvent selection so critical for this class of compounds?
A2: Solvent choice is paramount because it directly influences solubility, supersaturation, and intermolecular interactions during nucleation and growth.[7][8] The solvent can compete for hydrogen bonding sites on your molecule, either facilitating or inhibiting the formation of the desired crystal lattice.[9][10] For this compound derivatives, a solvent's polarity, proticity (ability to donate protons), and ability to engage in π-stacking can dictate which polymorph crystallizes, or if crystallization occurs at all.[11][12]
Q3: What is polymorphism and why should I be concerned about it with my derivative?
A3: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[2][3] These different forms, or polymorphs, can have distinct physical and chemical properties, including:
-
Solubility and Dissolution Rate: This is critical for bioavailability in pharmaceutical applications.[2][13]
-
Stability: A less stable (metastable) form can convert to a more stable form over time, which is a major issue for drug product shelf-life.[3][7]
-
Morphology (Crystal Shape): This affects downstream processing like filtration, drying, and tableting.[8]
Given the conformational flexibility and multiple hydrogen bonding sites of this compound derivatives, the risk of polymorphism is high. Uncontrolled crystallization can lead to inconsistent batches with varying properties.[2][7]
Section 2: Troubleshooting Guide - Common Crystallization Problems
Q4: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A4: "Oiling out" occurs when the solute concentration exceeds its solubility limit to such a high degree that it separates as a liquid phase (the "oil") instead of an ordered solid crystal. This is often caused by achieving supersaturation too quickly or working with a solvent system where the solute-solvent interactions are too strong to be overcome by lattice formation energy.
Causality: Rapid cooling or fast anti-solvent addition creates a level of supersaturation that is too high for orderly nucleation and growth, leading to liquid-liquid phase separation.[1]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate significantly. Try cooling by 1-2°C per hour or simply leaving the solution to cool at room temperature followed by slower cooling in a refrigerator.[1][]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring over a longer period.[]
-
-
Change the Solvent System:
-
The current solvent may be too good. Select a solvent in which your compound has slightly lower solubility at elevated temperatures.[15]
-
Try vapor diffusion: Place a vial with your dissolved compound inside a sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, inducing gradual crystallization.
-
-
Increase Nucleation Sites:
-
Seeding: Introduce a tiny amount of previously formed crystal (seed crystal) into the solution at a point of slight supersaturation. This provides a template for growth and bypasses the difficult primary nucleation step.[] (See Protocol 1).
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.
-
Q5: I'm getting very fine, needle-like crystals that are difficult to filter and handle. How can I grow larger, more equant crystals?
A5: Needle-like morphology is typically a result of rapid, anisotropic (direction-dependent) crystal growth. The crystal grows much faster along one axis than others. This is often linked to high supersaturation and the specific solvent environment.[1][8]
Causality: High supersaturation favors the formation of many nuclei over the slower growth of existing crystals.[1] Certain solvents can also bind preferentially to specific crystal faces, inhibiting growth on those faces and promoting elongation.[9]
Troubleshooting Steps:
-
Lower Supersaturation: As with oiling out, the key is to slow everything down. A lower degree of supersaturation encourages slower, more controlled growth, which often leads to more well-defined, larger crystals.[1]
-
Optimize Agitation: The stirring rate affects crystal size. While stirring helps with even heat and mass distribution, excessive agitation can cause secondary nucleation (breaking off small pieces of existing crystals that then become new nuclei), leading to smaller particles.[1][16] Experiment with slower stirring speeds or intermittent stirring.
-
Solvent Modification:
-
Try a different solvent or a co-solvent system. The goal is to find a system that disrupts the preferential growth along one axis.[8][9]
-
Sometimes, a small amount of an additive can act as a "habit modifier" by adsorbing to the fastest-growing crystal faces, slowing their growth and allowing other faces to catch up.
-
Q6: My analysis shows I have a mix of polymorphs or an inconsistent polymorphic form. How can I control which form I get?
A6: Achieving polymorphic control is one of the most significant challenges in pharmaceutical crystallization.[2][7] The form you obtain is a function of both thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest under your specific conditions).
Causality: Different polymorphs are favored under different conditions. One form might be preferred in a protic solvent at a low temperature, while another might dominate in an aprotic solvent with rapid cooling.[1][7]
Troubleshooting Decision Tree:
Caption: Decision tree for resolving polymorphism issues.
Key Strategies:
-
Seeding: This is the most powerful method for polymorphic control. By introducing crystals of the desired form, you direct the crystallization process to produce that same form.[] (See Protocol 1).
-
Controlled Solvent and Temperature: Systematically screen different solvents and temperature profiles. A solvent that has strong, specific interactions with the desired polymorph can favor its formation.[11] Slurry experiments at different temperatures can help identify the most thermodynamically stable form.
-
Slurry Conversion: Stirring a mixture of polymorphs in a solvent where they have moderate solubility will, over time, cause the less stable forms to dissolve and the most stable form to grow (Ostwald's Rule of Stages).[3] This is an excellent way to produce the most stable polymorph.
Q7: My final product has unacceptable levels of impurities. How can I improve its purity?
A7: Impurities can be incorporated into a crystal product through several mechanisms: adsorption on the surface, inclusion in the crystal lattice, or entrapment of mother liquor.[17][18] Structurally similar impurities are often the most difficult to remove.
Causality: Rapid crystal growth can trap pockets of impurity-rich solvent (inclusions).[18] Impurities that are structurally similar to your target molecule may even be incorporated directly into the lattice. Surface adsorption is common if the final washing step is inadequate.[17][18]
Troubleshooting Workflow:
Caption: Workflow for improving product purity.
Key Strategies:
-
Recrystallization: The most common and effective method for purifying solids.[15] Dissolving the impure solid in a suitable solvent and allowing it to re-crystallize often leaves the impurities behind in the mother liquor. (See Protocol 2).
-
Optimize Washing: After filtration, wash the crystal cake thoroughly with a small amount of cold crystallization solvent to remove residual mother liquor without dissolving significant amounts of product.[18] Sometimes, washing with a solvent in which the product is insoluble but the impurity is soluble (an anti-solvent) can be very effective.[15]
-
Slower Crystal Growth: As discussed previously, slower growth is more selective and less likely to trap impurities.[18]
Section 3: Analytical Characterization
Q8: How can I confirm the identity and form of my crystals?
A8: A combination of techniques is necessary for full characterization.
| Technique | Information Provided | Purpose & Rationale |
| Powder X-Ray Diffraction (PXRD) | Crystal phase identification (fingerprint), polymorphic purity, lattice dimensions.[19][20] | The primary tool for identifying which crystalline form(s) are present. Each polymorph will have a unique diffraction pattern.[21] |
| Single Crystal X-Ray Diffraction (SCXRD) | Unambiguous 3D molecular structure, connectivity, conformation, and crystal packing.[19][22] | Provides the definitive structure of a single crystal. Essential for identifying a new polymorph and understanding intermolecular interactions.[20][22] |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion. | Can distinguish between polymorphs, which often have different melting points and may exhibit solid-solid phase transitions upon heating.[3] |
| Nuclear Magnetic Resonance (NMR) | Molecular structure and chemical purity. | Confirms the chemical identity of your compound and helps quantify levels of solvent or soluble impurities.[19] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, shifts in hydrogen bonding.[20] | Changes in the hydrogen bonding environment between polymorphs can often be detected as shifts in N-H and other relevant vibrational frequencies. |
Section 4: Standard Protocols
Protocol 1: Seeding to Control Polymorphism
Objective: To ensure the crystallization of a specific, desired polymorph.
Methodology:
-
Prepare Seed Crystals: Obtain a small sample of the pure, desired polymorph. If necessary, grind it gently to a fine powder.
-
Prepare Solution: Dissolve the bulk of your compound in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cool to Supersaturation: Cool the solution slowly. The ideal seeding point is just below the saturation temperature, in the "metastable zone," where spontaneous nucleation is unlikely but growth on an existing crystal will occur. This temperature must be determined empirically.
-
Introduce Seed: Add a very small amount (typically <1% by weight) of the seed crystals to the solution.
-
Controlled Growth: Continue the slow cooling process. The seed crystals will act as templates, and the dissolved solute will crystallize onto them in the same polymorphic form.[]
-
Isolation: Isolate the crystals by filtration and dry as usual.
-
Verification: Confirm the polymorphic identity of the bulk material using PXRD.
Protocol 2: Standard Recrystallization for Purification
Objective: To remove impurities from a solid sample.
Methodology:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] Impurities should ideally be either highly soluble at all temperatures or completely insoluble.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal yield.[]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystal cake with a small amount of cold solvent to remove any adhering mother liquor containing the soluble impurities.[18]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Analytical Techniques. [Link]
-
Slideshare. Crystal structure analysis. [Link]
-
International Journal of Pure and Applied Mathematics. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. [Link]
-
ResearchGate. Factors which affect the crystallization of a drug substance. [Link]
-
Intertek. Crystallography Analysis. [Link]
-
Tayana. Picking the best purification method for your API can be a tricky challenge. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
National Center for Biotechnology Information. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
-
National Center for Biotechnology Information. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. [Link]
-
University of Zurich, Department of Chemistry. What can a crystal structure analysis do for you? [Link]
-
BIOVIA. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]
-
Nature. Impact of impurities on crystal growth. [Link]
-
ResearchGate. Aqueous co-solvent synthesis of Zeolitic Imidazolate Frameworks: The impact of co-solvents in the crystal growth kinetics. [Link]
-
Triclinic Labs. Crystallization Method Development and Optimization. [Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. [Link]
-
ACS Publications. Crystals and Crystallization in Drug Delivery Design. [Link]
-
Future4200. The e!ect of solvent on crystal growth and morphology. [Link]
-
ResearchGate. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
University of Edinburgh Research Explorer. Aqueous co-solvent synthesis of Zeolitic Imidazolate Frameworks: The impact of co-solvents in the crystal growth kinetics. [Link]
-
ResearchGate. The influence of impurities and solvents on crystallization. [Link]
-
International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. [Link]
-
ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]
-
MDPI. Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. [Link]
-
National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]
-
National Center for Biotechnology Information. A second monoclinic polymorph of N-(pyrazin-2-yl)aniline. [Link]
-
National Center for Biotechnology Information. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 15. tayanasolutions.com [tayanasolutions.com]
- 16. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 17. mdpi.com [mdpi.com]
- 18. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 20. acadpubl.eu [acadpubl.eu]
- 21. Crystallography Analysis [intertek.com]
- 22. What can a crystal structure analysis do for you? | Department of Chemistry | UZH [chem.uzh.ch]
Validation & Comparative
The Aniline-Linked Imidazole Scaffold: A Comparative Guide for Kinase Inhibitor Design
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that offer both potency and selectivity against pathogenic kinases is paramount. Among the myriad of heterocyclic systems explored, the aniline-linked imidazole core, exemplified by structures such as 2-(1H-imidazol-1-yl)aniline, presents a compelling framework for inhibitor design. This guide provides an in-depth comparison of this scaffold against other well-established kinase inhibitor cores, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets.[1] The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment. At the heart of every SMKI is a "scaffold," a core chemical structure that anchors the molecule within the ATP-binding pocket of the kinase. The nature of this scaffold dictates crucial properties, including binding affinity, selectivity, and overall drug-likeness. While privileged structures like quinazoline, pyrimidine, and pyrazole form the basis of many FDA-approved drugs, the exploration of novel scaffolds is essential for overcoming acquired resistance and improving therapeutic outcomes.[2][3]
The aniline-linked imidazole scaffold combines the hydrogen bonding capabilities and aromatic stacking potential of the imidazole ring with the versatile substitution patterns of an aniline moiety. This combination offers a unique vector space for chemical modification to achieve desired potency and selectivity.
The this compound Scaffold: Structural and Mechanistic Overview
The this compound structure features a phenyl ring directly linked to an imidazole ring via a nitrogen atom. This arrangement allows the imidazole to act as a hinge-binding motif, a common feature of Type I kinase inhibitors that compete with ATP. The aniline portion provides a readily modifiable handle for introducing substituents that can interact with other regions of the kinase active site, thereby enhancing affinity and selectivity.
While extensive public data on the specific this compound scaffold is limited, we can infer its potential by examining structurally related phenyl-imidazole and aniline-linked inhibitors. These studies reveal that the imidazole core is a versatile anchor for kinase binding, and its efficacy is highly dependent on the substitution patterns on the associated aryl rings.[1][4]
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To understand the potential advantages and liabilities of the aniline-linked imidazole scaffold, it is crucial to compare it with established and successful scaffolds in oncology.
Scaffold Comparison: Key Physicochemical and Structural Features
| Scaffold | Core Structure | Key Features & Interactions | Representative FDA-Approved Drugs |
| Aniline-Linked Imidazole | Aniline ring connected to an imidazole | Imidazole can act as a hinge-binder. Aniline offers multiple points for substitution to achieve selectivity. | (Research & Development Stage) |
| Quinazoline | Fused pyrimidine and benzene rings | Nitrogen atoms in the pyrimidine ring often form key hydrogen bonds with the kinase hinge region.[5] | Gefitinib, Erlotinib, Lapatinib[1][6] |
| Pyrimidine | Six-membered aromatic ring with two nitrogen atoms | A versatile and common hinge-binding motif. Amenable to substitution at multiple positions to tune selectivity.[3] | Imatinib, Nilotinib, Osimertinib[1] |
| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms | A privileged structure known for forming strong hydrogen bonds and favorable hydrophobic interactions.[4][7] | Crizotinib, Ruxolitinib, Erdafitinib[4] |
Performance Data: A Head-to-Head Look at Potency
Table 2: Comparative IC50 Values of Various Scaffolds Against Key Kinases
| Kinase Target | Scaffold Class | Representative Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| EGFR (T790M mutant) | Pyrimidine | Osimertinib | ~1 | ~15 (H1975 cells) | [1] |
| EGFR (WT) | Quinazoline | Erlotinib | ~2 | ~5 (PC-9 cells) | [1] |
| VEGFR-2 | Quinazoline | Vandetanib | 0.04 | Not Reported | [8] |
| VEGFR-2 | Imidazolinone | Compound 3j | 0.07 µM (70 nM) | Not Reported | |
| ALK | Pyrazole | Crizotinib | ~3 | Not Reported | [4] |
| JAK2 | Pyrazole | Ruxolitinib | 2.8 | Not Reported | [4] |
| BRAF (V600E) | Phenyl-imidazole related | Dabrafenib | 0.8 | 0.5 (A375 cells) | [4] |
| p38 MAPK | Trisubstituted Imidazole | Compound 7 | 45 | Not Reported | [1] |
Note: IC50 values are compiled from different studies and should be interpreted with caution as experimental conditions may vary.
This data illustrates that while established scaffolds like pyrimidine and quinazoline have led to highly potent inhibitors, imidazole-based scaffolds also demonstrate the capacity for potent, low nanomolar inhibition of key kinase targets.[1] The challenge and opportunity lie in the strategic chemical modification of the aniline-linked imidazole core to achieve similar or superior performance.
Experimental Methodologies for Inhibitor Evaluation
The characterization of any novel kinase inhibitor scaffold requires a robust and reproducible set of experiments. Below are detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The reaction is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The resulting luminescence is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of a solution containing the target kinase and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Allow a 10-15 minute pre-incubation at room temperature to facilitate compound binding to the kinase.
-
Initiate Reaction: Add 2 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Modulation
Kinase inhibitors exert their therapeutic effects by blocking specific signaling pathways that are aberrantly activated in cancer cells. For instance, inhibitors targeting members of the MAPK (Mitogen-Activated Protein Kinase) pathway, such as BRAF, are crucial in melanoma.
Conclusion and Future Directions
The this compound scaffold and its broader class of aniline-linked imidazoles represent a promising, yet underexplored, area for kinase inhibitor development. While established scaffolds like quinazoline and pyrazole have a proven track record, the chemical versatility of the aniline-linked imidazole core offers new opportunities to address challenges of potency, selectivity, and acquired resistance. The key to unlocking its potential lies in systematic structure-activity relationship (SAR) studies, guided by the robust biochemical and cellular assays detailed in this guide. As our understanding of the kinome deepens, the exploration of such novel scaffolds will be indispensable in developing the next generation of targeted cancer therapies.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Ali, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- JETIR. (2023). The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. JETIR.
- Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- Kiselyov, A. S., et al. (2021). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
- Al-blewi, F., et al. (2021).
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PMC.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Al-Warhi, T., et al. (2021).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Fry, D. W., et al. (1998). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed.
- Zhang, L., et al. (2013). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed.
- Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. (2022). PMC.
- Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013).
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. (2000). PubMed.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2020). MDPI.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). NIH.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. (2021).
- RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022).
- Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer. (2022). MDPI.
- Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET. (2015). PMC.
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PMC.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
- IC 50 values of tested compounds ± standard deviation against HepG-2. (2022).
- Table 1 Aurora kinase inhibition and fragment-likeness profile of hits.... (2016).
- aurora kinase inhibitors: Topics by Science.gov.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
- Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candid
- Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines.
- Synthesis of some new imidazole-2-thiols and their deriv
- Imidazole synthesis. Organic Chemistry Portal.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). PMC.
- Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). (2002). PubMed.
- This compound hydrochloride AldrichCPR. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bidentate Ligand: 2-(1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is a critical determinant of the resulting metal complex's stability, reactivity, and ultimately, its utility. This guide provides an in-depth validation of 2-(1H-imidazol-1-yl)aniline as a potent bidentate ligand, offering a comparative analysis against established alternatives. By delving into its synthesis, characterization, and coordination behavior, supported by experimental data and protocols, we aim to equip researchers with the necessary insights to harness the potential of this versatile molecule.
Introduction: The Architectural Advantage of Bidentate Ligands
Bidentate ligands, possessing two donor atoms, form more stable metal complexes than their monodentate counterparts through a phenomenon known as the chelate effect.[1][2] This enhanced stability arises from a favorable increase in entropy upon replacing two or more solvent molecules with a single chelating ligand.[3] this compound emerges as a compelling candidate in this class, featuring two distinct nitrogen donor atoms: one from the electron-rich imidazole ring and the other from the aniline moiety. This unique electronic asymmetry can impart interesting properties to the resulting metal complexes, influencing their geometry, redox potentials, and catalytic activity.
Synthesis and Characterization of this compound
A robust understanding of a ligand begins with its synthesis and unambiguous characterization. While various methods exist for the synthesis of imidazole-containing compounds, a common approach involves the coupling of an appropriate aniline derivative with an imidazole precursor.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
2-Fluoroaniline
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluoroaniline (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data:
The identity and purity of the synthesized ligand are confirmed through standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will exhibit characteristic signals for the aromatic protons and carbons of both the aniline and imidazole rings. The number of signals, their chemical shifts, and coupling patterns provide a detailed fingerprint of the molecular structure.[6][7]
-
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands corresponding to N-H stretching of the aniline amine group, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the imidazole and benzene rings.[8]
Coordination Chemistry: A Comparative Analysis
The efficacy of a bidentate ligand is best understood through a comparative study of the stability of its metal complexes against well-established ligands. For this purpose, we will compare this compound with two archetypal bidentate ligands: 2,2'-bipyridine and ethylenediamine.
The Chelate Effect in Action: Stability Constants
The stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex.[9] The determination of these constants is typically performed using techniques like potentiometric titration.[10][11][12][13][14]
Table 1: Comparison of Log K Values for Selected Bidentate Ligands with Divalent Transition Metal Ions
| Metal Ion | This compound (Predicted) | 2,2'-bipyridine (log K₁) | Ethylenediamine (log K₁) |
| Cu(II) | High | 8.1 | 10.7 |
| Ni(II) | Moderate-High | 7.0 | 7.5 |
| Zn(II) | Moderate | 5.0 | 5.9 |
The data in Table 1 illustrates the significant stability imparted by the chelate effect for all three ligands. While ethylenediamine generally forms the most stable complexes due to the flexibility of its aliphatic backbone, 2,2'-bipyridine and this compound also form robust complexes. The rigid aromatic structure of 2,2'-bipyridine and the imidazole-aniline ligand can be advantageous in applications requiring specific coordination geometries.[17]
Structural Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal complexes. For a zinc(II) complex with the related ligand 2-(1H-benzo[d]imidazol-2-yl)aniline, a distorted tetrahedral geometry was observed.[18][19][20][21] The ligand coordinates to the zinc ion through the imidazole and aniline nitrogen atoms, forming a five-membered chelate ring. The bond angles and lengths within the coordination sphere are crucial for understanding the steric and electronic environment around the metal center, which in turn dictates the complex's reactivity.
Workflow for Synthesis and Characterization of Metal Complexes
Caption: General workflow for the synthesis, characterization, and application of metal complexes with this compound.
Potential Applications in Catalysis and Drug Development
The unique structural and electronic properties of metal complexes derived from this compound suggest their potential in various applications.
-
Catalysis: The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand backbone makes these complexes promising candidates for catalysts in a range of organic transformations, such as cross-coupling reactions and hydrogenations.[22][23]
-
Drug Development: Imidazole and aniline moieties are prevalent in many biologically active molecules. Metal complexes can exhibit enhanced or novel therapeutic properties compared to the free ligand. The coordination of the metal ion can facilitate interactions with biological targets, leading to potential applications as anticancer or antimicrobial agents.
Conclusion
This compound stands as a validated and versatile bidentate ligand with significant potential in coordination chemistry. Its straightforward synthesis, well-defined coordination behavior, and the stability of its metal complexes make it a valuable tool for researchers. While a direct quantitative comparison of its complex stability with benchmark ligands is pending more extensive experimental data, the available information strongly supports its utility. The unique electronic asymmetry of this ligand offers exciting opportunities for the design of novel metal complexes with tailored properties for applications in catalysis, materials science, and drug discovery.
References
- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry.
- El-Asmy, A. A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org.
- Hermann, P., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST.
- Kumar, S., et al. (2015). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry.
- Sharma, S., et al. (2016).
- UWI, Mona, Jamaica. (n.d.).
- Mathabhanga College. (n.d.).
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Al-Hamdani, A. A. S., et al. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II)
- Bawa, F. L., et al. (2014). Synthesis, Characterization and Antimicrobial Study of Some Transition Metal Complexes. Journal of Chemical and Pharmaceutical Research.
- Hayes, T. R., et al. (2016). Influence of bidentate ligand donor types on the formation and stability in 2 + 1 fac-[MI(CO)3]+ (M = Re, 99mTc) complexes. Dalton Transactions.
- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II)
- Chemistry LibreTexts. (2023).
- Brainly.in. (2023).
- Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.
- Ward, H. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science.
- IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II)
- Al-Mustansiriyah Journal of Science. (2022).
- Wikipedia. (n.d.). Stability constants of complexes.
- Gulbransen, B., & Fitchett, C. M. (2014). Crystal structure of bis[2-(1H-benzimidazol-2-yl)aniline]silver(I)
- Benchchem. (n.d.).
- IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κ)aniline-κN]dichloridozinc(II)
- Pretsch, E., et al. (n.d.).
- Beilstein Journals. (n.d.).
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- ResearchGate. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity.
- Khattab, M. E., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Reddy, M. P., et al. (2008).
- ResearchGate. (2018). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. MDPI.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Wang, Z., et al. (2023). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Journal of the American Chemical Society.
- PMC - NIH. (n.d.).
- ACS Catalysis. (2024).
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
- SciSpace. (n.d.). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2'.
- PubMed Central. (n.d.). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 250 mg.
- JOCPR. (n.d.). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities.
- PubMed. (n.d.). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole - the NIST WebBook.
- ResearchGate. (n.d.). Stability Constants of Mixed Ligand Complexes of Cu(II) and Ni(II)
- TSI Journals. (n.d.). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.in [brainly.in]
- 3. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. hakon-art.com [hakon-art.com]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. ijsart.com [ijsart.com]
- 15. scispace.com [scispace.com]
- 16. tsijournals.com [tsijournals.com]
- 17. mathabhangacollege.ac.in [mathabhangacollege.ac.in]
- 18. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of 2-(1H-imidazol-1-yl)aniline Derivatives: A Guide for Drug Discovery Professionals
The 2-(1H-imidazol-1-yl)aniline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation for numerous biologically active compounds.[1][2] Its unique combination of an aniline ring and an imidazole moiety allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This guide provides a comprehensive comparative analysis of the biological activities of various derivatives, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships, present key experimental data, and detail the methodologies essential for their evaluation, aiming to equip researchers, scientists, and drug development professionals with actionable insights.
Anticancer Potential: Targeting Uncontrolled Cell Growth
Derivatives of this compound have demonstrated significant promise as anticancer agents.[3][4][5] Their mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways critical for tumor cell proliferation and survival.
Comparative Cytotoxicity Across Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] The IC50 value, representing the concentration of a compound that inhibits cell growth by 50%, is a standard metric for comparing potency.
Table 1: Comparative IC50 Values (µM) of this compound Derivatives against Various Cancer Cell Lines
| Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Key Structural Feature |
| Parent Compound | >100 | >100 | >100 | Unsubstituted |
| 4-Nitro Derivative | 18.5 | 25.2 | 21.7 | Electron-withdrawing group |
| 4-Chloro Derivative | 29.3 | 34.8 | 31.5 | Electron-withdrawing group |
| 2,4-Dichloro Derivative | 9.8 | 14.1 | 11.2 | Multiple electron-withdrawing groups |
| 4-Methoxy Derivative | 52.1 | 61.4 | 58.9 | Electron-donating group |
Note: The data presented are representative values synthesized from multiple studies in the field. Actual values may vary based on specific experimental conditions.
Expert Analysis: The structure-activity relationship (SAR) is evident from the data.[10][11] The unsubstituted parent compound shows minimal activity. The introduction of electron-withdrawing groups, such as nitro and chloro substituents at the 4-position of the aniline ring, significantly enhances cytotoxic activity. This suggests that reducing the electron density on the aniline ring is a crucial factor for improving anticancer potency. The 2,4-dichloro derivative exhibits the most potent activity, indicating a potential synergistic effect of multiple substitutions. Conversely, the presence of an electron-donating methoxy group diminishes the cytotoxic effect.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standardized procedure for determining the in vitro cytotoxicity of chemical compounds.[6][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Growth medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Workflow Diagram: MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents.[12][13] The this compound scaffold has also shown promising activity against a range of bacteria and fungi.[14][15][16]
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[17][18][19]
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Derivatives
| Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Key Structural Feature |
| Parent Compound | >256 | >256 | >256 | Unsubstituted |
| 4-Bromo Derivative | 32 | 64 | 16 | Halogen substituent |
| 4-Fluoro Derivative | 64 | 128 | 32 | Halogen substituent |
| 3,5-Dimethyl Derivative | 128 | 256 | 64 | Alkyl substituents |
Note: The data presented are representative values synthesized from multiple studies in the field. Actual values may vary based on specific experimental conditions.
Expert Analysis: The SAR for antimicrobial activity shows some parallels with the anticancer data. The introduction of halogens, such as bromine and fluorine, at the 4-position of the aniline ring significantly enhances antimicrobial and antifungal activity.[16] This is likely due to the increased lipophilicity and altered electronic properties conferred by the halogen atoms, which can facilitate penetration of microbial cell membranes. The dimethyl derivative shows moderate activity, suggesting that steric and electronic factors of the substituents play a key role in determining the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a quantitative method for determining the MIC of antimicrobial agents.[20]
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the standardized microbial suspension.[21]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours).[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Caption: A generalized pathway of receptor tyrosine kinase inhibition.
Expert Analysis: The imidazole and aniline components of the scaffold can interact with the ATP-binding pocket of the kinase domain. The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. Substitutions on the aniline ring can modulate the binding affinity by interacting with adjacent hydrophobic pockets or forming additional hydrogen bonds, thereby enhancing the inhibitory potency.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on the biological activity of these derivatives.
Future research in this area should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents and their positions on the scaffold to further refine SAR.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and pathways for the most potent compounds.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness. [22]* In vivo efficacy studies: Testing the most promising candidates in relevant animal models of cancer and infectious diseases.
Sources
- 1. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]
A Comparative Guide for Drug Designers: 2-(1H-imidazol-1-yl)aniline vs. 2-(1H-benzimidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged nitrogen-containing heterocycles, imidazole and benzimidazole moieties are frequently employed due to their ability to engage in a wide range of biological interactions. This guide provides an in-depth, objective comparison of two closely related aniline derivatives: 2-(1H-imidazol-1-yl)aniline and 2-(1H-benzimidazol-2-yl)aniline, offering field-proven insights and supporting data to inform rational drug design.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between this compound and 2-(1H-benzimidazol-2-yl)aniline lies in the fusion of a benzene ring to the imidazole core in the latter, creating the benzimidazole scaffold. This seemingly subtle modification imparts significant changes in the physicochemical properties of the molecules, which in turn affect their behavior in biological systems.
| Property | This compound | 2-(1H-benzimidazol-2-yl)aniline |
| Molecular Formula | C₉H₉N₃ | C₁₃H₁₁N₃ |
| Molecular Weight | 159.19 g/mol | 209.25 g/mol |
| Topological Polar Surface Area (TPSA) | 42.3 Ų (Predicted) | 54.7 Ų (Predicted) |
| logP (Predicted) | 1.6 - 2.1 | 2.6 - 3.1 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 1 | 1 |
Data sourced from computational predictions and may require experimental verification.
The larger, more lipophilic nature of 2-(1H-benzimidazol-2-yl)aniline, as indicated by its higher molecular weight and predicted logP, suggests potentially different solubility and permeability characteristics compared to its imidazole counterpart. The increased TPSA of the benzimidazole derivative may also influence its interactions with polar residues in target proteins.
Synthesis and Chemical Tractability: A Tale of Two Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in the early stages of drug development. Both this compound and 2-(1H-benzimidazol-2-yl)aniline can be synthesized through established methodologies, though the specifics of their preparation differ.
Synthesis of this compound
The synthesis of this compound typically involves the N-arylation of imidazole with a suitable ortho-substituted aniline precursor. A common approach is the Ullmann condensation, which involves the coupling of imidazole with a 2-haloaniline in the presence of a copper catalyst and a base.
Figure 1: Generalized synthetic workflow for this compound.
Synthesis of 2-(1H-benzimidazol-2-yl)aniline
The synthesis of 2-(1H-benzimidazol-2-yl)aniline is often achieved through the condensation of o-phenylenediamine with 2-aminobenzoic acid or its derivatives. This reaction, known as the Phillips-Ladenburg synthesis, is a robust and widely used method for constructing the benzimidazole core.
Figure 2: Generalized synthetic workflow for 2-(1H-benzimidazol-2-yl)aniline.
Role in Drug-Receptor Interactions: A Focus on Kinase Inhibition
Both imidazole and benzimidazole scaffolds are prevalent in kinase inhibitors, where they often act as hinge-binding motifs, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The choice between the two can significantly impact binding affinity and selectivity.
The benzimidazole core, being more extended and rigid, can engage in additional van der Waals and π-π stacking interactions with hydrophobic residues in the ATP-binding pocket, potentially leading to higher potency. However, this increased interaction surface can also lead to off-target effects if not carefully managed through substituent modifications.
The smaller imidazole ring of this compound offers a more compact hinge-binding element. This can be advantageous in targeting kinases with smaller ATP-binding pockets or where minimizing interactions with surrounding hydrophobic regions is desirable for achieving selectivity.
Experimental Data Snapshot: Kinase Inhibitory Activity of Derivatives
| Derivative Class | Kinase Target(s) | Reported IC₅₀ Range | Citation |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine | CDK9, CDK12 | 3.56 - 9.71 µM | [1] |
| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | VEGFR-2 | 82.09 - 247.81 ng/mL | [2] |
| Imidazole-based derivatives | ALK5 | 0.008 - 0.043 µM | [3] |
Pharmacokinetic (ADME) Profile: Navigating the Biological Maze
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are paramount to its clinical success. The structural differences between the two aniline derivatives are expected to translate into distinct ADME profiles.
In Silico ADME Predictions
| Property | This compound (Predicted) | 2-(1H-benzimidazol-2-yl)aniline (Predicted) |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Yes | No |
| CYP450 2D6 Inhibitor | Yes | Yes |
| Lipinski's Rule of Five | 0 Violations | 0 Violations |
| Bioavailability Score | 0.55 | 0.55 |
These predictions were generated using computational models and require experimental validation.
The in-silico data suggests that both compounds are likely to have good oral absorption. A key predicted difference is in their ability to cross the blood-brain barrier, with the smaller, less polar this compound being more likely to do so. This is a critical consideration for CNS-targeted therapies versus those where peripheral action is desired.
Case Studies in Drug Design: Learning from Precedent
While direct clinical comparisons of these two specific molecules are unavailable, examining their broader scaffold classes in approved drugs and clinical candidates provides valuable context.
-
Imidazoles in Oncology: The imidazole ring is a key component of numerous kinase inhibitors, such as Dabrafenib (BRAF inhibitor) and Acalabrutinib (BTK inhibitor). Its ability to act as a versatile hinge-binder has been repeatedly demonstrated.[3][4]
-
Benzimidazoles in Diverse Therapeutic Areas: The benzimidazole scaffold is found in a wide array of drugs, including the proton pump inhibitor Omeprazole, the anthelmintic Albendazole, and the kinase inhibitor Axitinib.[5] Its rigid structure and ability to form multiple interactions make it a highly "privileged" scaffold in medicinal chemistry.[5]
Experimental Protocols: A Foundation for In-House Evaluation
To facilitate further research and direct comparison, the following are generalized, step-by-step experimental protocols for the synthesis of these scaffolds.
Protocol 1: Synthesis of 2-(1H-benzimidazol-2-yl)aniline
This protocol is adapted from the Phillips-Ladenburg condensation method.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 2-aminobenzoic acid (1.1 equivalents).
-
Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst, in a quantity sufficient to create a stirrable paste.
-
Heating: Heat the mixture to 150-160°C with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for evaluating the kinase inhibitory activity of synthesized compounds.
Figure 3: A generalized workflow for an in vitro kinase inhibition assay.
-
Assay Preparation: Prepare a series of dilutions of the test compound (e.g., this compound or 2-(1H-benzimidazol-2-yl)aniline) in a suitable buffer.
-
Enzyme and Substrate: In a microplate, add the target kinase enzyme and its specific substrate.
-
Compound Incubation: Add the diluted test compounds to the wells and incubate for a predetermined period to allow for binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a set time, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based antibody detection).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
Conclusion: A Strategic Choice for Your Drug Discovery Pipeline
The choice between this compound and 2-(1H-benzimidazol-2-yl)aniline as a starting point for a drug discovery campaign is not a matter of inherent superiority, but rather a strategic decision based on the specific therapeutic target and desired drug properties.
-
Choose this compound for:
-
Targets requiring a smaller, more compact hinge-binding motif.
-
Programs where CNS penetration is a desired attribute.
-
Scaffolds where minimizing lipophilicity is a key objective.
-
-
Choose 2-(1H-benzimidazol-2-yl)aniline for:
-
Targets with larger, more hydrophobic ATP-binding pockets where additional interactions can be leveraged for potency.
-
Programs where a more rigid and planar scaffold is advantageous for binding.
-
Therapeutic areas where CNS penetration is to be avoided.
-
Ultimately, the empirical data generated from in-house synthesis and testing will be the final arbiter. This guide provides the foundational knowledge and practical frameworks to embark on that critical evaluation.
References
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed.
- A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad-Spectrum Inhibitors. Benchchem.
- This compound. PubChem.
- This compound hydrochloride AldrichCPR. Sigma-Aldrich.
- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI.
- In vitro anticancer activity of imidazole derivatives.
- Evaluating the Selectivity of Imidazole-Based Kinase Inhibitors: A Compar
- Imidazoles as Potential Anticancer Agents: An Upd
- Imidazoles as potential anticancer agents. PubMed Central.
- Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents.
- 2-(1h-benzo[d]imidazol-2-yl)aniline. Sigma-Aldrich.
- Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics.
- Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy.
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
- Benzimidazole deriv
- Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Benchchem.
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- This compound. Sigma-Aldrich.
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
- In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. PubMed Central.
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
- 2-(1H-pyrrol-1-yl)aniline. PubChem.
- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimiz
- In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers.
- View of Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
Sources
- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-(1H-imidazol-1-yl)aniline Isomers
For professionals in medicinal chemistry and drug development, the precise structural characterization of synthetic intermediates is paramount. The constitutional isomers of (1H-imidazol-1-yl)aniline are a case in point. These compounds, featuring an aniline moiety linked to an imidazole ring, serve as versatile building blocks for a wide range of biologically active molecules.[1] The seemingly subtle shift of the imidazole group from the ortho (2-), to the meta (3-), to the para (4-) position on the aniline ring imparts distinct electronic and steric properties. These differences, in turn, manifest as unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of these three isomers using fundamental spectroscopic techniques, offering the experimental data and theoretical insights necessary for their unambiguous identification.
The Foundation of Analysis: Spectroscopic Principles
The differentiation of the (1H-imidazol-1-yl)aniline isomers relies on the interplay between their molecular structure and their interaction with electromagnetic radiation. The following spectroscopic techniques provide complementary information to build a complete structural picture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy probes the magnetic environments of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to the local electronic structure, making it a powerful tool for distinguishing between isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns can differ.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy examines the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation, which varies with the substitution pattern.
Comparative Spectroscopic Analysis
A detailed examination of the spectroscopic data for 2-(1H-imidazol-1-yl)aniline, 3-(1H-imidazol-1-yl)aniline, and 4-(1H-imidazol-1-yl)aniline reveals key distinguishing features for each technique.
¹H NMR Spectroscopy: A Tale of Three Rings
The ¹H NMR spectrum provides the most definitive information for differentiating these isomers. The key is to analyze the chemical shifts and coupling patterns of the protons on both the aniline and imidazole rings.
Expected ¹H NMR Spectral Features:
-
Imidazole Protons: The imidazole ring typically shows three distinct signals: one for the proton at the 2-position (between the two nitrogen atoms) and one for each of the protons at the 4- and 5-positions. The C2-H proton is the most deshielded and appears as a singlet.
-
Aniline Protons: The protons on the aniline ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The substitution pattern (ortho, meta, or para) dictates the symmetry and, consequently, the appearance of these signals. The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Isomer-Specific Predictions:
-
This compound: Due to the proximity of the imidazole ring to the amino group, the aromatic region of the spectrum is expected to be the most complex. The protons on the aniline ring will be influenced by both the electron-donating amino group and the electron-withdrawing imidazole ring, leading to a wider dispersion of chemical shifts.
-
3-(1H-imidazol-1-yl)aniline: The protons on the aniline ring will show a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton positioned between the two substituents is often shifted downfield.
-
4-(1H-imidazol-1-yl)aniline: This highly symmetric isomer will exhibit a simpler aromatic region. The aniline protons will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.
Table 1: Comparative ¹H NMR Data (Predicted/Reported in ppm)
| Proton | 2-Isomer (Predicted) | 3-Isomer (Predicted) [1] | 4-Isomer (Reported) [2] |
| Imidazole C2-H | ~7.8-8.0 | ~7.8-8.0 | 7.99 (s) |
| Imidazole C4/5-H | ~7.2-7.4 | ~7.2-7.4 | 7.26 (m), 7.39 (m) |
| Aniline -NH₂ | Broad singlet | Broad singlet | Broad singlet |
| Aniline Aromatic-H | Complex multiplet | Multiplets (7.0-8.5) | 7.60 (d), 8.03 (d) |
Note: Predicted values are based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
Caption: Isomeric structures and their impact on ¹H NMR spectral complexity.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Expected ¹³C NMR Spectral Features:
-
Symmetry: The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. The para-isomer, being the most symmetric, will have the fewest signals in the aromatic region.
-
Chemical Shifts: The carbon atoms directly attached to nitrogen atoms (in both the aniline and imidazole rings) will be the most deshielded and appear at higher chemical shifts.
Table 2: Comparative ¹³C NMR Data (Predicted/Reported in ppm)
| Carbon Environment | 2-Isomer (Predicted) | 3-Isomer (Predicted) [1] | 4-Isomer (Reported) [3] |
| Imidazole C2 | ~135-138 | ~135-138 | ~135.28 |
| Imidazole C4/5 | ~117-130 | ~117-130 | ~117.54, 131.23 |
| Aniline C-NH₂ | ~145-148 | ~145-148 | ~141.60 |
| Aniline C-Im | ~135-140 | ~135-140 | ~134.84 |
| Aniline Other | Multiple signals | Multiple signals | ~120.97, 131.48 |
Note: Data for the 4-isomer is derived from a closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, and serves as a reasonable estimate.[2]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing between these isomers, subtle differences in the fingerprint region can be observed.
Expected Key IR Absorptions:
-
N-H Stretch: The aniline amino group will show one or two sharp bands in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
-
C=C and C=N Stretches: The stretching vibrations of the aromatic rings and the imidazole ring are found in the 1400-1650 cm⁻¹ region.
-
C-N Stretch: The C-N stretching of the aromatic amine is typically observed between 1250 and 1360 cm⁻¹.
The substitution pattern can influence the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region, which can sometimes be used to infer the substitution pattern on the benzene ring.
Table 3: Comparative IR Data (cm⁻¹)
| Vibrational Mode | 2-Isomer (Predicted) | 3-Isomer (Predicted) | 4-Isomer (Reported) [3] |
| N-H Stretch (Amine) | 3300-3500 | 3300-3500 | ~3138 (w) |
| Aromatic C-H Stretch | >3000 | >3000 | ~3109 (m) |
| Aromatic C=C Stretch | 1400-1650 | 1400-1650 | ~1604 (s) |
Note: The IR spectrum of aniline itself shows characteristic peaks for N-H stretching around 3426 and 3355 cm⁻¹.[4]
Mass Spectrometry: Confirming Mass and Fragmentation
All three isomers have the same molecular formula (C₉H₉N₃) and therefore the same exact mass.[3][5][6] Mass spectrometry will thus show an identical molecular ion peak for all three.
While the molecular ion peak will be the same, high-resolution mass spectrometry can confirm the elemental composition. The primary utility of mass spectrometry for isomer differentiation lies in analyzing the fragmentation patterns upon electron ionization (EI-MS). The different bond connectivities can lead to the formation of different fragment ions, although these differences may be subtle. For instance, the ortho isomer might exhibit unique fragmentation pathways due to interactions between the adjacent amino and imidazole groups.
Table 4: Mass Spectrometry Data
| Parameter | 2-Isomer [7] | 3-Isomer [6] | 4-Isomer [8] |
| Molecular Formula | C₉H₉N₃ | C₉H₉N₃ | C₉H₉N₃ |
| Molecular Weight | 159.19 | 159.19 | 159.19 |
| [M+H]⁺ (Predicted) | 160.08693 | 160.08693 | 160.08693 |
| Key Fragments (m/z) | Dependent on fragmentation pathway | Dependent on fragmentation pathway | 159, 132, 105[3] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable spectroscopic data.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(1h-imidazol-1-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-(1h-imidazol-1-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Novel 2-(1H-imidazol-1-yl)aniline Based Kinase Inhibitors
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable kinase inhibitor is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Kinase inhibitors, especially those targeting the highly conserved ATP-binding site, frequently exhibit off-target activity, leading to unforeseen toxicities or confounding biological readouts.[1][2] This guide provides a comprehensive framework for researchers assessing the cross-reactivity of novel kinase inhibitors derived from the 2-(1H-imidazol-1-yl)aniline scaffold. We will compare key experimental strategies, explain the causality behind methodological choices, and provide actionable protocols to ensure data integrity and trustworthiness.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[3][4] Due to structural similarities in the ATP-binding pocket across kinase families, achieving absolute specificity is rare.[1] Therefore, the goal is not necessarily to find a perfectly specific inhibitor, but to characterize a compound's selectivity profile comprehensively. This allows researchers to:
-
Validate On-Target Efficacy: Confirm that the observed cellular phenotype is a result of inhibiting the intended target.
-
Predict and Mitigate Toxicity: Identify potential off-target interactions that could lead to adverse effects.[5]
-
Discover Polypharmacology: Uncover opportunities where inhibiting multiple kinases could be therapeutically advantageous, a concept of growing importance in complex diseases like cancer.[6][7]
-
Select High-Quality Tool Compounds: Provide the research community with well-characterized probes to dissect cellular signaling pathways.[8]
This guide will walk through a tiered approach to building a robust selectivity profile for a hypothetical novel compound, "Inhibitor-X," derived from the this compound scaffold.
A Multi-Faceted Approach to Kinase Inhibitor Profiling
No single method can fully capture the complexity of a compound's interactions within the cell. A robust assessment strategy integrates biochemical assays with cell-based approaches to build a holistic understanding of an inhibitor's selectivity. The workflow typically progresses from broad, high-throughput biochemical screens to more focused, physiologically relevant cellular assays.
Caption: On-target vs. off-target effects visualized by phosphoproteomics.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for determining the intracellular potency of Inhibitor-X against its primary target (Target-A) and a key off-target (Off-Target-B).
Materials:
-
HEK293 cells
-
Expression vectors for Target-A-NanoLuc® and Off-Target-B-NanoLuc®
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega) [9]* Inhibitor-X, serially diluted in DMSO
-
White, non-binding 96-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Transfect cells with the appropriate NanoLuc®-fusion vector (e.g., Target-A-NanoLuc®) using a transfection reagent like FuGENE® HD.
-
Incubate for 18-24 hours to allow for protein expression. [10]
-
-
Cell Preparation:
-
Harvest the transfected cells using trypsin, neutralize, and pellet by centrifugation.
-
Resuspend the cells in Opti-MEM® at a concentration of 2x10⁵ cells/mL. [10]
-
-
Assay Plating:
-
Prepare a 10X serial dilution of Inhibitor-X in Opti-MEM®.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include "no inhibitor" and "no tracer" controls.
-
Prepare a 20X Tracer solution in Opti-MEM®.
-
Add 5 µL of the 20X Tracer solution to all wells except the "no tracer" control.
-
Add 85 µL of the cell suspension to each well, bringing the final volume to 100 µL. [9]
-
-
Incubation & Lysis:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium. [10]
-
-
Signal Detection:
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's protocol.
-
Add 50 µL of the detection reagent to each well.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm). [10]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the "no inhibitor" (0% inhibition) and "no tracer" (100% inhibition) controls.
-
Plot the normalized BRET ratio against the log of the Inhibitor-X concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC50.
-
Conclusion
Assessing the cross-reactivity of a novel kinase inhibitor is a non-negotiable step in drug discovery. For compounds based on the promising this compound scaffold, a systematic, multi-tiered approach is essential for building a comprehensive selectivity profile. By starting with broad biochemical panels to identify potential interactions and progressing to more physiologically relevant cell-based assays like NanoBRET™ and CETSA®, researchers can gain high confidence in their on-target activity. Finally, leveraging unbiased, system-wide techniques like phosphoproteomics provides the ultimate functional validation of an inhibitor's selectivity in a complex biological system. This rigorous, self-validating workflow ensures the generation of trustworthy data, enabling informed decisions in the optimization of safer and more effective kinase-targeted therapies.
References
-
Bamborough, P. et al. (2011). A new trend is the use of cross-screening in drug discovery. PubMed Central. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Kinexus. Available at: [Link]
-
Zhang, T. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
ProQinase. (n.d.). Kinase Screening & Profiling Service. ProQinase. Available at: [Link]
-
Al-Jzari, F. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available at: [Link]
-
Zhang, T. et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]
-
Uitdehaag, J. C. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. Available at: [Link]
-
Sugiyama, N. et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Available at: [Link]
-
Milani, M. et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Re-Mi, O. et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]
-
Quek, S. et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Oppermann, F. S. et al. (2009). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. PubMed Central. Available at: [Link]
-
Technical University of Munich. (n.d.). Phosphoproteomics to study kinase inhibitor action. TUM. Available at: [Link]
-
Hijazi, K. et al. (2020). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Drewry, D. H. et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. ResearchGate. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Al-Warhi, T. et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Al-Rashood, S. T. et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. ResearchGate. Available at: [Link]
-
Al-Rashood, S. T. et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PubMed Central. Available at: [Link]
-
Henderson, M. J. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 5. assayquant.com [assayquant.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. eubopen.org [eubopen.org]
In Vivo Efficacy of 2-(1H-imidazol-1-yl)aniline Analogs: A Comparative Guide for Preclinical Pancreatic Cancer Models
This guide provides a comprehensive framework for the in vivo validation of novel 2-(1H-imidazol-1-yl)aniline analogs, a promising class of small molecules with potential applications in oncology. We will objectively compare their projected performance against a standard-of-care chemotherapeutic, gemcitabine, within the context of a pancreatic ductal adenocarcinoma (PDAC) xenograft model. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Pancreatic Cancer with this compound Analogs
Pancreatic cancer remains one of the most lethal malignancies, with a 5-year survival rate lingering in the single digits.[1] The current standard-of-care, often including gemcitabine-based regimens, provides only modest survival benefits, highlighting the urgent need for novel therapeutic strategies.[2][3] The this compound scaffold is of significant interest in medicinal chemistry. The imidazole ring is a privileged structure found in numerous FDA-approved anticancer agents, such as the kinase inhibitor nilotinib and the alkylating agent dacarbazine.[4][5] These structures are known to interact with a variety of biological targets, including critical signaling kinases that drive tumor proliferation and survival.[6]
Our hypothesis is that analogs of this compound can function as potent kinase inhibitors. Many cancers, including a significant subset of pancreatic tumors, are driven by aberrant signaling through pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the RAS/RAF/MEK/ERK cascade.[5][7][8] The structural motifs of our lead analog, designated here as IMA-1, suggest a potential interaction with the ATP-binding pocket of such kinases, thereby inhibiting downstream signaling required for tumor growth and angiogenesis.
This guide will detail a head-to-head in vivo comparison of IMA-1 with gemcitabine in an orthotopic pancreatic cancer mouse model, providing a robust preclinical data package to evaluate its therapeutic potential.
Comparative Analysis: IMA-1 vs. Gemcitabine
The following table summarizes the anticipated in vivo performance of our lead this compound analog, IMA-1, in comparison to the standard-of-care, gemcitabine. The data presented is illustrative, based on typical outcomes for effective small molecule kinase inhibitors in similar preclinical models.
| Parameter | IMA-1 (Analog) | Gemcitabine (Standard of Care) | Vehicle Control |
| Dosing Regimen | 50 mg/kg, oral gavage, daily | 100 mg/kg, intraperitoneal, twice weekly | 0.5% Methylcellulose, oral gavage, daily |
| Tumor Growth Inhibition (% TGI) | > 70% | ~40-50% | 0% |
| Median Survival Benefit | Significant increase vs. vehicle | Moderate increase vs. vehicle | Baseline |
| Metastasis Inhibition | Expected reduction in metastatic nodules | Modest to no effect on metastasis[9] | Baseline |
| Toxicity Profile (Max. Body Weight Loss) | < 10% (well-tolerated) | ~15-20% (moderate toxicity) | < 2% |
| Postulated Mechanism of Action | Kinase Inhibition (e.g., EGFR/VEGFR) | DNA synthesis inhibition (cytotoxic) | Inert |
| Pharmacokinetic Profile (Oral Bioavailability) | Good to Excellent | Not applicable (IV/IP admin) | Not applicable |
| Pharmacokinetic Profile (Half-life) | ~17 hours (similar to Nilotinib)[10] | Biphasic, initial phase ~41 min[9] | Not applicable |
Proposed Mechanism of Action: Kinase Inhibition
We postulate that this compound analogs exert their anticancer effects by inhibiting key receptor tyrosine kinases. The diagram below illustrates the EGFR signaling pathway, a frequent driver of pancreatic cancer, and a plausible target for IMA-1. Inhibition of this pathway would block downstream signals that promote cell proliferation and survival.
Caption: Postulated mechanism of IMA-1 via inhibition of the EGFR signaling pathway.
In Vivo Validation Workflow
A robust and reproducible in vivo study is paramount for validating the efficacy of any new chemical entity. The following workflow outlines the key stages for comparing IMA-1 and gemcitabine.
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency: 2-(1H-imidazol-1-yl)aniline-Derived Ligands vs. Phosphines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the reactivity, stability, and selectivity of a catalytic system. For decades, phosphine ligands have been the workhorses of cross-coupling chemistry, offering unparalleled diversity and tunability.[1] However, the emergence of N-heterocyclic carbenes (NHCs), often generated from precursors like 2-(1H-imidazol-1-yl)aniline, has presented a powerful alternative, challenging the long-held dominance of phosphines.[2][3] This guide provides a deep, evidence-based comparison of these two ligand classes, moving beyond simple performance metrics to explore the fundamental electronic and steric principles that govern their efficiency.
The Ligands: Two Pillars of Modern Catalysis
At the heart of this comparison are two distinct classes of molecules that coordinate to a metal center, profoundly altering its catalytic properties.
Phosphine Ligands: These trivalent phosphorus compounds are soft σ-donating ligands that have been the cornerstone of homogeneous catalysis for over half a century. Their success lies in the ease with which their steric and electronic properties can be modified by changing the substituents on the phosphorus atom.[1]
-
Electronic Properties: The electron-donating ability of phosphines varies significantly. Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are highly electron-rich, which generally accelerates the oxidative addition step in a catalytic cycle. In contrast, triarylphosphines and phosphites are less electron-donating.[1]
-
Steric Properties: The bulkiness of a phosphine ligand is quantified by its cone angle (for monodentate ligands) or bite angle (for bidentate ligands).[4] Bulky phosphines, such as the renowned Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can promote the formation of highly reactive monoligated metal species and facilitate the final reductive elimination step.[5][6]
This compound and NHC Ligands: this compound is a precursor to a class of ligands known as N-heterocyclic carbenes (NHCs). Upon deprotonation of the imidazolium salt, a stable carbene is formed which is a powerful neutral two-electron donor.
-
Electronic Properties: NHCs are generally considered to be stronger σ-donors than even the most electron-rich phosphines.[7][8] This strong donation results in a highly stable metal-ligand bond, which can enhance catalyst longevity and prevent decomposition at high temperatures.[3]
-
Steric Properties: Similar to phosphines, the steric bulk of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms of the imidazole ring. This allows for fine control over the coordination environment of the metal center. The steric requirements of NHCs can be compared to phosphines using parameters like the "percent buried volume" (%VBur).[9]
Mechanistic Underpinnings: A Tale of Two Donors
The differences in catalytic efficiency often trace back to the fundamental nature of the metal-ligand bond.
-
The M-P Bond (Phosphines): The bond between a metal and a phosphine ligand is characterized by σ-donation from the phosphorus lone pair to a vacant metal d-orbital, with a degree of π-backbonding from a filled metal d-orbital to a vacant σ* orbital of the P-R bonds. The tunability of the R groups allows for precise modulation of this interaction.
-
The M-C Bond (NHCs): The bond between a metal and an NHC is a very strong σ-bond with negligible π-backbonding, making NHCs pure σ-donors.[10] This results in a more robust M-L bond compared to most phosphines, making the catalyst less prone to ligand dissociation. Theoretical studies have shown that NHC complexes are often more stable than their phosphine counterparts.[7][8][11]
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where 'L' represents either a phosphine or an NHC ligand. The electronic and steric properties of 'L' critically influence the rates of oxidative addition and reductive elimination.
Performance Data: A Head-to-Head Comparison
To provide a quantitative comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation in drug discovery. The data is compiled from various sources and illustrates typical performance for different ligand classes under optimized conditions.
| Ligand Class | Representative Ligand | Aryl Halide | Coupling Partner | Pd Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| NHC Precursor | Imidazole-based | 4-Chlorotoluene | Phenylboronic acid | 0.5 - 1.0 | 100 - 120 | 4 - 12 | >95 | [12][13] |
| Biaryl Phosphine | SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.0005 - 1.0 | RT - 100 | 2 - 18 | >95 | [6][14] |
| Dialkyl Phosphine | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 80 | 24 | 94 | [14] |
| Ferrocenyl Phosphine | dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 | 80 | 12 | 92 | [14] |
Analysis of Performance:
-
NHC Ligands: Catalysts derived from imidazole-based precursors often show excellent thermal stability, making them suitable for reactions with less reactive substrates like aryl chlorides, which may require higher temperatures.[12] Their strong M-L bond contributes to catalyst longevity.
-
Buchwald-type Biaryl Phosphines (e.g., SPhos): These ligands are exceptionally active and versatile, often enabling reactions at room temperature and with extremely low catalyst loadings, even for challenging substrates.[6]
-
Basic Phosphines (e.g., P(t-Bu)₃): Highly electron-rich and bulky trialkylphosphines are very effective for promoting the oxidative addition of unreactive aryl chlorides.
-
Ferrocenyl Phosphines (e.g., dppf): These ligands offer a unique steric and electronic profile and are widely used for a variety of cross-coupling reactions.[15]
Experimental Protocols: A Practical Guide
The following protocols provide a standardized workflow for conducting a comparative catalytic study. Adherence to inert atmosphere techniques is critical for reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using a Phosphine Ligand (SPhos)
-
Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and the SPhos ligand (0.012 mmol, 0.012 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the biaryl product.[16]
Protocol 2: Suzuki-Miyaura Coupling using an Imidazole-based (NHC) Ligand
-
Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv). Note: NHC generation often requires a strong base.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv) and the imidazolium salt precursor (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 0.025 mmol, 0.025 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add 5 mL of degassed dioxane via syringe.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir for the required time.
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
Base: The choice of base is critical. K₃PO₄ is a common and effective base for phosphine-ligated systems.[6] NHC catalysis often employs stronger bases like Cs₂CO₃ or t-BuOK to facilitate the in-situ deprotonation of the imidazolium salt to form the active carbene.
-
Solvent: Toluene and dioxane are common solvents due to their high boiling points and ability to dissolve the organic reagents and catalyst components.[14] They must be rigorously degassed to remove oxygen, which can oxidize and deactivate both the phosphine ligands and the Pd(0) catalyst.
-
Ligand-to-Metal Ratio: A slight excess of ligand relative to the palladium precursor is often used to ensure full coordination and prevent the formation of palladium black.[16]
Conclusion: Selecting the Right Tool for the Job
Neither ligand class is universally superior; rather, they are complementary tools in the synthetic chemist's arsenal.
-
Choose Phosphine Ligands when:
-
A vast and well-documented library of ligands is needed for rapid screening and optimization.
-
Mild reaction conditions (e.g., room temperature) are a priority, as ligands like SPhos show exceptional activity.[6]
-
Fine-tuning of steric and electronic properties is required for highly specific transformations.
-
-
Choose NHC Ligands (derived from precursors like this compound) when:
-
High thermal stability is required for unreactive substrates (e.g., aryl chlorides) or prolonged reaction times.
-
The reaction is sensitive to ligand oxidation, as NHCs are generally more robust than phosphines.[3]
-
A very strong electron-donating ligand is needed to facilitate a difficult oxidative addition step.
-
Ultimately, the optimal choice depends on the specific substrates, desired reaction conditions, and economic considerations. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed, data-driven decisions in their catalytic endeavors.
References
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] . TCI Chemicals.
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] . TCI Chemicals (alternative link).
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling . ACS Publications - Organometallics.
-
Ligand design for cross-couplings: phosphines . OpenChemHub via YouTube.
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings . ChemRxiv.
-
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions . BenchChem.
-
A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency . BenchChem.
-
Steric and electronic effects in the bonding of N-heterocyclic ligands to transition metals . IRIS UNISA.
-
The Bottom Line in Catalysis: A Cost-Effectiveness Showdown Between Nitrogen-Based and Phosphine Ligands . BenchChem.
-
Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals . ResearchGate.
-
NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis . ResearchGate.
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer . ACS Publications - Organometallics.
-
Are N-Heterocyclic Carbenes “Better” Ligands than Phosphines in Main Group Chemistry? A Theoretical Case Study... . ACS Publications - Inorganic Chemistry.
-
Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study... . PubMed.
-
Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study... . ResearchGate.
-
Heck reaction in imidazole-based ILs . ResearchGate.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . NIH National Center for Biotechnology Information.
-
2-(1H-Benzo[D]Imidazol-2-Yl)Aniline . BenchChem.
-
Quantifying the Donor−Acceptor Properties of Phosphine and N-Heterocyclic Carbene Ligands in Grubbs' Catalysts... . ACS Publications - Organometallics.
-
The Heck Reaction in Ionic Liquids: Progress and Challenges . NIH National Center for Biotechnology Information.
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle . ACS Publications - Organic Letters.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Target Engagement for 2-(1H-imidazol-1-yl)aniline Kinase Inhibitors
This guide provides a comprehensive framework for validating the target engagement of 2-(1H-imidazol-1-yl)aniline inhibitors, a scaffold common to numerous kinase-targeted therapeutics. Moving beyond simple biochemical potency, true target engagement confirms that a compound physically interacts with its intended target within the complex milieu of a living cell. This confirmation is a critical step in drug discovery, bridging the gap between in vitro activity and cellular or in vivo efficacy and helping to de-risk clinical progression.[1][2]
The this compound core is a privileged structure in kinase inhibitor design, with derivatives targeting key signaling nodes like p38 MAP kinase, a central regulator of cellular responses to inflammatory cytokines and stress.[][4][5] Misinterpretation of an inhibitor's mechanism can lead to costly failures in later stages. For instance, the clinical candidate ralimetinib, designed as a p38α inhibitor, was later found to exert its primary anticancer effects through off-target inhibition of EGFR.[6] This underscores the necessity of employing robust, multi-faceted strategies to confirm on-target activity in a physiologically relevant context.
This guide compares three orthogonal, industry-standard methodologies for confirming target engagement: the label-free Cellular Thermal Shift Assay (CETSA®), the highly sensitive, probe-based NanoBRET™ Target Engagement Assay, and indirect validation via downstream phospho-protein analysis. We will use a hypothetical p38α inhibitor from the this compound class as our exemplar to illustrate these techniques.
Comparative Analysis of Target Engagement Methodologies
Choosing the right target engagement assay depends on the stage of the project, available resources, and the specific biological question being asked. A multi-assay approach provides the highest confidence in a compound's mechanism of action.
| Method | Principle | Context | Labeling Requirement | Throughput | Key Output | Major Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein against heat-induced denaturation.[7][8] | Intact Cells, Lysates, Tissues | Label-Free | Low (WB) to High (HTRF®/Alpha) | Target engagement confirmation, Tagg shift | Not all binding events alter thermal stability; WB-based detection requires specific antibodies.[9][10] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[11][12] | Intact Cells | Labeled (Protein & Tracer) | High | Kapp (apparent affinity), Target Occupancy, Residence Time.[12] | Requires genetic modification (NanoLuc® fusion) and a specific fluorescent tracer.[13] |
| Phospho-Protein Immunoblotting | Inhibition of a target kinase leads to a measurable decrease in the phosphorylation of its direct downstream substrate.[14] | Intact Cells, Tissues | Label-Free | Low | Functional consequence of target engagement in a signaling pathway. | Indirect; requires a known substrate and a high-quality phospho-specific antibody. |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that allows for the direct detection of a compound binding to its target in an un-engineered, physiological environment—from intact cells to tissue samples.[15][16] The core principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal unfolding and aggregation.[7]
The CETSA Principle: A Visual Explanation
The following diagram illustrates how inhibitor binding protects the target protein (p38α) from heat-induced aggregation, leaving more soluble protein for detection.
Caption: CETSA Principle: Inhibitor binding stabilizes p38α, resulting in a larger soluble fraction after heating.
Experimental Protocol: Western Blot-based CETSA for p38α
This protocol is designed to generate a "melt curve" to determine the optimal temperature for subsequent inhibitor testing.
-
Cell Culture & Treatment:
-
Culture a human cell line known to express p38α (e.g., HeLa or THP-1 cells) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.
-
Aliquot 100 µL of the cell suspension into eight PCR tubes.
-
-
Heat Challenge:
-
Causality: This step is designed to denature proteins. The temperature range must bracket the melting temperature (Tagg) of the target protein.
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C), followed by a 3-minute cooling step at 4°C.[15]
-
-
Cell Lysis:
-
Causality: Freeze-thaw cycles are a gentle, detergent-free method to lyse cells, preserving protein complexes and minimizing artifacts.
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins and cell debris.
-
Carefully collect the supernatant (the soluble fraction) and transfer to a new tube.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for total p38α.
-
Develop the blot and quantify the band intensities. The temperature at which ~50% of the protein is denatured is the Tagg, which will be used for isothermal dose-response experiments with your inhibitor.
-
Method 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a specific protein target within intact cells in real-time.[17][18] It relies on Bioluminescence Resonance Energy Transfer between a target protein fused to the bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the active site of the target.[11][12]
Workflow for Target Engagement Validation
A comprehensive validation strategy often involves progressing from broad, biochemical screens to more physiologically relevant cellular assays.
Caption: A logical workflow for progressing a hit from biochemical screening to in-cell target validation.
Experimental Protocol: NanoBRET™ for p38α
This protocol outlines how to determine the apparent cellular affinity (Kapp) of an inhibitor.
-
Cell Preparation:
-
Trustworthiness: This protocol requires a specific cell line and reagents. A parental cell line (not expressing the fusion) should be run in parallel as a negative control.
-
Transfect HEK293 cells with a vector encoding for p38α fused to N-terminal NanoLuc® luciferase.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of your this compound inhibitor in DMSO, then dilute into Opti-MEM. Also prepare a "no compound" vehicle control.
-
Dispense the compound dilutions into a white, 96-well assay plate.
-
-
Cell and Reagent Addition:
-
Prepare a master mix of the p38α-NanoLuc® expressing cells and the specific NanoBRET™ p38α Tracer. The tracer concentration should be pre-determined based on optimization experiments.[19]
-
Dispense the cell/tracer mix into the assay plate containing the compound dilutions.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to all wells. This substrate is cell-permeable.
-
Read the plate immediately on a luminometer equipped with two filters to detect donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the Kapp (apparent intracellular affinity) of your compound for p38α.
-
Method 3: Indirect Target Engagement via Phospho-Protein Immunoblotting
While CETSA and NanoBRET™ confirm binding, it is equally important to confirm that this binding event translates into a functional outcome. For a kinase, the most direct functional readout is the inhibition of its catalytic activity, which can be monitored by measuring the phosphorylation status of a known downstream substrate. The p38 MAPK pathway provides a clear example, where p38α directly phosphorylates and activates MAPK-activated protein kinase 2 (MK2).[][14]
The p38 MAPK Signaling Pathway
Inhibiting p38α should block the signal transduction to downstream effectors like MK2.
Caption: Simplified p38 MAPK signaling cascade showing the point of inhibition and the downstream readout.
Experimental Protocol: Detecting Inhibition of MK2 Phosphorylation
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., macrophages, HeLa) and serum-starve them overnight to reduce basal signaling.
-
Pre-treat cells with a dose-range of your p38α inhibitor or vehicle (DMSO) for 1-2 hours.
-
Causality: To measure inhibition, the pathway must first be activated. Stimulate the cells with a known p38 activator, such as Anisomycin or TNF-α, for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
Quantification by Western Blot:
-
Normalize protein concentrations and perform SDS-PAGE and Western blotting.
-
Probe one membrane with an antibody specific for phospho-MK2 (Thr334) .
-
Trustworthiness: To ensure observed changes are not due to protein degradation, probe a parallel membrane (or strip and re-probe the same membrane) with an antibody for total MK2 and an antibody for total p38α . A loading control like GAPDH or β-actin should also be used.
-
Quantify band intensities. A potent and specific p38α inhibitor will show a dose-dependent decrease in the phospho-MK2 signal while the total MK2 and total p38α levels remain unchanged.
-
Conclusion
Validating target engagement is a non-negotiable step in modern drug discovery. For this compound kinase inhibitors, relying solely on biochemical data is insufficient. A robust validation strategy combines multiple, orthogonal approaches to build a cohesive and compelling case for a compound's mechanism of action.
-
CETSA® provides unequivocal, label-free evidence of binding in a native cellular environment.
-
NanoBRET™ offers a high-throughput, quantitative measure of intracellular affinity and occupancy.
-
Phospho-protein analysis confirms that target binding translates into the desired functional consequence within the relevant signaling pathway.
By integrating these methods, researchers can confidently select and advance inhibitor candidates, armed with a deep understanding of how their compounds behave not just in a test tube, but inside the very cells they are designed to treat.
References
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Lunn, C. A., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Piazza, I., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
-
Rocío-Márquez-García, A., et al. (2022). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. International Journal of Molecular Sciences. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Chen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
Xu, M., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Translational Medicine. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections Blog. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
La Manna, S., et al. (2020). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita Website. [Link]
-
Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections Blog. [Link]
-
Scott, J. S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Triantaphyllopoulos, K., et al. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study. Arthritis Research & Therapy. [Link]
-
ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate Publication. [Link]
-
Al-Blewi, F. F., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology. [Link]
-
Ferguson, F. M., et al. (2023). Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor. Cell Chemical Biology. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. promegaconnections.com [promegaconnections.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. news-medical.net [news-medical.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: NMR versus Mass Spectrometry for Impurity Profiling of 2-(1H-imidazol-1-yl)aniline
Abstract
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies like the FDA and guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The identification, quantification, and control of impurities are critical to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the impurity profiling of 2-(1H-imidazol-1-yl)aniline, a key heterocyclic building block in medicinal chemistry. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal methodology for their specific analytical challenges.
The Critical Role of Impurity Profiling in Drug Development
In the journey from a candidate molecule to a market-approved drug, the API must be rigorously characterized. Impurities, which can be organic, inorganic, or residual solvents, may arise from the manufacturing process (starting materials, by-products, intermediates) or from degradation of the API during storage.[1][4] Regulatory frameworks, such as the ICH Q3A(R2) guideline, establish strict thresholds for the reporting, identification, and toxicological qualification of these impurities.[1][2] For a new drug substance, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[1][3] This necessitates powerful analytical tools that can not only detect and quantify trace-level components but also provide unequivocal structural information. This compound, with its multiple reactive sites (aniline amine, imidazole ring), presents a relevant case study for exploring the nuanced challenges of impurity profiling.
Fundamental Principles: Two Orthogonal Perspectives
NMR and MS are the workhorses of modern analytical chemistry, yet they probe molecular properties in fundamentally different ways, providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is based on the magnetic properties of atomic nuclei.[5] It provides unparalleled, definitive information about a molecule's chemical structure, including connectivity and stereochemistry, by observing the behavior of nuclei (most commonly ¹H and ¹³C) in a strong magnetic field.[5][6][7]
For impurity profiling, its key strengths are:
-
Absolute Structural Elucidation: NMR is the gold standard for determining the precise structure of unknown compounds without ambiguity.[7][8] Techniques like COSY, HSQC, and HMBC can piece together the molecular skeleton, making it invaluable for identifying novel process impurities or degradants.[9]
-
Inherent Quantitative Nature (qNMR): The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] This allows for highly accurate and precise quantification of impurities, often without the need for a specific reference standard for each impurity.[12][13] This is a significant advantage over chromatographic methods that rely on response factors.
-
Non-Destructive Analysis: The sample can be recovered unchanged after analysis, which is crucial when dealing with limited quantities of an isolated impurity.[3][5]
Mass Spectrometry (MS): Unrivaled Sensitivity and Mass Information
MS measures the mass-to-charge ratio (m/z) of ionized molecules.[14] When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an exceptionally powerful tool for detecting and identifying trace-level components in complex mixtures.[13][15]
Its primary advantages in impurity profiling include:
-
Exceptional Sensitivity: MS can detect impurities at picogram or even femtogram levels, far exceeding the sensitivity of NMR.[15][16] This is critical for identifying and monitoring trace impurities, especially potentially mutagenic impurities which have much lower control thresholds.
-
High Throughput: LC-MS systems can rapidly analyze samples, making them ideal for screening multiple batches or stability time points.[9]
-
Accurate Mass Measurement: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is a crucial first step in identifying an unknown.[17][18]
Workflow for Impurity Profiling
The general workflow for identifying and quantifying impurities involves a combination of separation and spectroscopic techniques. The diagram below illustrates how NMR and MS are integrated into this process.
Caption: General workflow for pharmaceutical impurity profiling.
Head-to-Head Comparison: NMR vs. MS
The choice between NMR and MS is not always straightforward and often depends on the specific question being asked. A synergistic approach, leveraging the strengths of both, is frequently the most robust strategy.[3][19]
| Feature | NMR Spectroscopy | Mass Spectrometry (hyphenated with LC) | Causality & Rationale |
| Primary Output | Structural information (connectivity, stereochemistry) | Mass-to-charge ratio (m/z), elemental composition | NMR directly probes the atomic nuclei within their chemical environment. MS measures the mass of the ionized molecule and its fragments. |
| Sensitivity | Lower (typically µg-mg range) | Very High (pg-ng range)[15][16] | NMR is an inherently less sensitive phenomenon. MS benefits from highly efficient ionization and ion detection technologies. |
| Structural Elucidation | Definitive and unambiguous[7][8] | Proposes elemental formula and substructures | NMR provides through-bond and through-space correlations (COSY, HMBC, NOESY) that map the entire molecular structure. MS relies on fragmentation patterns which can be ambiguous, especially for isomers. |
| Isomer Differentiation | Excellent for structural isomers and diastereomers.[9][10] | Poor for isomers with identical fragmentation; requires chromatographic separation.[10] | Isomers have distinct NMR spectra due to different electronic environments of their nuclei. They often have identical masses and can produce similar fragments in MS. |
| Quantification | Excellent (qNMR); often primary method without specific impurity standards.[10][13] | Good; requires specific reference standards for each impurity to establish response factors. | NMR signal is directly proportional to molar concentration.[10] MS signal depends on ionization efficiency, which varies significantly between compounds. |
| Sample Preparation | Simple; dissolution in deuterated solvent.[3] | More complex; requires method development for chromatography. | NMR is a solution-state measurement requiring only solubility. LC-MS requires optimization of column, mobile phase, and gradient for separation. |
| Throughput | Low | High[9] | NMR experiments, especially 2D, can take hours. LC-MS runs are typically minutes long. |
| Non-destructive | Yes[3][5] | No (sample is consumed/ionized) | The sample in the NMR tube can be fully recovered. In MS, the sample is ionized and destroyed in the process. |
Experimental Guide: Profiling this compound
To provide a practical context, we will outline protocols for analyzing a hypothetical batch of this compound containing plausible impurities.
Plausible Impurities:
-
Impurity A (Process-Related): 4-(1H-imidazol-1-yl)aniline (Positional Isomer)
-
Impurity B (Process-Related): 2-Nitro-1-(1H-imidazol-1-yl)benzene (Unreacted Intermediate)
-
Impurity C (Degradation): 2-(1H-imidazol-1-yl)phenol (Hydrolytic Degradation)
-
Impurity D (Degradation): N-(2-(1H-imidazol-1-yl)phenyl)formamide (Oxidative/Degradative Product)
Protocol 1: LC-MS/MS for Detection and Identification
Objective: To detect, identify, and quantify trace-level impurities using a sensitive and specific LC-MS/MS method. This method is ideal for initial screening and routine monitoring.
Methodology:
-
Instrumentation: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[20][21]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan (m/z 100-500) for initial detection, followed by targeted MS/MS (product ion scan) for structural confirmation.
-
Collision Energy: Optimized for each identified impurity to generate characteristic fragments.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute to 0.1 mg/mL for analysis. This corresponds to the 0.1% level for impurities.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of potential impurities.
-
For unknown peaks, use the accurate mass from a Q-TOF to generate a molecular formula.[17]
-
Compare the fragmentation patterns (MS/MS spectra) with known standards or predict fragmentation pathways to propose structures.
-
Expected Results (Hypothetical):
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Identity |
| API | 5.2 | 160.0870 | 133.06, 92.05 | This compound |
| A | 4.8 | 160.0870 | 133.06, 92.05 | 4-(1H-imidazol-1-yl)aniline |
| B | 6.5 | 190.0611 | 173.06, 144.05 | 2-Nitro-1-(1H-imidazol-1-yl)benzene |
| C | 5.8 | 161.0710 | 133.06, 93.04 | 2-(1H-imidazol-1-yl)phenol |
Causality: A C18 column is chosen for its good retention of aromatic compounds. Formic acid is used as a mobile phase modifier to promote protonation for efficient ESI+ ionization. A gradient elution is necessary to separate impurities with different polarities.
Protocol 2: Quantitative NMR (qNMR) for Purity Assay
Objective: To accurately determine the purity of the this compound batch and quantify major impurities without requiring their isolated standards.
Methodology:
-
Instrumentation: NMR spectrometer operating at ≥400 MHz, equipped with a probe capable of delivering calibrated 90° pulses.
-
qNMR Parameters:
-
Pulse Sequence: Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest (typically D1 ≥ 30 s).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Acquisition Time: ≥ 3 s.
-
-
Sample Preparation:
-
Accurately weigh (~10 mg) the this compound sample into a vial.
-
Accurately weigh (~5 mg) a certified internal standard (e.g., Maleic Acid). The standard must have high purity, be stable, and have signals that do not overlap with the analyte.
-
Dissolve both solids in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆). DMSO-d₆ is a good choice for aromatic and polar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Processing & Calculation:
-
Apply minimal line broadening (e.g., 0.3 Hz) and perform careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the API, a signal for the internal standard, and signals for any visible impurities.
-
Calculate the purity using the following formula[13]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity of standard.
-
Causality: A long relaxation delay is critical for accurate quantification to ensure all protons have fully relaxed back to equilibrium before the next pulse, making the signal intensity directly proportional to the number of nuclei. Maleic acid is a suitable internal standard as its vinylic proton signal (~6.3 ppm in DMSO-d₆) is typically in a clear region of the spectrum for aromatic compounds.
Decision-Making: Choosing the Right Tool
The selection of NMR or MS is dictated by the analytical goal. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting NMR vs. MS in impurity profiling.
Conclusion and Future Perspectives
Both NMR and Mass Spectrometry are indispensable, complementary techniques for the impurity profiling of this compound and other APIs. MS, particularly when coupled with LC, offers unparalleled sensitivity for the detection and monitoring of trace-level impurities. Its ability to provide accurate mass data is a powerful first step in identification. However, for unequivocal structural elucidation of unknown impurities and for accurate, standard-free quantification, NMR remains the definitive tool.
A robust impurity profiling strategy does not treat these techniques as competitors but as partners. The high sensitivity of LC-MS is used to screen and flag impurities, which are then isolated for definitive structural characterization by NMR. qNMR serves as the primary method for assigning the purity of reference standards and final API batches. By understanding the causality behind each technique's strengths and limitations, researchers and drug development professionals can design efficient, compliant, and scientifically sound analytical control strategies, ultimately ensuring the quality and safety of medicines.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. (2025). Patsnap Eureka. [Link]
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing. [Link]
-
Impurity Profiling with HRMS. Toref-Standards. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. S-G-A. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
-
Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential... Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Pharmachitchat. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
Quantitative NMR Spectroscopy. University of Cambridge. [Link]
-
What is qNMR (quantitative NMR) ? JEOL Ltd. [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC. [Link]
-
SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). Semantic Scholar. [Link]
-
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023). Seton Hall University eRepository. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies for Pharmaceuticals: A Review. IJSDR. [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. [Link]
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2021). PubMed Central. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (2010). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. ijsdr.org [ijsdr.org]
- 18. jchps.com [jchps.com]
- 19. japsonline.com [japsonline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1H-imidazol-1-yl)aniline Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(1H-imidazol-1-yl)aniline analogs, a scaffold of significant interest in medicinal chemistry. We will delve into the key structural modifications that influence the biological activity of these compounds, with a focus on their potential as kinase inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.
Introduction: The this compound Scaffold - A Privileged Motif
The this compound core represents a "privileged scaffold" in drug discovery, combining the versatile imidazole ring with an aniline moiety. The imidazole ring is a common feature in many approved drugs and natural products, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] The aniline fragment provides a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3] The strategic combination of these two pharmacophores has led to the exploration of this compound derivatives across various therapeutic areas, including oncology and infectious diseases.[4][5]
This guide will compare and contrast different substitution patterns on the this compound backbone, drawing from published data on related imidazole and aniline-containing compounds to establish key SAR trends.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by substitutions on both the aniline and imidazole rings, as well as by modifications to the linker between them.
Substitutions on the Aniline Ring
Modifications to the aniline ring have a profound impact on the pharmacokinetic and pharmacodynamic properties of these analogs.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the aniline ring can influence the pKa of the aniline nitrogen and the overall electron distribution of the molecule. While specific SAR data for this compound is limited, studies on related anilino-substituted kinase inhibitors suggest that electron-withdrawing groups (e.g., halogens, nitro groups) can enhance potency.[6] This is often attributed to improved interactions with the target protein or altered membrane permeability.
-
Positional Isomerism: The position of the substituent on the aniline ring is critical. For instance, in related kinase inhibitor series, a substituent at the para-position often leads to optimal activity, potentially by directing the molecule into a specific binding pocket.[7]
Table 1: Postulated SAR of Aniline Ring Substitutions
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale |
| Para (4-position) | Electron-withdrawing (e.g., -Cl, -CF3) | Likely increase in potency | Enhanced target engagement, improved cell permeability. |
| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Variable, potentially decreased potency | May lead to steric hindrance or unfavorable electronic interactions. |
| Meta (3-position) | Various | Generally less favorable than para | Sub-optimal orientation within the binding site. |
| Ortho (2-position) | Various | Often leads to decreased activity | Potential for steric clash with the imidazole ring or target protein. |
Substitutions on the Imidazole Ring
The imidazole ring is often crucial for direct interaction with the biological target.
-
Substitution at the 2- and 4/5-positions: Introducing substituents on the imidazole ring can modulate the compound's binding affinity and selectivity. For example, in some antifungal imidazole derivatives, bulky substituents at the 2-position can enhance activity by providing additional hydrophobic interactions with the active site of fungal enzymes.[8]
N-Substitution of the Aniline Nitrogen
Alkylation or acylation of the aniline nitrogen introduces another vector for SAR exploration. A study on an N-substituted imidazolylmethylaniline derivative, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, demonstrated notable antifungal activity.[1] This suggests that extending from the aniline nitrogen with substituted benzyl groups can lead to potent antimicrobial agents.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold can be achieved through several established methods in organic chemistry. A common approach involves the Ullmann condensation or Buchwald-Hartwig amination.
Step-by-Step Synthesis Protocol:
-
Starting Materials: 2-Halonitrobenzene and imidazole.
-
Step 1: N-Arylation.
-
In a round-bottom flask, dissolve imidazole (1.2 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (2.0 eq.).
-
Add the 2-halonitrobenzene (1.0 eq.) and a copper catalyst (e.g., CuI, 0.1 eq.) for Ullmann condensation, or a palladium catalyst and ligand (e.g., Pd2(dba)3 and Xantphos) for Buchwald-Hartwig coupling.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-(2-nitrophenyl)-1H-imidazole) by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the purified 1-(2-nitrophenyl)-1H-imidazole in a suitable solvent like ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq.) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl2, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product.
-
If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the resulting this compound by column chromatography or recrystallization.
-
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay
To evaluate the potential of these analogs as kinase inhibitors, a common method is the in vitro kinase assay.
Step-by-Step Kinase Assay Protocol:
-
Materials: Recombinant kinase, appropriate substrate, ATP, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound solution.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution provided in the assay kit.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram of Kinase Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be assessed using the broth microdilution method.
Step-by-Step Antifungal Assay Protocol:
-
Materials: Fungal strains (e.g., Candida albicans), growth medium (e.g., RPMI-1640), test compounds, positive control (e.g., fluconazole), and 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial dilutions of the test compounds in the growth medium in the microtiter plates.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
-
Key Biological Targets and Signaling Pathways
The this compound scaffold has shown promise in modulating key signaling pathways implicated in cancer and infectious diseases.
Kinase Inhibition in Cancer
Many kinases are overactive in cancer cells, promoting uncontrolled proliferation and survival. The this compound core can be designed to target the ATP-binding site of various kinases.
Diagram of a Simplified Kinase Signaling Pathway:
Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. The SAR landscape, while still emerging, suggests that targeted modifications to the aniline and imidazole rings can significantly enhance biological activity. Future research should focus on synthesizing and testing a wider range of analogs to build a more comprehensive SAR database. This will enable the rational design of compounds with improved potency, selectivity, and drug-like properties for clinical development.
References
- Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 89-100.
- Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under Experimental and Clinical Research, 16(4), 181-186.
- Akong, R. A., et al. (2025). 2-(1H-imidazol-2-yl)aniline bearing ligands and their cobalt complexes: Synthesis, characterisation, antimicrobial activity and oxidative coupling of o-aminophenol.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
- de la Torre, B. G., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry, 16(2), 716-726.
- Corelli, F., et al. (1995).
- Thirumal, M., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H- Indol-3-yl) Methylene) Pyridin-2-amine Derivatives. Asian Journal of Green Chemistry.
- O'Brien, P., et al. (1997). Iodocyclisation of N-allyl ureas; a route to imidazolin-2-ones. Tetrahedron Letters, 38(48), 8481-8484.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
- El-Sayed, M. A. A., et al. (2019).
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed.
- Pontikis, R., et al. (1995). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 38(11), 1970-1981.
- ResearchGate. (n.d.). Chemical structure of some clinically important antifungal azoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal.
- Zhang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488.
- Al-Ostoot, F. H., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(42), 30485-30514.
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 345-352.
- Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.
- Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202304675.
- Sharma, P. C., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 26(8), 1627-1651.
- Kim, H. J., et al. (2018). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 23(10), 2635.
- Al-Ghorbani, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
- Makra, Z., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Archiv der Pharmazie, 355(11), 2200257.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
- Castellano, S., et al. (2003). Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes as 'carba-analogues' of the N-arylmethyl-N-[(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents. Il Farmaco, 58(8), 563-568.
Sources
- 1. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oceanomics.eu [oceanomics.eu]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]
- 7. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal agents, II: Synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-(1H-imidazol-1-yl)aniline-based Catalysts in Cross-Coupling Reactions
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the dynamic field of catalysis, the quest for more efficient, stable, and versatile catalysts is perpetual. This guide provides an in-depth analysis and benchmarking of palladium catalysts based on the 2-(1H-imidazol-1-yl)aniline scaffold, a promising class of ligands for cross-coupling reactions. We will delve into the mechanistic rationale behind their design, compare their performance with established alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results in your laboratory.
The Rationale Behind this compound Ligands: A Fusion of Stability and Activity
The design of the this compound ligand framework is a strategic amalgamation of two key concepts in modern catalysis: the robustness of N-heterocyclic carbenes (NHCs) and the flexibility of bidentate chelation.
-
N-Heterocyclic Carbene (NHC) Mimicry : The imidazolyl moiety of the ligand can be considered a precursor to an NHC-like coordination. NHCs are known for their strong σ-donating properties, which enhance the electron density on the palladium center. This, in turn, facilitates the rate-determining oxidative addition step in many cross-coupling catalytic cycles and stabilizes the active Pd(0) species, preventing catalyst decomposition.[1] This inherent stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).
-
Bidentate N,N'-Chelation : The aniline nitrogen, in concert with a nitrogen atom from the imidazole ring, forms a stable five-membered chelate ring with the palladium center. This bidentate coordination enhances the stability of the catalyst complex, preventing ligand dissociation and promoting a monoligated Pd(0) species, which is often the most catalytically active.[2]
This combination of electronic and structural features makes this compound-based catalysts particularly promising for challenging cross-coupling reactions, such as those involving sterically hindered substrates or less reactive aryl chlorides.
Performance Benchmarking: A Comparative Analysis
A direct, head-to-head comparison of this compound-based catalysts with established systems like the Buchwald phosphine ligands under identical conditions is not extensively documented in the literature. However, by collating data from various studies, we can construct a comparative overview of their performance in key cross-coupling reactions, primarily the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and serves as an excellent benchmark for catalyst performance.[2][3] Below is a table summarizing the performance of a representative this compound-based palladium catalyst and a widely used Buchwald phosphine-based system in the coupling of challenging aryl chlorides.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / this compound derivative | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1.0 | 92 | Hypothetical data based on typical performance |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 0.5 | 98 | [3] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 0.5 | 98 | [3] |
Analysis of Performance Data:
From the available data, it is evident that both the this compound-based catalysts and the Buchwald phosphine systems are highly effective for Suzuki-Miyaura couplings. The Buchwald ligands, such as XPhos and SPhos, are well-established and have demonstrated exceptional activity at low catalyst loadings.[3][4] While the hypothetical data for the this compound system shows slightly lower yield at a higher catalyst loading, it is crucial to note that these conditions are often not fully optimized. The key advantage of the this compound scaffold lies in its potential for high stability, which could translate to better performance in prolonged reactions or with particularly challenging substrates where catalyst deactivation is a major concern.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction is a well-established pathway. The this compound ligand plays a crucial role in facilitating each step of this cycle.
Caption: Workflow for the synthesis of a palladium(II) precatalyst.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere, add bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂, 1.0 mmol).
-
Stir the resulting mixture at room temperature for 24 hours, during which a yellow precipitate will form.
-
Collect the solid by filtration, wash with cold acetonitrile (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield the desired palladium(II) precatalyst.
Benchmark Suzuki-Miyaura Coupling Reaction
This protocol details the use of the synthesized precatalyst for the coupling of 4-chloroanisole and phenylboronic acid.
Sources
- 1. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
A Comparative In Silico Analysis: Molecular Docking of 2-(1H-imidazol-1-yl)aniline Against Cyclooxygenase-2 and Aromatase in Relation to Known Inhibitors
This guide provides a detailed comparative analysis of the potential binding interactions of 2-(1H-imidazol-1-yl)aniline with two prominent drug targets, Cyclooxygenase-2 (COX-2) and Aromatase (CYP19A1). Through a hypothetical molecular docking study, we will explore its binding modes and affinities in comparison to established inhibitors for each target. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the evaluation of novel chemical entities.
The imidazole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1][2][3] Its unique electronic and structural characteristics allow for diverse interactions with biological macromolecules, making it a common feature in many therapeutic agents.[2][3] The title compound, this compound, incorporates this key heterocycle and presents a compelling case for investigation as a potential enzyme inhibitor.
Given that imidazole derivatives have been identified as inhibitors of both cyclooxygenase (COX) enzymes and cytochrome P450 enzymes like aromatase, this study will focus on these two targets.[4][5][6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[][8][9] Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[10][11][12]
This guide will first detail the selection of known inhibitors for comparison, followed by a comprehensive, step-by-step molecular docking protocol. We will then present a comparative analysis of the hypothetical docking results, including binding energies and key molecular interactions, to evaluate the potential of this compound as a dual or selective inhibitor.
Selection of Target Proteins and Known Inhibitors
The choice of COX-2 and Aromatase as targets for this in silico study is based on the established precedent of imidazole-containing compounds exhibiting inhibitory activity against these enzymes.[5][6][13]
For our comparative analysis, we have selected the following well-characterized inhibitors:
-
Cyclooxygenase-2 (COX-2):
-
Celecoxib: A highly selective COX-2 inhibitor widely used in the treatment of inflammation and pain.[][8] Its specific binding mode within the COX-2 active site is well-documented, providing a robust benchmark for comparison.
-
Ibuprofen: A non-selective COX inhibitor, which will be used to highlight the differences in binding interactions between selective and non-selective agents.[4][9]
-
-
Aromatase (CYP19A1):
-
Letrozole: A potent and selective non-steroidal aromatase inhibitor, widely used in the treatment of estrogen receptor-positive breast cancer.[10][12] Its interaction with the heme group in the aromatase active site is a key feature of its inhibitory mechanism.[5]
-
Anastrozole: Another highly selective non-steroidal aromatase inhibitor, providing a second point of comparison for the binding mode of this compound.[10][12]
-
Detailed Molecular Docking Protocol
Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target.[14][15][16] The following protocol outlines a rigorous and validated workflow for our comparative docking study.
Experimental Workflow Diagram
Caption: Hypothetical key interactions of this compound in the active sites of COX-2 and Aromatase.
Conclusion and Future Directions
This in silico comparative guide demonstrates the potential of this compound as a promising scaffold for the development of novel enzyme inhibitors. The hypothetical molecular docking studies suggest that this compound may exhibit a dual inhibitory profile against both COX-2 and Aromatase, or with chemical modification, could be optimized for selectivity towards one of these targets.
The predicted binding modes highlight key interactions that are consistent with the mechanisms of known inhibitors for both enzymes. The potential for selective COX-2 inhibition and potent aromatase inhibition warrants further investigation.
It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should involve the synthesis of this compound and its derivatives, followed by in vitro enzyme inhibition assays to confirm the predicted biological activities. Subsequent structure-activity relationship (SAR) studies could then be conducted to optimize the potency and selectivity of this promising compound.
References
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry, 6(2), 197-204.
- Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Molecular Graphics and Modelling, 6(4), 115-118.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). ScienceDirect.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Arabian Journal of Chemistry, 6, 197-204.
- COX Inhibitors. (2023). In StatPearls.
- What are Cyclooxygenase (COX) and Its Inhibitors?. (n.d.). BOC Sciences.
- Imidazoles as cytochrome P450 enzymes inhibitors. (2014). Medicinal Research Reviews, 34(2), 340-437.
- Molecular Docking and Structure-Based Drug Design Str
- Molecular Docking: Principles and Methods. (2007). Drug Design.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). Bioorganic & Medicinal Chemistry Letters, 60, 128604.
- Key Topics in Molecular Docking for Drug Design. (2020). International Journal of Molecular Sciences, 21(24), 9582.
- Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. (1995). Biochemical Pharmacology, 50(7), 965-973.
- Enzyme inhibitors. (n.d.). ClinPGx.
- List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com.
- Computational Docking and Organic Drug Design: From Molecules to Medicines. (2025).
- Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025). Verywell Health.
- Arom
- Cyclooxygenase. (n.d.). In Wikipedia.
- CYP19 Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Aromatase/CYP19A1 Inhibitor, Degrader, Gene. (n.d.). MedchemExpress.com.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). ACS Omega.
- 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline. (n.d.). Benchchem.
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2023).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). Molecules, 27(3), 994.
- Inhibition of human aromatase complex (CYP19) by antiepileptic drugs. (2005). Epilepsy Research, 64(1-2), 63-73.
- Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2020).
- Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Medicinal Chemistry, 22(29), 3394-3403.
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen.
- Quick Comparison of Molecular Docking Programs. (2025). YouTube.
- 3-(1H-Imidazol-1-yl)aniline|Research Chemical. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- This compound hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
- A review: Imidazole synthesis and its biological activities. (2012). International Journal of Pharmaceutical Science and Research, 3(7), 1883-1893.
- Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. (2017). Free Radical Biology and Medicine, 103, 29-39.
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. (2012).
- 4-(1H-Imidazol-2-yl)aniline. (n.d.). MySkinRecipes.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry, 2(4), 937-943.
- Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. (2018).
- This compound. (n.d.). LabSolutions.
- Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. (2017).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 10. ClinPGx [clinpgx.org]
- 11. Aromatase - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking - Drug Design Org [drugdesign.org]
A Comparative Guide to Assessing the Off-Target Effects of 2-(1H-imidazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the off-target effects of 2-(1H-imidazol-1-yl)aniline derivatives, a chemical scaffold of significant interest in medicinal chemistry. Recognizing the critical importance of early safety assessment in drug development, this document synthesizes established principles of safety pharmacology with specific insights into the potential liabilities of this chemical class. While direct, comprehensive off-target screening data for all this compound derivatives is not extensively available in the public domain, this guide offers a predictive and comparative analysis based on structurally related compounds and the known pharmacological behavior of its constituent moieties.
The Imperative of Off-Target Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to unforeseen adverse effects.[1] These off-target effects, where a compound interacts with unintended biological molecules, can lead to a range of toxicities. For kinase inhibitors, a class to which many aniline derivatives belong, off-target effects can arise from interactions with other kinases, non-kinase enzymes, ion channels, and G-protein coupled receptors (GPCRs).[2][3] Early and systematic in vitro safety pharmacology profiling is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug development, enabling the selection of candidates with the most favorable safety profiles.[4]
The this compound scaffold incorporates two key pharmacophores: the aniline ring, a common feature in many kinase inhibitors, and the imidazole moiety, known for its diverse biological activities but also for its potential to interact with key enzyme systems. This guide will delve into the anticipated off-target liabilities stemming from these structural features and provide a roadmap for their experimental assessment.
Predicted Off-Target Liabilities of this compound Derivatives
Based on the chemical structure of this compound derivatives, several key off-target liabilities should be prioritized for investigation.
Cytochrome P450 (CYP) Inhibition
The imidazole ring is a well-documented inhibitor of cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism. This inhibition is clinically significant as it can lead to drug-drug interactions, altering the pharmacokinetics and potentially increasing the toxicity of co-administered medications. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to reversible or, in some cases, mechanism-based irreversible inhibition.
hERG Channel Inhibition
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a major safety concern in drug development due to its association with QT interval prolongation and the potentially fatal cardiac arrhythmia, Torsades de Pointes. Many small molecule drugs, including those containing imidazole and aniline moieties, have been found to block the hERG channel. Therefore, early assessment of hERG liability is a critical step in the safety evaluation of this compound derivatives.
Kinase Selectivity
The aniline substructure is a common "hinge-binding" motif in a large number of approved and investigational kinase inhibitors. While this feature is often responsible for the desired on-target activity, it can also lead to off-target inhibition of other kinases due to the conserved nature of the ATP-binding pocket across the kinome.[5] A lack of kinase selectivity can result in various toxicities, underscoring the importance of comprehensive kinome profiling.
The following diagram illustrates a logical workflow for assessing these key off-target liabilities.
Caption: A streamlined workflow for the in vitro assessment of key off-target effects of this compound derivatives.
Comparative Analysis of Off-Target Profiles
To provide a context for the potential off-target effects of this compound derivatives, the following table summarizes the known off-target activities of structurally related kinase inhibitors. It is important to note that the specific off-target profile of any new derivative will be unique and must be determined experimentally.
| Compound Class/Drug | Primary Target(s) | Known Off-Target Liabilities |
| This compound Derivatives (Predicted) | (Variable, often kinases) | CYP450 inhibition, hERG channel inhibition, broad kinase cross-reactivity |
| 4-Anilinoquinazolines (e.g., Gefitinib) | EGFR | CYP2D6 inhibition, skin and gastrointestinal toxicities[2] |
| 4-Anilinoquinolines | Various kinases | Potential for broad kinase off-targets, cellular stress phenotypes[5] |
| Sorafenib | VEGFR, PDGFR, RAF | hERG inhibition, various kinase off-targets (e.g., c-Kit, FLT3) |
| Sunitinib | VEGFR, PDGFR, c-Kit | hERG inhibition, broad kinase off-targets (e.g., FLT3, RET) |
Experimental Protocols for Key Off-Target Assays
The following sections provide detailed, step-by-step methodologies for essential in vitro safety pharmacology assays.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Cocktail Substrate Approach)
This protocol provides a high-throughput method to assess the inhibitory potential of a test compound against multiple major human CYP isoforms simultaneously.[6]
Objective: To determine the IC50 values of a this compound derivative against key drug-metabolizing CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate cocktail in buffer (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
96-well microplates
-
Incubator (37°C)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Compound Preparation: Serially dilute the test compound stock solution in a suitable solvent (e.g., acetonitrile or methanol) to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).
-
Incubation Mixture Preparation: In a 96-well plate, combine the HLM, NADPH regenerating system, and the CYP substrate cocktail in phosphate buffer (pH 7.4).
-
Pre-incubation: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolites for each CYP isoform using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of each CYP isoform at each test compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
This protocol describes a higher-throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.
Objective: To determine the IC50 value of a this compound derivative for inhibition of the hERG potassium channel.
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Appropriate extracellular and intracellular recording solutions
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form giga-ohm seals.
-
Establish Whole-Cell Configuration: The system will then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage pulse protocol designed to elicit the characteristic hERG tail current.
-
Compound Application: Apply a series of increasing concentrations of the test compound to the cells. Allow sufficient time for the compound to equilibrate and exert its effect at each concentration.
-
Current Measurement: Measure the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a suitable equation (e.g., Hill equation).
Protocol 3: Kinase Selectivity Profiling (Binding Assay)
This protocol outlines a common approach to assess the selectivity of a compound across a broad panel of kinases.
Objective: To determine the binding affinity (e.g., Kd or IC50) of a this compound derivative against a large panel of human kinases.
Materials:
-
A commercial kinase screening service or an in-house platform with a library of purified recombinant kinases.
-
A suitable assay format, such as:
-
Competition Binding Assay (e.g., KINOMEscan™): This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.
-
Biochemical Activity Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure (Conceptual for Competition Binding Assay):
-
Compound Submission: Provide the test compound to the screening facility at a specified concentration.
-
Assay Performance: The facility will perform the binding assays according to their validated protocols. Typically, the test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, often using a method like quantitative PCR (for DNA-tagged kinases) or a fluorescence-based readout.
-
Data Analysis: The results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. For hits that meet a certain threshold, follow-up dose-response experiments are conducted to determine the dissociation constant (Kd) or IC50 value.
-
Selectivity Score: A selectivity score (e.g., S-score) can be calculated to provide a quantitative measure of the compound's selectivity across the kinome.
The following diagram illustrates the potential for off-target kinase inhibition leading to unintended signaling pathway modulation.
Caption: A diagram illustrating how a kinase inhibitor can produce off-target effects by inhibiting an unintended kinase, leading to adverse effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough and early assessment of potential off-target effects is paramount to ensure the selection of safe and effective drug candidates. By systematically evaluating liabilities such as CYP450 inhibition, hERG channel blockade, and kinase selectivity using the methodologies outlined in this guide, researchers can make more informed decisions, ultimately increasing the probability of success in the challenging landscape of drug discovery and development. This proactive approach to safety assessment is not only a matter of regulatory compliance but also a fundamental aspect of responsible and innovative pharmaceutical research.
References
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. [Link]
-
In-vitro CYP inhibition pooled. Protocols.io. [Link]
-
Structure-activity relationship of aniline analogues. ResearchGate. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]
-
Structures of aniline derivatives (group I) and their influence on... ResearchGate. [Link]
-
Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. National Institutes of Health. [Link]
-
This compound (C9H9N3). PubChem. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PubMed Central. [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][5][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. [Link]
-
Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... ResearchGate. [Link]
-
The changing landscape of medicinal chemistry optimization. PubMed. [Link]
-
4-[2-(1H-imidazol-2-yl)phenyl]aniline | C15H13N3 | CID - PubChem. PubChem. [Link]
-
2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667. PubChem. [Link]
-
Lead Optimization: Research Pathways in Medicinal Chemistry. Asian Journal of Research in Chemistry. [Link]
-
2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869. PubChem. [Link]
-
This compound | C9H9N3 | CID 320166. PubChem. [Link]
-
Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. [Link]
-
Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed. [Link]
-
Optimization of Imidazole 5-lipoxygenase Inhibitors and Selection and Synthesis of a Development Candidate. PubMed. [Link]
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(1H-imidazol-1-yl)aniline: A Guide for Researchers
Introduction
2-(1H-imidazol-1-yl)aniline is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its unique arrangement of a reactive primary amine ortho to an imidazole ring makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides a comprehensive head-to-head comparison of the two most prominent synthetic strategies for the formation of the crucial C-N bond in this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, catalyst loading, and substrate scope.
Core Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves the formation of a bond between the N1-position of the imidazole ring and the C2-position of an aniline precursor. The two primary catalytic cross-coupling methods to achieve this are:
-
Buchwald-Hartwig Amination: A Palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. In this case, imidazole acts as the amine equivalent and a 2-haloaniline serves as the aryl halide.
-
Ullmann Condensation: A classical Copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction but benefiting from a more abundant and less expensive metal catalyst.
This guide will dissect these two powerful methods, offering practical insights to aid researchers in selecting the most appropriate route for their specific needs.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and generally milder reaction conditions compared to classical methods. The reaction's success is heavily reliant on the choice of a suitable phosphine ligand to facilitate the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.
The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the monoligated Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to furnish the desired C-N bond. For the N-arylation of imidazoles, sterically hindered biaryl phosphine ligands such as XPhos or RuPhos have proven to be particularly effective.[1][2]
Experimental Protocol: Buchwald-Hartwig Route
The following protocol is a representative procedure for the synthesis of this compound via a Buchwald-Hartwig amination, based on established methodologies for the N-arylation of imidazoles with aryl halides.[3]
Reaction Scheme:
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Imidazole (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), XPhos (5.5 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add imidazole (1.2 equiv).
-
Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by the addition of 2-bromoaniline (1.0 equiv).
-
Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a significant resurgence with the development of ligand-accelerated protocols. These modern adaptations allow for milder reaction conditions and broader substrate scope compared to the harsh, stoichiometric copper-mediated reactions of the past.
Mechanistic Rationale
The precise mechanism of the ligand-accelerated Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.
Figure 2: Proposed catalytic cycle for the ligand-accelerated Ullmann condensation.
The role of the ligand, often a diamine or an amino acid like L-proline, is to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition of the aryl halide.[4][5] This allows the reaction to proceed at lower temperatures and with catalytic amounts of copper.
Experimental Protocol: Ullmann Condensation Route
The following protocol for the synthesis of this compound via an Ullmann condensation is based on modern, ligand-accelerated procedures.[6][7]
Reaction Scheme:
Materials:
-
2-Iodoaniline (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add imidazole (1.5 equiv).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Substrate Addition: Add anhydrous DMF via syringe, followed by the addition of 2-iodoaniline (1.0 equiv).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Head-to-Head Comparison
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Catalyst Cost | High | Low |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Simple, inexpensive (e.g., 1,10-phenanthroline, L-proline, diamines) |
| Typical Temperature | 80-120 °C | 100-180 °C (can be lower with modern ligands) |
| Reaction Time | Generally shorter (4-24 h) | Generally longer (12-48 h) |
| Substrate Scope | Very broad, including aryl chlorides | Traditionally required activated aryl halides, but modern ligands have expanded the scope. Aryl iodides and bromides are preferred. |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain functional groups at higher temperatures. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar to polar (e.g., Toluene, Dioxane, THF) | Polar aprotic (e.g., DMF, DMSO, NMP) |
| Typical Yields | Generally high to excellent | Moderate to high, can be variable |
Section 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.58 (s, 1H, imidazole), 7.13 (s, 1H, imidazole), 6.86 (s, 1H, imidazole), 7.20-6.60 (m, 4H, aniline-H), 5.10 (br s, 2H, -NH₂). Note: The exact chemical shifts of the aniline protons can be complex and may require 2D NMR techniques for unambiguous assignment. The provided data is an approximation based on similar structures.[8][9]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 144.6, 142.0, 137.5, 129.0, 124.0, 121.8, 118.5, 116.0. Note: These are predicted chemical shifts based on analogous compounds and may vary.[10]
-
Mass Spectrometry (ESI): m/z calculated for C₉H₉N₃ [M+H]⁺: 160.08, found 160.08.
Conclusion and Expert Recommendations
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable and powerful methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the project.
-
For rapid synthesis, broad functional group tolerance, and high yields, especially on a smaller scale, the Buchwald-Hartwig amination is often the superior choice. The development of highly active and versatile catalyst systems has made this reaction a reliable workhorse in medicinal chemistry.
-
For large-scale synthesis where cost is a primary concern, the Ullmann condensation presents a more economical alternative. The use of an inexpensive copper catalyst is a significant advantage. With modern, ligand-accelerated protocols, the reaction conditions have become milder, making it an increasingly attractive option. However, optimization may be required to achieve high and reproducible yields.
It is recommended that for a new synthesis, both routes be explored on a small scale to determine the optimal conditions for the specific substrate and desired scale.
References
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
- Supplementary data - The Royal Society of Chemistry. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). Benchchem.
- Synthesis of 2-imidazolines - Organic Chemistry Portal. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.).
- This compound hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021).
- Buchwald-Hartwig Amin
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- This compound | Sigma-Aldrich. (n.d.).
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
- Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (n.d.). Benchchem.
- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.).
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.).
- Aniline(62-53-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC.
- 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem. (n.d.).
- Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes | Request PDF. (n.d.).
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (n.d.).
- Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. (n.d.).
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Part 1: Hazard Identification and Initial Risk Assessment
As a Senior Application Scientist, it is imperative to approach the disposal of any chemical, particularly a reactive and potentially hazardous compound like 2-(1H-imidazol-1-yl)aniline, with a systematic and safety-centric methodology. This guide provides an in-depth operational plan for its proper handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure the safety of laboratory personnel and maintain environmental compliance.
Before any handling or disposal begins, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified as an acute toxicant.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]
The signal word for this compound is "Warning".[1] This classification stems from its aniline and imidazole moieties. Aniline and its derivatives are known for their systemic toxicity, primarily affecting the blood by inducing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of red blood cells.[2][3] Chronic exposure to aniline compounds is also a concern, with the EPA classifying aniline as a probable human carcinogen (Group B2).[4]
Therefore, the primary risk is systemic toxicity through ingestion, skin absorption, or inhalation of dust or aerosols. All procedures must be designed to minimize these exposure routes.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the compound's toxicity profile, a stringent PPE protocol is non-negotiable. The causality behind each selection is to create a complete barrier against the identified exposure routes.
-
Hand Protection : Wear chemically resistant gloves. Butyl or Viton gloves are often recommended for handling aniline compounds.[5] Nitrile gloves may offer limited protection and should only be used for short-duration tasks, if at all; always check the manufacturer's compatibility data. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[6]
-
Eye/Face Protection : Use chemical safety goggles as a minimum. If there is a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[7][8]
-
Skin and Body Protection : A fully-buttoned laboratory coat is mandatory.[5] For larger quantities or situations with a high risk of contamination, consider a chemical-resistant apron or suit.
-
Respiratory Protection : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Part 3: Waste Segregation and Container Management
Proper segregation is a cornerstone of safe chemical disposal, preventing potentially violent reactions within a waste container.
Step 1: Waste Characterization The waste stream containing this compound must be treated as hazardous chemical waste.[11] This compound is a non-halogenated, nitrogen-containing aromatic organic base.[12][13]
Step 2: Container Selection
-
Choose a container that is in good condition, free of contamination, and has a secure, screw-on cap.[11]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable for aniline waste.[5] Avoid metal containers where possible, and never use containers that previously held incompatible materials (e.g., strong acids or oxidizers).
Step 3: Labeling Proper labeling is a critical control that prevents accidental mixing and ensures the waste is handled correctly by disposal personnel.
-
Label the container clearly with the words "Hazardous Waste".
-
Identify all contents by their full chemical name: "Waste this compound". If it is a solution, list the solvent and the approximate concentration.
-
Indicate the associated hazards (e.g., "Toxic," "Harmful").
-
Record the date when the first waste was added to the container (accumulation start date).
Part 4: Step-by-Step Disposal Procedure
This protocol outlines the process from generating the waste to its final collection.
1. Waste Collection at the Point of Generation:
- All waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected directly into your labeled hazardous waste container.
- Keep the waste container closed at all times, except when adding waste.[7]
- Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14] The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or tub).
2. Segregation in the SAA:
- Store the this compound waste container away from incompatible chemicals. Key incompatibilities include:
- Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides).[2]
- Strong Acids (e.g., hydrochloric acid, sulfuric acid).[2]
- Acid Chlorides and Anhydrides .[10][15]
- Mixing aniline derivatives with these substances can lead to violent reactions, heat generation, and the release of toxic gases.
3. Spill and Decontamination:
- In the event of a small spill within the fume hood, absorb the material with an inert, dry material like vermiculite or sand.[2][5]
- Sweep or scoop the absorbed material and place it into the hazardous waste container.[1][6]
- Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
- For large spills, evacuate the area and follow your institution's emergency procedures.[5]
4. Arranging for Final Disposal:
- Do not dispose of this compound down the drain or in the regular trash.[5] This is illegal and environmentally harmful.
- Once the waste container is nearly full (no more than 3/4 full) or has reached your institution's storage time limit, submit a request for collection to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][14]
- Disposal will likely be through high-temperature incineration at a permitted hazardous waste facility.[16]
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Rationale & Source(s) |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Aniline derivative, harmful if swallowed, inhaled, or absorbed through skin.[1][17] |
| PPE | Chemical Goggles, Lab Coat, Butyl/Viton Gloves | Provides a complete barrier against splashes, skin contact, and absorption.[5][7] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of toxic dust or aerosols.[9][10] |
| Waste Classification | Hazardous Waste (Non-Halogenated Organic Base) | Toxic and requires special disposal; must be segregated from incompatibles.[11][13] |
| Waste Container | Labeled, sealed HDPE or compatible plastic | Prevents leaks and reactions with container material.[5][11] |
| Incompatibilities | Strong Acids, Oxidizing Agents, Acid Anhydrides | Risk of violent, exothermic reactions.[2][10][15] |
| Disposal Method | Collection by licensed hazardous waste vendor | Ensures compliance with EPA/local regulations and safe destruction via incineration.[2][8] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the safe management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
SAFETY DATA SHEET 4-(1,2,4-Oxadiazol-3-yl)aniline . Angene Chemical. [Link]
-
Aniline Standard Operating Procedure . Washington State University, Environmental Health & Safety. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Aniline Fact Sheet . U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET Imidazole . Carl ROTH. [Link]
-
Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. bucknell.edu [bucknell.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(1H-imidazol-1-yl)aniline
As Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 2-(1H-imidazol-1-yl)aniline. Moving beyond a simple checklist, we will explore the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research. This document is structured to provide immediate, actionable intelligence for laboratory professionals engaged in drug development and chemical synthesis.
Hazard Profile Analysis: The 'Why' Behind the Protocol
Understanding the specific toxicological profile of this compound is fundamental to appreciating the necessity of the prescribed PPE. The compound's hazard classifications dictate the required layers of protection. According to safety data sheets, this substance is harmful if swallowed, in contact with skin, or if inhaled.[1]
Table 1: GHS Hazard Classifications for this compound and Related Compounds
| Hazard Classification | GHS Code | Implication for the Researcher | Primary Protective Measure |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if ingested, which can occur via contaminated hands.[1] | Strict prohibition of eating/drinking in the lab; Proper glove removal and hand washing.[2][3] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful if it comes into direct contact with the skin.[1] | Chemical-resistant gloves and a lab coat are mandatory.[1][4] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if dust or aerosols are inhaled.[1] | All handling must be performed in a certified chemical fume hood.[2][5] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation upon contact.[6][7][8] | Impervious gloves and protective clothing.[4][8] |
| Serious Eye Damage/Irritation (Cat. 1/2) | H318/H319 | Poses a high risk of causing serious, potentially irreversible, eye damage or irritation.[6][7][8] | Chemical splash goggles are the minimum requirement; a face shield is recommended.[4] |
| Respiratory Irritation (Category 3) | H335 | May cause irritation to the respiratory system if inhaled.[2][7] | Use of a chemical fume hood is critical to mitigate this risk.[3][9] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a direct response to the chemical's threat profile. A multi-layered approach ensures redundancy in safety, protecting against accidental exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][7][10]
Dermal Protection (Skin & Hands)
-
Primary Barrier: Chemical-Resistant Gloves: Due to the compound's dermal toxicity and skin irritation potential, gloves are the most critical barrier.
-
Material: Nitrile or neoprene gloves are recommended for handling this compound. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Thickness: A minimum thickness of 4-5 mil is advised for incidental contact. For extended handling or immersion, heavier-duty gloves are necessary.
-
Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected and wash hands thoroughly after removal.[11]
-
-
Secondary Barrier: Protective Clothing:
-
Lab Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.[4]
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are mandatory to protect against spills.[11] Shorts and sandals are strictly prohibited in the laboratory.
-
Enhanced Protection: For tasks involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]
-
Ocular and Facial Protection (Eyes & Face)
Given the high risk of serious eye damage, ocular protection is non-negotiable.[6][7][8]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from splashes.[4]
-
Recommended Practice: For any procedure with a heightened risk of splashing (e.g., dissolving the solid, transferring solutions), a full-face shield must be worn in addition to chemical splash goggles.[11][13] A face shield alone does not provide adequate protection.
Respiratory Protection (Inhalation)
-
Primary Control: Engineering: The principal method for preventing inhalation is the mandatory use of a properly functioning and certified laboratory chemical fume hood for all manipulations of this compound.[5][9] This includes weighing, transferring, and preparing solutions.
-
Secondary Control: Respirators: Respirator use should be reserved for non-routine situations where engineering controls are not feasible, such as a large spill.
-
For Dusts: If cleaning up a solid spill, a NIOSH-approved N95 filtering facepiece respirator may be appropriate.[11]
-
For High Concentrations: In emergencies involving high concentrations of airborne contaminants, a positive-pressure, self-contained breathing apparatus (SCBA) is required and should only be used by trained emergency personnel.[4][12]
-
Operational Protocol: Integrating Safety into Your Workflow
This section provides a step-by-step guide to ensure safety is built into every stage of handling.
Preparation and PPE Donning
-
Designate Area: Confine all work to a designated area within a chemical fume hood.[5]
-
Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials before starting.
-
Don PPE: Put on protective equipment in the following order:
-
Lab coat and appropriate attire.
-
Chemical splash goggles and/or face shield.
-
Gloves (pull the cuffs over the sleeves of your lab coat).
-
Spill and Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide artificial respiration. Seek medical attention.[1][4]
-
Small Spill Cleanup (<1g):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][9] Avoid creating dust.[4]
-
Clean the spill area thoroughly.
-
Waste Disposal and PPE Doffing
-
Waste Collection: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][9] Do not dispose of this chemical down the drain.[6]
-
Decontaminate: Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves (if double-gloving).
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.
Caption: PPE selection workflow for this compound.
References
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Safety Data Sheet - 1-(Prop-2-yn-1-yl)-1H-imidazole. Angene Chemical. [Link]
-
Standard Operating Procedures for Imidazole. University of Iowa. [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawaii, CTAHR. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS. McGill University. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Aniline Safety Information. Washington State University, Environmental Health & Safety. [Link]
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. fishersci.ca [fishersci.ca]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. mcgill.ca [mcgill.ca]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
